Potassium hypochlorite
Description
Properties
IUPAC Name |
potassium;hypochlorite | |
|---|---|---|
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InChI |
InChI=1S/ClO.K/c1-2;/q-1;+1 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATVIFGJTRRDQU-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl.[K+] | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
KClO, ClKO | |
| Record name | POTASSIUM HYPOCHLORITE SOLUTION | |
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| Record name | potassium hypochlorite | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Potassium_hypochlorite | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID6042317 | |
| Record name | Potassium hypochlorite | |
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Molecular Weight |
90.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Potassium hypochlorite solution is a colorless aqueous solution with a pungent irritating chlorine odor., Aqueous solution: Clear to light yellow liquid with a pungent irritating odor like bleach; [KA Steel MSDS] | |
| Record name | POTASSIUM HYPOCHLORITE SOLUTION | |
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| Record name | Potassium hypochlorite | |
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CAS No. |
7778-66-7 | |
| Record name | POTASSIUM HYPOCHLORITE SOLUTION | |
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| Record name | Potassium hypochlorite | |
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| Record name | Hypochlorous acid, potassium salt (1:1) | |
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| Record name | Potassium hypochlorite | |
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| Record name | Potassium hypochlorite | |
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| Record name | POTASSIUM HYPOCHLORITE | |
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Foundational & Exploratory
Synthesis and characterization of potassium hypochlorite
An In-depth Technical Guide to the Synthesis and Characterization of Potassium Hypochlorite (B82951)
Introduction
Potassium hypochlorite (KOCl or KClO) is the potassium salt of hypochlorous acid.[1][2] It is a strong oxidizing agent primarily available as a colorless to light-yellow aqueous solution with a distinct chlorine-like odor.[1][3][4] While it shares similar disinfectant and bleaching properties with the more common sodium hypochlorite, its use is preferred in applications where the addition of potassium ions is advantageous, such as in agriculture.[1] The compound is notable for its inherent instability, which presents challenges in its synthesis, storage, and application.[5][6] This guide provides a comprehensive overview of the synthesis and characterization of this compound for researchers and professionals in drug development and chemical sciences.
Physicochemical Properties
This compound consists of potassium cations (K+) and hypochlorite anions (ClO-).[1][2][4] It is rarely isolated in its pure, solid form due to its instability and is almost always handled as an aqueous solution.[5][6]
| Property | Value | Source |
| Chemical Formula | KOCl | [1] |
| Molar Mass | 90.55 g/mol | [1][3] |
| Appearance | Colorless to light-yellow liquid (in solution) | [1] |
| Odor | Pungent, chlorine-like | [1][3] |
| Density | ~1.160 g/cm³ | [1][3] |
| Melting Point | -2 °C (decomposes) | [1][3] |
| Boiling Point | 102 °C (decomposes) | [1][3] |
| Solubility in Water | ~25% | [1][5] |
Synthesis of this compound
Several methods are employed for the synthesis of this compound, each with distinct advantages and challenges. The critical factor in most synthesis routes is maintaining a low temperature to prevent the disproportionation of hypochlorite into chlorate (B79027) and chloride.[1][3][5]
Method 1: Chlorination of Potassium Hydroxide (B78521)
This traditional method, first developed by Claude Louis Berthollet in 1789, involves bubbling chlorine gas through a cooled solution of potassium hydroxide (KOH).[1][2][3] The reaction produces an equimolar mixture of this compound and potassium chloride.[7]
Reaction: Cl₂ + 2KOH → KOCl + KCl + H₂O[1][3][5]
-
Preparation: Prepare a solution of potassium hydroxide (e.g., 10-15% w/v) in a jacketed glass reactor.[7]
-
Cooling: Circulate a coolant through the reactor jacket to maintain the temperature of the KOH solution below 20°C.[7] An ice-salt bath can be used as an alternative.
-
Chlorination: Bubble chlorine gas through the cooled KOH solution via a sparge tube at a controlled rate.[7] The reactor should be placed on a weigh scale to monitor the mass of chlorine added.[7]
-
pH Monitoring: Continuously monitor the pH of the solution. The reaction is complete when the pH drops significantly, indicating the consumption of KOH.
-
Stabilization: Upon completion, add a small amount of excess 45% KOH solution to raise the pH to between 13 and 13.3 for stabilization.[7]
-
Storage: Transfer the resulting solution to an opaque, sealed container and store at low temperatures (e.g., 4°C) to minimize decomposition.[6]
Method 2: Electrolysis of Potassium Chloride
This method generates this compound in situ through the electrolysis of an aqueous potassium chloride (KCl) solution.[1][3][5] At the anode, chloride ions are oxidized to chlorine gas, while water is reduced to hydrogen gas and hydroxide ions at the cathode.[8] The chlorine gas then reacts with the hydroxide ions in the solution to form hypochlorite.[8]
Anode Reaction: 2Cl⁻ → Cl₂ + 2e⁻ Cathode Reaction: 2H₂O + 2e⁻ → H₂ + 2OH⁻ Solution Reaction: Cl₂ + 2OH⁻ → OCl⁻ + Cl⁻ + H₂O[8]
-
Electrolyte Preparation: Prepare a saturated solution of potassium chloride in deionized water.
-
Cell Setup: Use an undivided electrochemical cell equipped with a platinum or mixed metal oxide (MMO) anode and a titanium or stainless steel cathode.
-
Electrolysis: Apply a constant current density to the electrodes. Vigorous stirring is necessary to promote the mixing of anodically generated chlorine with cathodically generated hydroxide.
-
Temperature Control: Maintain the electrolyte temperature below 40°C using a cooling bath to favor the formation of hypochlorite over chlorate.[6]
-
Monitoring: Periodically sample the electrolyte and determine the concentration of this compound using iodometric titration.
-
Termination: Cease the electrolysis once the desired concentration of KOCl is achieved. The resulting solution will contain unreacted KCl and the product KOCl.
Method 3: Reaction of Hypochlorous Acid with Potassium Hydroxide
A newer method capable of producing highly pure and concentrated solutions of this compound involves the direct reaction of a concentrated hypochlorous acid (HOCl) solution with a potassium hydroxide slurry.[9] This process avoids the co-production of potassium chloride.
Reaction: HOCl + KOH → KOCl + H₂O
-
Reactant Preparation: Prepare an aqueous slurry of potassium hydroxide (e.g., >35% KOH by weight).[9] Obtain a concentrated solution of hypochlorous acid (e.g., >35% HOCl by weight).[9]
-
Reaction: In a cooled, stirred reactor, slowly add the concentrated HOCl solution to the KOH slurry.[4][9]
-
Temperature Control: Maintain the reaction temperature below 45°C, ideally between 0°C and 25°C, to prevent decomposition.[4][9]
-
Product: The resulting solution contains a high concentration of this compound (up to 40-60% by weight) with minimal salt impurities.[9]
Characterization of this compound
The primary method for characterizing this compound solutions is determining the concentration of "available chlorine," which is a measure of the oxidizing capacity of the hypochlorite ion.
Iodometric Titration
This is the standard method for quantifying available chlorine. Hypochlorite reacts with excess potassium iodide (KI) in an acidic medium to liberate iodine (I₂). The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution using a starch indicator.
Reactions:
-
OCl⁻ + 2I⁻ + 2H⁺ → Cl⁻ + I₂ + H₂O
-
I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
-
Sample Preparation: Pipette a precise volume (e.g., 10.00 mL) of the this compound solution into an Erlenmeyer flask containing 50 mL of deionized water.
-
Reagent Addition: Add 2 g of potassium iodide and 10 mL of 2 M sulfuric acid (or acetic acid) to the flask and swirl to mix. The solution should turn a dark brown color due to the liberated iodine.
-
Titration: Titrate the liberated iodine with a standardized 0.1 M sodium thiosulfate solution until the brown color fades to a pale yellow.
-
Indicator: Add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black color.
-
Endpoint: Continue the titration dropwise with sodium thiosulfate until the blue-black color disappears, indicating the endpoint.
-
Calculation: Calculate the concentration of KOCl using the stoichiometry of the reactions.
Stability and Decomposition
This compound is an unstable compound that decomposes over time, a process accelerated by heat and light.[5][6] The primary decomposition pathway is disproportionation into potassium chlorate (KClO₃) and potassium chloride (KCl).[3][5]
Decomposition Reaction: 3KOCl → KClO₃ + 2KCl[3][5]
This decomposition is highly exothermic and can lead to a dangerous thermal runaway in concentrated solutions.[10] To enhance stability, solutions should be stored in cool, dark conditions and at a high pH (typically >11).[6][7]
Visualizations
Synthesis and Decomposition Pathways
Caption: Synthesis via chlorination and decomposition of KOCl.
Experimental Workflow for Synthesis
Caption: Experimental workflow for KOCl synthesis.
Logical Flow of Iodometric Titration
Caption: Logical flow for KOCl quantification.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Formula: Properties, Chemical Structure and Uses [extramarks.com]
- 3. This compound Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 4. This compound | 7778-66-7 | Benchchem [benchchem.com]
- 5. This compound - Sciencemadness Wiki [sciencemadness.org]
- 6. This compound (7778-66-7) for sale [vulcanchem.com]
- 7. ams.usda.gov [ams.usda.gov]
- 8. quora.com [quora.com]
- 9. US5055285A - Process for the production of highly pure concentrated solutions of this compound - Google Patents [patents.google.com]
- 10. Hypochlorite - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Potassium Hypochlorite: Chemical Formula, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of potassium hypochlorite (B82951) (KClO), detailing its chemical and physical properties, synthesis, and analytical procedures. The information is intended to support researchers and professionals in various scientific fields, including drug development, by offering a thorough understanding of this reactive chemical compound.
Chemical Identity and Physical Properties
Potassium hypochlorite is the potassium salt of hypochlorous acid.[1] It is a strong oxidizing agent primarily available as a pale yellow aqueous solution with a distinct chlorine-like odor.[1] The solid form is unstable and not commercially available.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | KClO or KOCl | [1] |
| Molecular Weight | 90.55 g/mol | |
| Appearance | Pale yellow aqueous solution | [1] |
| Odor | Strong, chlorine-like | [1] |
| Melting Point | Not applicable (decomposes) | |
| Boiling Point | Decomposes upon heating | [1] |
| Density | Approximately 1.048 g/cm³ (for a 10% solution) | |
| Solubility | Soluble in water |
Chemical Properties and Reactivity
This compound is a powerful oxidizing agent and exhibits characteristic reactivity patterns. Its stability is a critical consideration for its storage and handling.
Disproportionation
A key chemical property of this compound is its tendency to undergo disproportionation, especially when heated or in the presence of light. This reaction yields potassium chloride and potassium chlorate. To minimize this decomposition, solutions should be stored in a cool, dark place.
The overall reaction for disproportionation is:
3KClO(aq) → 2KCl(aq) + KClO₃(aq)
Caption: Disproportionation of this compound.
Reaction with Acids
The addition of acid to a this compound solution results in the formation of hypochlorous acid (HOCl), which is in equilibrium with chlorine gas (Cl₂). This reaction is hazardous as it liberates toxic chlorine gas.
The reactions are as follows:
KClO(aq) + H⁺(aq) → HOCl(aq) + K⁺(aq) HOCl(aq) + H⁺(aq) + Cl⁻(aq) ⇌ Cl₂(g) + H₂O(l)
Oxidizing Properties
As a strong oxidizing agent, this compound can react with a wide range of organic and inorganic compounds. It is this property that makes it an effective disinfectant and bleaching agent.
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are intended for use in a controlled laboratory setting by trained professionals.
Synthesis of this compound Solution via Chlorination
This protocol describes the synthesis of a this compound solution by bubbling chlorine gas through a potassium hydroxide (B78521) solution.
Materials:
-
Potassium hydroxide (KOH) pellets
-
Distilled water
-
Chlorine gas (Cl₂)
-
Ice bath
-
Gas dispersion tube
-
Reaction flask (e.g., a three-necked round-bottom flask)
-
Stir plate and stir bar
-
Fume hood
Procedure:
-
Prepare the KOH solution: In a fume hood, dissolve a calculated amount of KOH in cold distilled water to achieve the desired concentration (e.g., 1 M). The dissolution of KOH is exothermic, so it is crucial to cool the solution in an ice bath.
-
Set up the reaction apparatus: Place the reaction flask in an ice bath on a stir plate. Add the cold KOH solution to the flask along with a stir bar. Insert a gas dispersion tube into one neck of the flask, ensuring its end is submerged in the KOH solution. The other necks should be fitted with a gas outlet leading to a scrubber (e.g., a sodium thiosulfate (B1220275) solution) to neutralize any unreacted chlorine gas.
-
Chlorination: Begin stirring the KOH solution and slowly bubble chlorine gas through the gas dispersion tube. Maintain the temperature of the reaction mixture below 20°C to prevent the formation of potassium chlorate.
-
Monitor the reaction: The reaction can be monitored by observing the color change of the solution (it will turn pale yellow) and by periodically testing the pH to ensure it remains alkaline.
-
Endpoint and Storage: Stop the chlorine gas flow when the desired concentration of KClO is reached (this can be determined by titration, as described in the next section). The resulting this compound solution should be stored in a tightly sealed, opaque container in a refrigerator.
Caption: Synthesis workflow for this compound.
Analysis of this compound Concentration by Iodometric Titration
This protocol details the determination of the active chlorine content in a this compound solution using iodometric titration.
Materials:
-
This compound solution (sample)
-
Potassium iodide (KI), solid
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 M)
-
Acetic acid, glacial
-
Starch indicator solution (1%)
-
Buret, pipette, and conical flasks
-
Distilled water
Procedure:
-
Sample Preparation: Pipette a known volume (e.g., 10.00 mL) of the this compound solution into a conical flask containing approximately 50 mL of distilled water.
-
Reaction with Iodide: Add an excess of potassium iodide (approximately 2 g) and 5 mL of glacial acetic acid to the flask. The solution will turn a dark brown color due to the formation of iodine (I₂). The reaction is: KClO(aq) + 2KI(aq) + 2CH₃COOH(aq) → I₂(aq) + KCl(aq) + 2CH₃COOK(aq) + H₂O(l)
-
Titration: Titrate the liberated iodine with the standardized sodium thiosulfate solution. The brown color will fade to a pale yellow.
-
Endpoint Determination: When the solution is pale yellow, add a few drops of starch indicator. The solution will turn a deep blue-black. Continue the titration dropwise until the blue-black color disappears, indicating the endpoint. The reaction is: I₂(aq) + 2Na₂S₂O₃(aq) → 2NaI(aq) + Na₂S₄O₆(aq)
-
Calculation: Calculate the concentration of this compound in the original sample based on the volume and concentration of the sodium thiosulfate solution used.
Caption: Iodometric titration workflow for KClO analysis.
Applications
This compound's primary applications stem from its strong oxidizing properties.
-
Disinfection: It is used as a disinfectant for water treatment and sanitation of surfaces.
-
Bleaching Agent: In the textile and paper industries, it serves as a bleaching agent.
-
Chemical Synthesis: It can be used as an oxidizing agent in various chemical reactions.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
Corrosive: It is corrosive to skin and eyes.[2] Always wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Inhalation Hazard: Inhalation of mists can cause respiratory irritation.[2] Work in a well-ventilated area or a fume hood.
-
Instability: Avoid exposure to heat and light to prevent decomposition.
-
Incompatibilities: It is incompatible with acids, ammonia, organic materials, and reducing agents. Mixing with these substances can lead to the release of toxic chlorine gas or other hazardous reactions.
Table 2: Hazard Information for this compound Solution
| Hazard | Description |
| Acute Toxicity (Oral) | Harmful if swallowed. |
| Skin Corrosion/Irritation | Causes severe skin burns.[2] |
| Eye Damage/Irritation | Causes serious eye damage.[2] |
| Aquatic Hazard | Very toxic to aquatic life. |
Always consult the Safety Data Sheet (SDS) for detailed safety and handling information before working with this compound.
References
An In-depth Technical Guide to the Decomposition Mechanism of Potassium Hypochlorite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium hypochlorite (B82951) (KClO) is a potent oxidizing agent and disinfectant utilized in various applications, from surface sanitation to specialized roles in agriculture where the resulting potassium chloride can be beneficial to soil.[1][2] However, KClO is an inherently unstable compound, primarily found in aqueous solutions, and its efficacy is intrinsically linked to its decomposition kinetics.[3] Over time, it degrades into less active or inactive species, a process influenced by a multitude of factors.
This technical guide provides a comprehensive overview of the decomposition mechanism of potassium hypochlorite. It details the primary decomposition pathways, summarizes the key factors influencing its stability, and provides detailed experimental protocols for monitoring its degradation. While specific kinetic data for this compound is limited in publicly accessible literature, this guide leverages the extensive research on the closely related sodium hypochlorite (NaClO), which is generally considered to exhibit similar decomposition behavior.[4]
Core Decomposition Pathways
The decomposition of this compound in aqueous solution primarily proceeds through two main pathways:
-
Disproportionation to Potassium Chlorate (B79027) and Potassium Chloride: This is the main decomposition pathway, especially at elevated temperatures.[5] The overall reaction involves the conversion of three hypochlorite ions into one chlorate ion and two chloride ions.[3][6]
-
Decomposition to Potassium Chloride and Oxygen: This pathway is a slower side reaction in pure solutions but can be significantly accelerated by the presence of transition metal ions.[7][8]
2 KClO → 2 KCl + O₂
The relative contribution of each pathway is heavily dependent on the conditions of the solution, such as temperature, pH, and the presence of catalysts.
Signaling Pathway for Hypochlorite Decomposition
The following diagram illustrates the major decomposition routes of the hypochlorite ion (OCl⁻).
Caption: Major decomposition pathways of this compound.
Factors Influencing Decomposition
The stability of this compound solutions is critically affected by several factors:
-
Temperature: Increased temperature significantly accelerates the rate of decomposition. For every 10°C increase in storage temperature, the decomposition rate of this compound increases by a factor of approximately 3.5.[4] Elevated temperatures predominantly favor the disproportionation pathway leading to chlorate formation.[5]
-
pH: The pH of the solution is a crucial determinant of stability. Hypochlorite solutions are most stable at high pH (alkaline conditions). As the pH decreases, the equilibrium between hypochlorite (OCl⁻) and hypochlorous acid (HOCl) shifts towards the less stable hypochlorous acid, leading to accelerated decomposition.[9]
-
Concentration: Higher concentrations of this compound lead to a faster rate of decomposition.[4]
-
Light: Exposure to light, particularly UV radiation, accelerates the decomposition of hypochlorite solutions.
-
Presence of Metal Ions: Transition metal ions such as copper, nickel, cobalt, and iron act as powerful catalysts for the decomposition of hypochlorite, primarily promoting the oxygen evolution pathway.[5][7][8]
Quantitative Data on Hypochlorite Decomposition
While specific kinetic data for this compound is scarce, the following table summarizes representative data for sodium and calcium hypochlorite, which can serve as a valuable reference.
| Cation | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) | Reference |
| Ca²⁺ | 55 | - | 96.8 | 6.67 x 10¹⁰ L/mol·s | [10] |
| Ca²⁺ | 65 | - | 96.8 | 6.67 x 10¹⁰ L/mol·s | [10] |
| Ca²⁺ | 75 | - | 96.8 | 6.67 x 10¹⁰ L/mol·s | [10] |
| Ca²⁺ | 85 | - | 96.8 | 6.67 x 10¹⁰ L/mol·s | [10] |
| Na⁺ | - | - | 104 | - | [10] |
Note: The decomposition of both sodium and calcium hypochlorite is reported to follow second-order kinetics with respect to the hypochlorite concentration.[10] The rate constants for calcium hypochlorite were found to be significantly higher than those for sodium hypochlorite under comparable conditions.[10][11]
Experimental Protocols
To study the decomposition of this compound, it is essential to accurately measure the concentration of hypochlorite and its primary decomposition products, chloride and chlorate, over time.
Workflow for a Typical Decomposition Study
Caption: General workflow for studying KClO decomposition kinetics.
Monitoring Hypochlorite Concentration by Iodometric Titration
This is a standard and reliable method for determining the concentration of hypochlorite.
Principle: In an acidic solution, hypochlorite ions (OCl⁻) oxidize iodide ions (I⁻) to iodine (I₂). The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution using a starch indicator.
Reagents:
-
Potassium iodide (KI), solid or 10% (w/v) solution
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 M)
-
Starch indicator solution (1%)
-
Acid (e.g., 2 M HCl or glacial acetic acid)
-
Distilled or deionized water
Procedure:
-
Pipette a known volume of the this compound solution into an Erlenmeyer flask. If the solution is concentrated, it should be diluted with distilled water first.
-
Add an excess of potassium iodide and acidify the solution. The solution will turn a yellow-brown color due to the formation of iodine.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow color.
-
Add a few drops of starch indicator. The solution will turn a deep blue-black.
-
Continue the titration dropwise until the blue color disappears, indicating the endpoint.
-
Record the volume of sodium thiosulfate solution used.
-
Calculate the concentration of this compound using the stoichiometry of the reactions.
Monitoring Hypochlorite Concentration by UV-Vis Spectrophotometry
This method offers a rapid and reagent-free alternative to titration for monitoring hypochlorite concentration.
Principle: The hypochlorite ion (OCl⁻) has a characteristic absorbance maximum at approximately 292 nm. The concentration is determined by measuring the absorbance at this wavelength and using a calibration curve prepared from standards of known concentration.
Apparatus:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a series of this compound standards of known concentrations.
-
Measure the absorbance of each standard at 292 nm.
-
Plot a calibration curve of absorbance versus concentration.
-
For each sample taken from the decomposition study, dilute as necessary to fall within the range of the calibration curve.
-
Measure the absorbance of the diluted sample at 292 nm.
-
Determine the concentration of hypochlorite in the sample from the calibration curve, accounting for any dilutions.
Monitoring Chloride and Chlorate Concentrations by Ion Chromatography
Ion chromatography is a powerful technique for the simultaneous determination of the primary anionic decomposition products.
Principle: The sample is injected into an ion chromatograph, where the anions (Cl⁻ and ClO₃⁻) are separated on an ion-exchange column. The separated ions are then detected, typically by a conductivity detector, and quantified based on a calibration with known standards.
Apparatus:
-
Ion Chromatograph with a conductivity detector
-
Anion-exchange column
-
Eluent (e.g., a solution of sodium carbonate and sodium bicarbonate)
Procedure:
-
Prepare mixed standard solutions containing known concentrations of potassium chloride and potassium chlorate.
-
Generate a calibration curve for each anion by injecting the standards and plotting peak area versus concentration.
-
Filter the samples from the decomposition study to remove any particulates.
-
Inject a known volume of the sample into the ion chromatograph.
-
Identify and quantify the chloride and chlorate peaks in the chromatogram by comparing their retention times and peak areas to the calibration standards.
Conclusion
The decomposition of this compound is a complex process governed by two primary pathways: disproportionation to chlorate and chloride, and decomposition to oxygen and chloride. The rate and predominant pathway of this degradation are highly sensitive to environmental conditions, including temperature, pH, concentration, light exposure, and the presence of catalytic metal ions. While quantitative kinetic data specifically for this compound is not widely available, the extensive research on sodium hypochlorite provides a robust framework for understanding its stability. For precise kinetic studies, the detailed experimental protocols provided herein, utilizing techniques such as iodometric titration, UV-Vis spectrophotometry, and ion chromatography, are essential for accurately monitoring the concentration of hypochlorite and its decomposition products. This knowledge is critical for optimizing the storage, handling, and application of this compound in research, industrial, and pharmaceutical settings.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 3. This compound - Sciencemadness Wiki [sciencemadness.org]
- 4. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 5. forceflowscales.com [forceflowscales.com]
- 6. disproportionation equations for decomposition of Potassium chlorate (1).. [askfilo.com]
- 7. powellsolutions.com [powellsolutions.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Issues Surrounding the Stability of Hypochlorous Acid as a Surface Disinfectant[v1] | Preprints.org [preprints.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Technical Analysis of Potassium Hypochlorite and Sodium Hypochlorite
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the fundamental differences between potassium hypochlorite (B82951) (KOCl) and sodium hypochlorite (NaOCl). Both compounds are potent oxidizing agents widely utilized for their disinfectant and bleaching properties. However, subtle yet significant distinctions in their chemical and physical characteristics, stability, and byproducts warrant a detailed comparison for professionals in research, scientific, and pharmaceutical fields. This document outlines their core properties, production methodologies, stability profiles, and analytical procedures, presenting quantitative data in structured tables and visualizing key processes through detailed diagrams.
Core Chemical and Physical Properties
The primary distinction between potassium hypochlorite and sodium hypochlorite lies in the cation—potassium (K⁺) versus sodium (Na⁺). This difference in the alkali metal cation influences several physical properties, as detailed in Table 1. While the active chemical species responsible for their oxidizing and disinfecting capabilities is the hypochlorite ion (OCl⁻) in both cases, the cation's identity can affect the compound's stability and its environmental impact upon degradation.
Table 1: Comparison of Physical and Chemical Properties
| Property | This compound (KOCl) | Sodium Hypochlorite (NaOCl) |
| Molar Mass | 90.55 g/mol [1][2] | 74.44 g/mol [3] |
| Appearance | Colorless to light yellow aqueous solution[1][2] | Pale greenish-yellow aqueous solution[3] |
| Odor | Pungent, chlorine-like[1][2] | Chlorine-like |
| Density (aqueous solution) | ~1.160 g/cm³[1][2] | ~1.11 g/cm³ |
| Melting Point | -2 °C (decomposes)[1][2] | 18 °C (pentahydrate, decomposes) |
| Boiling Point | 102 °C (decomposes)[1][2] | 101 °C (decomposes) |
| Solubility in Water | 25%[1] | 29.3 g/100 mL at 0 °C |
Production Methodologies
The industrial production of both potassium and sodium hypochlorite can be achieved through similar chemical pathways: the chlorination of the corresponding alkali metal hydroxide (B78521) or the electrolysis of the respective chloride salt solution.[1][4][5]
Chlorination of Alkali Hydroxide
This traditional method involves bubbling chlorine gas through a cooled solution of either potassium hydroxide (for KOCl) or sodium hydroxide (for NaOCl).[1][6] The reaction is exothermic and must be maintained at low temperatures to prevent the disproportionation of the hypochlorite ion into the corresponding chlorate (B79027) and chloride salts.[1][7]
The general reaction is as follows:
Cl₂ + 2 MOH → MOCl + MCl + H₂O (where M = K or Na)
Electrolysis of Chloride Solutions
An alternative method involves the electrolysis of an aqueous solution of potassium chloride (KCl) or sodium chloride (NaCl).[4][5] In an undivided electrolytic cell, chlorine gas is produced at the anode and hydroxide ions are formed at the cathode. These products then react in solution to form the hypochlorite.
The key reactions are:
-
Anode: 2 Cl⁻ → Cl₂ + 2 e⁻
-
Cathode: 2 H₂O + 2 e⁻ → H₂ + 2 OH⁻
-
In solution: Cl₂ + 2 OH⁻ → OCl⁻ + Cl⁻ + H₂O
Stability and Decomposition
Both potassium and sodium hypochlorite are inherently unstable and undergo decomposition over time. The primary decomposition pathway for both compounds leads to the formation of the corresponding chloride and chlorate salts. A secondary, slower decomposition route results in the formation of chloride and oxygen. The rate of decomposition is influenced by several factors, including temperature, pH, concentration, and the presence of impurities such as transition metal ions.
The main decomposition reaction is a disproportionation:
3 MOCl → 2 MCl + MClO₃ (where M = K or Na)[7]
While direct comparative kinetic data for the decomposition of potassium versus sodium hypochlorite is scarce in the literature, studies on sodium hypochlorite and calcium hypochlorite indicate that the cation can influence the decomposition rate. For instance, the decomposition rate of calcium hypochlorite has been observed to be an order of magnitude faster than that of sodium hypochlorite under comparable conditions.[8] This suggests that the ionic environment plays a role in the stability of the hypochlorite ion. It is generally understood that higher concentrations and elevated temperatures accelerate the decomposition of all hypochlorite solutions.[9]
Reactivity and Disinfection Efficacy
The potent oxidizing and disinfecting properties of both compounds are attributed to the hypochlorite ion (OCl⁻), which exists in equilibrium with hypochlorous acid (HOCl) in aqueous solutions. The position of this equilibrium is pH-dependent, with the more potent antimicrobial agent, hypochlorous acid, being favored in more acidic conditions.
OCl⁻ + H₂O ⇌ HOCl + OH⁻
Given that the active species is the same, the fundamental reactivity and disinfection mechanisms of potassium and sodium hypochlorite are considered to be virtually identical.[10] The primary difference in application arises from the byproduct of their degradation. The decomposition of this compound yields potassium chloride, a salt that can be beneficial as a source of the essential plant nutrient potassium in agricultural applications.[11] In contrast, the degradation of sodium hypochlorite produces sodium chloride, which can contribute to soil salinization and may be detrimental to plant life.[11]
Experimental Protocols
Synthesis of this compound (Laboratory Scale)
Materials:
-
Potassium hydroxide (KOH)
-
Chlorine gas (Cl₂)
-
Distilled water
-
Ice bath
-
Gas dispersion tube
-
Reaction flask
Procedure:
-
Prepare a cooled solution of potassium hydroxide in distilled water. The concentration can be varied depending on the desired final concentration of KOCl.
-
Place the reaction flask in an ice bath to maintain a low temperature (0-5 °C).
-
Slowly bubble chlorine gas through the stirred KOH solution using a gas dispersion tube.[7]
-
Monitor the reaction progress by periodically testing the concentration of hypochlorite.
-
Continue the chlorination until the desired concentration is reached, ensuring the temperature remains low to minimize chlorate formation.[1][7]
Determination of Hypochlorite Concentration by Iodometric Titration
This method is applicable to both potassium and sodium hypochlorite solutions.
Materials:
-
Hypochlorite solution (sample)
-
Potassium iodide (KI)
-
Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Starch indicator solution
-
Sulfuric acid (H₂SO₄) or acetic acid
-
Burette, pipette, and conical flask
Procedure:
-
Pipette a known volume of the diluted hypochlorite solution into a conical flask.
-
Add an excess of potassium iodide solution and acidify the mixture with sulfuric or acetic acid. The hypochlorite will oxidize the iodide to iodine, resulting in a brown solution.[12][13] 2 H⁺ + OCl⁻ + 2 I⁻ → I₂ + Cl⁻ + H₂O
-
Titrate the liberated iodine with a standardized solution of sodium thiosulfate until the solution turns a pale yellow color.[13][14] I₂ + 2 S₂O₃²⁻ → 2 I⁻ + S₄O₆²⁻
-
Add a few drops of starch indicator. The solution will turn a deep blue-black color.[14]
-
Continue the titration dropwise with sodium thiosulfate until the blue-black color disappears, indicating the endpoint.[14]
-
Record the volume of sodium thiosulfate used and calculate the concentration of hypochlorite in the original sample.
Disinfection Byproducts
The reaction of both potassium and sodium hypochlorite with natural organic matter in water can lead to the formation of disinfection byproducts (DBPs), such as trihalomethanes (THMs) and haloacetic acids (HAAs).[15][16] The formation of these byproducts is a significant concern in water treatment due to their potential carcinogenicity.[16] Since the reactive species (hypochlorous acid and hypochlorite ion) are the same for both compounds, the types and quantities of DBPs formed are expected to be similar under identical conditions. The primary factor influencing DBP formation is the characteristics of the source water, including the amount and nature of organic precursors.[15]
Conclusion
The fundamental difference between this compound and sodium hypochlorite lies in the associated cation, which has a tangible impact on their physical properties and the environmental profile of their degradation products. While their core reactive and disinfectant properties, driven by the hypochlorite ion, are essentially identical, the choice between the two can be significant in specific applications. For agricultural and horticultural uses, this compound offers the distinct advantage of providing a beneficial nutrient, potassium, while avoiding the soil salinization issues associated with sodium hypochlorite. In most other disinfectant and bleaching applications where the cation's fate is of less concern, the choice may be dictated by factors such as cost and availability, with sodium hypochlorite being more commonly used. For researchers and professionals, understanding these nuances is critical for selecting the appropriate hypochlorite solution for their specific needs, optimizing its application, and mitigating any potential environmental impacts.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Formula: Properties, Chemical Structure and Uses [extramarks.com]
- 3. sodium hypochlorite [webbook.nist.gov]
- 4. quora.com [quora.com]
- 5. Page loading... [wap.guidechem.com]
- 6. RU2293705C2 - Method of production of this compound - Google Patents [patents.google.com]
- 7. This compound - Sciencemadness Wiki [sciencemadness.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Stability of various sodium hypochlorite solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. ams.usda.gov [ams.usda.gov]
- 12. staff.univ-batna2.dz [staff.univ-batna2.dz]
- 13. seniorchem.com [seniorchem.com]
- 14. Redox Titration of Hypochlorite in Bleach Chemistry Tutorial [ausetute.com.au]
- 15. westechwater.com [westechwater.com]
- 16. researchgate.net [researchgate.net]
Thermochemistry of potassium hypochlorite formation
An In-depth Technical Guide on the Thermochemistry of Potassium Hypochlorite (B82951) Formation
Abstract
This guide provides a detailed examination of the thermochemistry associated with the formation of potassium hypochlorite (KClO) in aqueous solutions. The primary synthesis route, involving the disproportionation of chlorine gas in a cold, aqueous solution of potassium hydroxide (B78521), is analyzed. Standard enthalpies of formation (ΔH°f), standard molar entropies (S°), and standard Gibbs free energies of formation (ΔG°f) for all relevant species are compiled from established databases. These data are utilized to calculate the standard enthalpy (ΔH°rxn), entropy (ΔS°rxn), and Gibbs free energy (ΔG°rxn) for the overall reaction, revealing its thermodynamic favorability under standard conditions. Furthermore, a comprehensive experimental protocol for determining the enthalpy of reaction via solution calorimetry is presented, alongside graphical representations of the reaction pathway and experimental workflow to aid in conceptual understanding.
Introduction
This compound (KClO) is a salt of hypochlorous acid with significant utility as a disinfectant and bleaching agent.[1] Its synthesis is most commonly achieved through the reaction of chlorine gas with a cold potassium hydroxide solution.[1][2] This is a disproportionation reaction, where chlorine is simultaneously oxidized and reduced.[3]
The overall balanced chemical equation for this process is: Cl₂(g) + 2KOH(aq) → KClO(aq) + KCl(aq) + H₂O(l) [4]
Understanding the thermodynamics of this reaction is crucial for optimizing production, ensuring safety, and controlling reaction conditions to prevent the formation of undesired byproducts like potassium chlorate (B79027) (KClO₃), which is favored at higher temperatures.[1][5] This document outlines the key thermodynamic parameters of this reaction, providing a quantitative basis for its study and application.
Thermochemical Data
The thermodynamic properties of the reaction are determined by the state functions of the individual reactants and products. The net ionic equation for the formation of the hypochlorite ion is:
Cl₂(g) + 2OH⁻(aq) → ClO⁻(aq) + Cl⁻(aq) + H₂O(l)
The following tables summarize the standard thermochemical data for each species involved in the reaction at 298.15 K and 1 bar.
Table 1: Standard Thermochemical Data for Reactants and Products
| Species | State | ΔH°f (kJ/mol) | S° (J/mol·K) | ΔG°f (kJ/mol) |
|---|---|---|---|---|
| Cl₂(g) | gas | 0[6][7] | 223.08[7] | 0[7] |
| KOH(aq)¹ | aq | -482.37 | 92.0 | -440.5 |
| K⁺(aq) | aq | -252.38 | 102.5 | -283.27 |
| OH⁻(aq) | aq | -230.0[5] | -10.75[8] | -157.24[8] |
| KClO(aq)² | aq | -362.87 | 144.5 | -319.4 |
| ClO⁻(aq) | aq | -110.49[9] | 42 | -36.1 |
| KCl(aq)³ | aq | -419.53 | 159.3 | -414.48 |
| Cl⁻(aq) | aq | -167.16[2][8] | 56.5[2][8] | -131.23[2][8] |
| H₂O(l) | liquid | -285.83[5] | 69.91[10] | -237.13[10] |
¹ Standard values for KOH(aq) are derived from the values for K⁺(aq) and OH⁻(aq). ² Standard values for KClO(aq) are derived from the values for K⁺(aq) and ClO⁻(aq). ³ Standard values for KCl(aq) are derived from the values for K⁺(aq) and Cl⁻(aq).
Using the data from Table 1, the overall thermodynamic changes for the reaction can be calculated using the following equation (where 'P' denotes products and 'R' denotes reactants):
ΔX°rxn = ΣνₚΔX°f(P) - ΣνᵣΔX°f(R) (X can be H, G, or S; ν is the stoichiometric coefficient)
Table 2: Calculated Thermodynamic Properties for KClO Formation
| Thermodynamic Parameter | Value |
|---|---|
| ΔH°rxn | -100.20 kJ/mol |
| ΔS°rxn | -14.46 J/mol·K |
| ΔG°rxn | -95.89 kJ/mol |
The large negative enthalpy change (ΔH°rxn) indicates that the reaction is highly exothermic.[11] The small negative entropy change (ΔS°rxn) suggests a slight increase in order, likely due to the consumption of a gaseous reactant.[11] The substantial negative Gibbs free energy change (ΔG°rxn) confirms that the reaction is spontaneous and thermodynamically favorable under standard conditions.[11]
Mandatory Visualizations
Reaction Pathway Diagram
The following diagram illustrates the disproportionation of chlorine in an aqueous potassium hydroxide solution.
Caption: Reaction pathway for this compound formation.
Experimental Workflow Diagram
This diagram outlines the workflow for the calorimetric determination of the reaction enthalpy.
Caption: Experimental workflow for solution calorimetry.
Experimental Protocols
The determination of the enthalpy of reaction for this compound formation can be performed using solution calorimetry. The following protocol is a generalized methodology based on standard calorimetric techniques.[6]
Objective: To measure the standard enthalpy of reaction (ΔH°rxn) for the reaction: Cl₂(g) + 2KOH(aq) → KClO(aq) + KCl(aq) + H₂O(l).
Materials:
-
Constant-pressure calorimeter (e.g., Dewar flask with a lid)
-
High-precision digital thermometer (±0.01 °C)
-
Magnetic stirrer and stir bar
-
Gas dispersion tube
-
Mass flow controller for chlorine gas
-
Standardized potassium hydroxide (KOH) solution (e.g., 2.0 M)
-
Chlorine (Cl₂) gas cylinder
-
Data acquisition system (optional)
Procedure:
-
Calorimeter Calibration:
-
Determine the heat capacity of the calorimeter (C_cal) by a known process, such as the heat of neutralization of a strong acid and strong base, or by electrical heating.
-
-
Reactant Preparation:
-
Accurately measure a known volume (e.g., 200.0 mL) of the standardized KOH solution and place it into the calorimeter vessel.
-
Determine the mass of the KOH solution using its density.
-
-
System Assembly and Equilibration:
-
Assemble the calorimeter, ensuring the lid is securely in place with the thermometer, stirrer, and gas dispersion tube inserted.
-
Begin stirring the solution at a constant rate to ensure uniform temperature.
-
Record the temperature of the KOH solution at regular intervals (e.g., every 30 seconds) for 5-10 minutes to establish a stable initial baseline temperature (Tᵢ).[6]
-
-
Reaction Initiation:
-
Initiate the flow of chlorine gas through the mass flow controller at a known, constant rate for a specific duration. This allows for the precise calculation of the total moles of Cl₂ introduced.
-
Ensure the gas dispersion tube is submerged in the KOH solution for efficient reaction.
-
-
Data Acquisition:
-
Continue recording the temperature at regular intervals throughout the addition of chlorine and until the temperature reaches a maximum and begins to cool.[6]
-
The highest observed temperature is the final temperature (T).
-
Data Analysis:
-
Temperature Change (ΔT):
-
Extrapolate the initial and final temperature-time plots back to the time of mixing to correct for heat loss to the surroundings. The difference gives the corrected temperature change, ΔT = T - Tᵢ.
-
-
Heat Evolved (q_rxn):
-
Calculate the total heat evolved by the reaction using the formula: q_rxn = (C_cal + m_solution * c_solution) * ΔT
-
Where:
-
C_cal is the heat capacity of the calorimeter (in J/°C).
-
m_solution is the mass of the final solution (in g).
-
c_solution is the specific heat capacity of the final solution (assume it is close to that of water, ~4.184 J/g·°C, for dilute solutions).
-
-
-
Enthalpy of Reaction (ΔH°rxn):
-
Calculate the moles of the limiting reactant (typically Cl₂).
-
Determine the molar enthalpy of reaction: ΔH°rxn = -q_rxn / moles of limiting reactant
-
The negative sign indicates that the heat was evolved (exothermic reaction).[6]
-
Conclusion
The formation of this compound via the disproportionation of chlorine in cold potassium hydroxide is a spontaneous and highly exothermic process, as evidenced by a calculated ΔG°rxn of -95.89 kJ/mol and a ΔH°rxn of -100.20 kJ/mol. The thermodynamic data compiled and calculated herein provide a foundational resource for professionals engaged in the research, development, and handling of this important chemical compound. The outlined calorimetric protocol offers a robust framework for the empirical verification of these theoretical values.
References
- 1. Chlorine (CAS 7782-50-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Appendix: Standard Thermodynamic Quantities for Chemical Substances at 25°C – Introductory Chemistry- 1st Canadian Edition [ecampusontario.pressbooks.pub]
- 3. Standand Enthalpies of Formation [mrbigler.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Appendix G | Standard Enthalpies of Formation for Selected Substances – General Chemistry for Gee-Gees [ecampusontario.pressbooks.pub]
- 6. atct.anl.gov [atct.anl.gov]
- 7. webelements.com [webelements.com]
- 8. Table of Thermodynamic Values [www2.chem.wisc.edu]
- 9. grokipedia.com [grokipedia.com]
- 10. Thermodynamic Properties of Substances and Ions [hyperphysics.phy-astr.gsu.edu]
- 11. brainly.com [brainly.com]
The Genesis of "Eau de Javel": A Technical Guide to Berthollet's Historical Preparation of Potassium Hypochlorite
Abstract
This technical guide provides an in-depth exploration of the historical preparation of potassium hypochlorite (B82951), famously known as "Eau de Javel," by the pioneering French chemist Claude Louis Berthollet in 1789. At a time when the understanding of chemical principles was rapidly evolving, Berthollet's work on the bleaching properties of chlorine-derived solutions marked a significant advancement in applied chemistry. This document meticulously reconstructs the experimental protocol likely employed by Berthollet, based on historical accounts and contemporary chemical knowledge. It details the apparatus, reactants, and procedures of the era, offering a comprehensive technical overview for researchers and professionals interested in the origins of this pivotal chemical compound. The guide includes quantitative estimations, detailed methodologies, and visual diagrams to elucidate the chemical pathways and experimental workflows.
Introduction
In 1789, within his laboratory in the Javel district of Paris, Claude Louis Berthollet conducted a series of experiments that would lead to the creation of a potent bleaching agent.[1] By passing chlorine gas through a solution of potash lye, he synthesized a solution containing potassium hypochlorite (KClO), which he named "Eau de Javel" or "Javel water".[1] This discovery was a direct application of the burgeoning understanding of the chemical properties of chlorine, which had been isolated by Carl Wilhelm Scheele only a few years prior. Berthollet's work was not only a triumph of experimental chemistry but also a foundational step in the development of industrial bleaching and disinfection. This guide aims to provide a detailed technical account of this historical process.
Chemical Principles and Stoichiometry
Berthollet's synthesis of this compound is a classic example of a disproportionation reaction, where a single element is simultaneously oxidized and reduced. In this case, chlorine gas (Cl₂) reacts with a cold aqueous solution of potassium hydroxide (B78521) (KOH), colloquially known as potash lye.
The overall balanced chemical equation for this reaction is:
Cl₂ (g) + 2KOH (aq) → KCl (aq) + KClO (aq) + H₂O (l)
In this reaction, chlorine (with an oxidation state of 0) is reduced to chloride (in KCl, with an oxidation state of -1) and oxidized to hypochlorite (in KClO, with an oxidation state of +1).
A critical aspect of this synthesis, as noted in historical and modern accounts, is the necessity of maintaining a low temperature.[2] If the reaction mixture is allowed to warm, the hypochlorite ions will further disproportionate to form potassium chlorate (B79027) (KClO₃) and potassium chloride, reducing the yield of the desired product.
3KClO (aq) → 2KCl (aq) + KClO₃ (aq)
Experimental Protocol: A Reconstruction of Berthollet's Method
While Berthollet's original manuscripts do not provide the explicit step-by-step detail common in modern scientific literature, a plausible experimental protocol can be reconstructed based on the chemical practices and apparatus of the late 18th century.
Materials and Apparatus
Reactants:
-
Manganese Dioxide (MnO₂): As the oxidizing agent for generating chlorine gas.
-
Hydrochloric Acid (HCl) (Spirit of Salt): To react with manganese dioxide.
-
Potash Lye (Potassium Hydroxide, KOH solution): The alkaline solution for absorbing chlorine gas. In the 18th century, this was typically prepared by leaching wood ashes with water to obtain a solution of potassium carbonate (K₂CO₃) and then causticizing it with slaked lime (Ca(OH)₂) to produce potassium hydroxide.
-
Water (H₂O): For preparing solutions and cooling.
Apparatus:
-
Chlorine Gas Generator: Likely a glass retort, a common piece of chemical apparatus in the 18th century for heating substances and collecting gaseous products.
-
Gas Delivery Tube: A glass tube to convey the chlorine gas from the generator to the absorption vessel.
-
Gas Absorption Vessel: A large glass bottle or flask to contain the potash lye solution.
-
Pneumatic Trough (or similar setup): While not strictly for collection, a vessel of cold water or an ice bath would be necessary to keep the absorption vessel cool.
-
Heating Source: A charcoal furnace or spirit lamp to gently heat the retort.
Procedure
Step 1: Preparation of Chlorine Gas
-
Place a quantity of manganese dioxide into the glass retort.
-
Carefully add hydrochloric acid to the retort. The reaction, which may require gentle heating, produces chlorine gas: MnO₂ (s) + 4HCl (aq) → MnCl₂ (aq) + Cl₂ (g) + 2H₂O (l)
-
The generated chlorine gas, identifiable by its pale yellow-green color, is directed from the neck of the retort through a glass delivery tube.
Step 2: Absorption of Chlorine Gas in Potash Lye
-
Prepare a solution of potash lye in a large glass bottle. The exact concentration used by Berthollet is not documented, but solutions derived from wood ash were common.
-
Immerse the absorption bottle in a cold water or ice bath to maintain a low temperature throughout the reaction. This is crucial to prevent the formation of potassium chlorate.
-
Bubble the chlorine gas generated in Step 1 through the cold potash lye solution. The gas will be absorbed, and the reaction to form this compound and potassium chloride will occur.
-
Continue passing chlorine gas through the solution until the absorption rate decreases, indicating that the reaction is nearing completion. The resulting solution is "Eau de Javel."
Quantitative Data and Analysis
Historical records from Berthollet's era lack the detailed quantitative data that is standard in modern chemistry. However, we can make some estimations based on the stoichiometry of the reactions.
| Reactant/Product | Molar Mass ( g/mol ) | Stoichiometric Ratio (to Cl₂) | Notes |
| Chlorine (Cl₂) | 70.90 | 1 | |
| Potassium Hydroxide (KOH) | 56.11 | 2 | A twofold molar excess is required. |
| Potassium Chloride (KCl) | 74.55 | 1 | A byproduct of the reaction. |
| This compound (KClO) | 90.55 | 1 | The desired product. |
| Water (H₂O) | 18.02 | 1 | A byproduct of the reaction. |
Table 1: Stoichiometric Relationships in the Synthesis of this compound
The final "Eau de Javel" produced by Berthollet was a dilute aqueous solution containing a mixture of this compound, potassium chloride, and unreacted potassium hydroxide. The exact concentration of active hypochlorite would have depended on the concentration of the initial potash lye and the efficiency of the chlorine gas absorption.
Visualizing the Process
To better understand the chemical transformations and the experimental workflow, the following diagrams are provided.
Conclusion
Claude Louis Berthollet's preparation of this compound was a landmark achievement in 18th-century chemistry. It not only provided a powerful new tool for the textile industry but also beautifully demonstrated the principles of redox chemistry. While the quantitative precision of modern chemistry was not yet established, the ingenuity of his method laid the groundwork for the large-scale production of hypochlorite-based bleaches and disinfectants that are indispensable today. This guide offers a window into the historical context and technical execution of this pivotal discovery, providing valuable insights for today's scientific community.
References
Solubility of potassium hypochlorite in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of potassium hypochlorite (B82951) (KClO). Due to the compound's inherent instability and high reactivity, particularly with organic solvents, this document emphasizes safety protocols and qualitative understanding where quantitative data is limited. The information presented is intended to support research, development, and handling of potassium hypochlorite in a laboratory setting.
Overview of this compound
This compound is the potassium salt of hypochlorous acid. It is a powerful oxidizing agent and is most commonly encountered as a pale yellow aqueous solution with a distinct chlorine-like odor. While it has applications as a disinfectant and bleaching agent, its instability makes it challenging to handle and characterize compared to its sodium counterpart.[1][2] The solid form is rarely isolated.[3]
Solubility of this compound
The solubility of this compound is a critical parameter for its application in various chemical processes. However, detailed quantitative data across a wide range of solvents and temperatures is scarce due to the compound's reactive nature.
Aqueous Solubility
This compound is soluble in water.[4][5][6] Several sources describe it as being slightly to highly soluble.[1] One available quantitative measure indicates a solubility of approximately 25 g per 100 mL of water at 25°C .[3] It is important to note that aqueous solutions of this compound are prone to disproportionation, yielding potassium chloride and potassium chlorate. This reaction is accelerated by heat, highlighting the need for cold storage to maintain the integrity of hypochlorite solutions.[3]
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Notes |
| Water | 25 | ~25 | Prone to disproportionation, especially when heated.[3] |
Solubility in Organic Solvents
Extreme caution is advised when considering the use of organic solvents with this compound. This compound is known to react, often violently or explosively, with a variety of organic compounds.
-
Alcohols (e.g., Methanol, Ethanol): Reactions with alcohols can be violent and may lead to explosions, potentially after a delay.[4][5][6]
-
Aldehydes and Ketones: this compound reacts with these functional groups.[3]
-
Other Organic Matter: Contact with organic matter, oils, and hydrocarbons can also lead to explosive reactions.[4][5]
Experimental Protocol for Solubility Determination
Determining the solubility of a reactive and unstable compound like this compound requires a carefully designed experimental protocol with a strong emphasis on safety. The following is a generalized methodology that should be adapted and reviewed by safety experts before implementation.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber, neoprene), safety goggles, a face shield, and a lab coat.[7]
-
Ventilation: Conduct all experiments in a well-ventilated fume hood.[8]
-
Small Scale: Begin with very small quantities of materials to minimize the risk associated with any potential exothermic or explosive reactions.
-
Temperature Control: Maintain low temperatures throughout the experiment to minimize decomposition and reduce reaction rates. A cooling bath is recommended.
-
Avoid Incompatibilities: Ensure the experimental setup is free of incompatible materials such as acids, ammonia, urea, and organic compounds.[4][7]
-
Emergency Preparedness: Have appropriate fire extinguishing media (e.g., water spray, CO2) and spill control materials readily available.[4]
Materials and Equipment
-
This compound solution of known concentration
-
Solvent of interest (e.g., deionized water)
-
Jacketed reaction vessel with temperature control
-
Stirring mechanism (e.g., magnetic stirrer)
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrumentation for concentration measurement (e.g., titration setup for active chlorine, UV-Vis spectrophotometer)
Methodology: Isothermal Equilibrium Method
-
Preparation:
-
Equilibrate the solvent in the jacketed reaction vessel to the desired temperature.
-
Prepare a stock solution of this compound of a known concentration.
-
-
Saturation:
-
Slowly add a known excess amount of the this compound solution to the temperature-controlled solvent while stirring continuously.
-
Allow the mixture to stir for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute. The presence of a solid phase or an immiscible liquid phase indicates saturation.
-
-
Sample Collection and Analysis:
-
Once equilibrium is established, cease stirring and allow any undissolved material to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to maintain the experimental temperature.
-
Immediately filter the sample to remove any suspended particles.
-
Dilute the filtered sample to a concentration suitable for analysis.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as iodometric titration to determine the active chlorine content.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent at the specified temperature based on the concentration of the saturated solution. Express the solubility in appropriate units (e.g., g/100 mL or mol/L).
-
-
Repeatability:
-
Repeat the experiment at different temperatures to determine the temperature dependence of solubility.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.
Caption: Workflow for determining this compound solubility.
Conclusion
The solubility of this compound is a complex topic, largely dictated by its inherent instability and high reactivity. While it is soluble in water, its interaction with organic solvents poses significant safety risks, limiting the availability of quantitative solubility data. Researchers and professionals working with this compound must prioritize safety, conducting thorough risk assessments and adhering to strict handling protocols. The generalized experimental methodology provided herein serves as a foundation for developing safe and effective procedures for characterizing the solubility of this challenging yet useful chemical compound.
References
- 1. This compound Formula: Properties, Chemical Structure and Uses [extramarks.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - Sciencemadness Wiki [sciencemadness.org]
- 4. This compound SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. This compound | KClO | CID 23665762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 8. echemi.com [echemi.com]
Methodological & Application
Application Notes and Protocols for the Hofmann Rearrangement of Amides using Potassium Hypochlorite
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hofmann rearrangement is a robust and widely utilized organic reaction for the synthesis of primary amines from primary amides, with the notable feature of producing an amine with one less carbon atom than the starting amide. This transformation, first reported by August Wilhelm von Hofmann in 1881, proceeds through an isocyanate intermediate. The use of potassium hypochlorite (B82951) (KOCl) as the oxidizing agent offers a convenient and effective alternative to the traditional bromine in aqueous alkali. Potassium hypochlorite is often prepared in situ by the reaction of chlorine gas or a chlorinating agent with potassium hydroxide (B78521). This method is particularly valuable in pharmaceutical and chemical industries for the synthesis of a variety of primary amines, including aliphatic, aromatic, and heterocyclic amines, which are crucial building blocks in drug discovery and development.
Reaction Mechanism
The Hofmann rearrangement with this compound proceeds through a well-established multi-step mechanism:
-
N-Chlorination: The primary amide is first chlorinated at the nitrogen atom by this compound to form an N-chloroamide.
-
Deprotonation: The presence of a strong base (potassium hydroxide) facilitates the deprotonation of the N-chloroamide, generating an N-chloroamide anion.
-
Rearrangement: The N-chloroamide anion undergoes a concerted rearrangement where the R group migrates from the carbonyl carbon to the nitrogen, with the simultaneous loss of a chloride ion, to form an isocyanate intermediate.
-
Hydrolysis and Decarboxylation: The isocyanate intermediate is then hydrolyzed by water to form an unstable carbamic acid, which spontaneously decarboxylates to yield the primary amine and carbon dioxide.
Reaction Mechanism Diagram
Caption: The reaction mechanism of the Hofmann rearrangement using this compound.
Quantitative Data
The following table summarizes representative examples of the Hofmann rearrangement using alkali metal hypochlorites. While specific data for this compound is not always available in the literature, the yields obtained with sodium hypochlorite are expected to be very similar.
| Starting Amide | Reagents | Temperature (°C) | Product | Yield (%) | Reference |
| Nicotinamide | Br₂/NaOH (forms NaOBr in situ) | 70-75 | 3-Aminopyridine | 65-71 | Organic Syntheses |
| Benzophenone-o-carboxamide | NaOCl, NaOH | 80-100 | o-Aminobenzophenone | 97.9 | US Patent 4082749A |
| 3,4,5-Trimethoxybenzamide | NaOCl (household bleach), NaOH | 60-70 | 3,4,5-Trimethoxyaniline | ~60 | Sciencemadness Discussion |
| Cyclopropanecarboxamide | NaOCl | 90 | Cyclopropylamine | 96 | ResearchGate |
| Phthalamide | NaOCl | - | Anthranilic acid | - | - |
Experimental Protocols
General Protocol for the Hofmann Rearrangement using this compound
This protocol provides a general procedure that can be adapted for various primary amides. Optimization of reaction time, temperature, and stoichiometry may be required for specific substrates.
1. Preparation of this compound Solution (in situ):
-
In a fume hood, prepare a solution of potassium hydroxide (4 molar equivalents) in water in a flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly bubble chlorine gas through the cold potassium hydroxide solution until the desired concentration of this compound (1.1 molar equivalents relative to the amide) is reached. Alternatively, a commercial solution of this compound can be used.
2. Reaction Procedure:
-
In a separate reaction vessel, dissolve or suspend the primary amide (1 molar equivalent) in water or a suitable co-solvent.
-
Cool the amide solution/suspension in an ice bath.
-
Slowly add the pre-cooled this compound solution to the amide mixture with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at low temperature for 30-60 minutes.
-
Gradually warm the reaction mixture to the desired temperature (typically between 50-80 °C) and maintain it for 1-3 hours, or until the reaction is complete (monitored by TLC or LC-MS).
3. Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
If the product is a solid, it may precipitate and can be collected by filtration. Wash the solid with cold water.
-
If the product is soluble, extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
The crude amine can be purified by distillation, recrystallization, or column chromatography.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for the Hofmann rearrangement.
Factors Influencing the Reaction
Several factors can influence the yield and purity of the primary amine product in the Hofmann rearrangement:
-
Substrate Structure: The nature of the R group on the amide can affect the reaction. Electron-donating groups on aromatic rings generally favor the rearrangement, while strong electron-withdrawing groups can hinder it. Steric hindrance around the amide group can also slow down the reaction.
-
Temperature: The initial N-chlorination is typically carried out at low temperatures to control the exothermic reaction and prevent side reactions. The subsequent rearrangement and hydrolysis require heating to proceed at a reasonable rate. The optimal temperature profile depends on the specific substrate.
-
Stoichiometry: A slight excess of this compound is often used to ensure complete conversion of the amide. The concentration of the base (potassium hydroxide) is also crucial for the deprotonation step.
-
Solvent: The reaction is typically performed in water. However, for amides with low water solubility, a co-solvent may be necessary.
-
Side Reactions: Potential side reactions include the formation of ureas (from the reaction of the isocyanate intermediate with the product amine) and the hydrolysis of the starting amide under the basic conditions.
Logical Relationship Diagram
Application of Potassium Hypochlorite in Wastewater Treatment for Cyanide Removal
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanide and its complexes are highly toxic compounds frequently found in the wastewater generated from various industrial processes, including electroplating, mining, and chemical synthesis. The effective removal of cyanide from these effluents is a critical environmental and public health concern. One of the most established and effective methods for cyanide destruction in wastewater is alkaline chlorination, a chemical oxidation process. This document provides detailed application notes and protocols for the use of potassium hypochlorite (B82951) (KOCl) as the oxidizing agent in this process. While much of the available literature focuses on sodium hypochlorite (NaOCl) and calcium hypochlorite (Ca(OCl)₂), the principles and reactions are directly applicable to potassium hypochlorite. Where specific data for KOCl is unavailable, data for NaOCl and Ca(OCl)₂ will be presented as a close proxy, with appropriate notations.
Principle of Cyanide Destruction by Alkaline Chlorination
The treatment of cyanide-containing wastewater with this compound is a two-stage oxidation process conducted under alkaline conditions.[1][2][3] The primary objective is to convert toxic cyanide (CN⁻) into less toxic cyanate (B1221674) (CNO⁻) and ultimately to harmless nitrogen (N₂) and carbon dioxide (CO₂) gases.[1][2] Maintaining an alkaline pH throughout the process is crucial to prevent the formation of highly toxic cyanogen (B1215507) chloride (CNCl) gas.[1][4]
Stage 1: Oxidation of Cyanide to Cyanate
In the first stage, this compound reacts with cyanide to form cyanate. This reaction is typically carried out at a high pH, generally between 10 and 11.[3][4]
KCN + KOCl → KCNO + KCl
Stage 2: Oxidation of Cyanate to Nitrogen and Carbon Dioxide
The second stage involves the further oxidation of cyanate to nitrogen and carbon dioxide. This reaction is favored at a slightly lower pH, typically between 8.5 and 9.0.[3]
2 KCNO + 3 KOCl + H₂O → N₂ + 2 KHCO₃ + 3 KCl
Quantitative Data Summary
The efficiency of cyanide removal using hypochlorite is dependent on several key parameters, including initial cyanide concentration, hypochlorite dosage, pH, reaction time, and temperature. The following tables summarize quantitative data from studies on hypochlorite-based cyanide removal.
Table 1: Optimal Conditions for Cyanide Removal by Hypochlorite
| Parameter | Stage 1: Cyanide to Cyanate | Stage 2: Cyanate to Bicarbonate and Nitrogen | Reference(s) |
| pH | 10.0 - 11.0 | 8.5 - 9.0 | [3][4] |
| ORP | ~ +250 mV to +450 mV | ~ +300 mV to +600 mV | [3][5][6] |
| Reaction Time | 5 - 30 minutes | 60 - 120 minutes | [3][7] |
Table 2: Hypochlorite Dosage for 100% Cyanide Removal (using NaOCl and Ca(OCl)₂ as proxies)
| Initial CN⁻ Concentration (mg/L) | Required NaOCl Dose (mg/L) | Required Ca(OCl)₂ Dose (mg/L) | Reference |
| 1 | 17.3 | 3.32 | [8] |
| 10 | 173 | 33.2 | [8] |
| 50 | 865 | 166 | [8] |
| 100 | 1730 | 332 | [8] |
Note: The required dosage of this compound is expected to be in a similar range, but empirical determination for specific wastewater matrices is recommended.
Experimental Protocols
The following protocols provide a general framework for laboratory-scale cyanide destruction using this compound. These should be adapted based on the specific characteristics of the wastewater being treated.
Protocol 1: Batch Treatment of Cyanide-Containing Wastewater
1. Sample Characterization:
-
Determine the initial cyanide concentration of the wastewater sample using a standardized analytical method (e.g., colorimetric method, titration, or ion-selective electrode).[7][9]
-
Measure the initial pH of the wastewater.
2. pH Adjustment (Stage 1):
-
In a well-ventilated fume hood, place a known volume of the wastewater in a beaker with a magnetic stirrer.
-
Slowly add a solution of potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) to raise the pH to between 10.0 and 11.0. Monitor the pH continuously with a calibrated pH meter.
3. This compound Addition (Stage 1):
-
While stirring, add a predetermined amount of this compound solution. The required dose can be estimated from the stoichiometric equations or from empirical data (see Table 2).
-
Monitor the Oxidation-Reduction Potential (ORP) of the solution using a calibrated ORP meter with a gold electrode.[1][6] The ORP should rise and then plateau, indicating the completion of the cyanide to cyanate conversion (typically around +250 mV to +450 mV).[3][5]
-
Allow the reaction to proceed for 15-30 minutes.[3]
4. pH Adjustment (Stage 2):
-
After confirming the completion of Stage 1, slowly add a dilute acid solution (e.g., hydrochloric acid, HCl) to lower the pH to between 8.5 and 9.0.
5. This compound Addition (Stage 2):
-
Add additional this compound solution to oxidize the cyanate.
-
Continue to monitor the ORP. A second rise and plateau will indicate the completion of the cyanate oxidation (typically around +300 mV to +600 mV).[3][6]
-
Allow the reaction to proceed for 60-120 minutes.[7]
6. Final Analysis:
-
After the reaction is complete, take a sample of the treated water.
-
Before analyzing for residual cyanide, it is essential to remove any excess chlorine. This can be done by adding a reducing agent such as sodium sulfite.[7]
-
Determine the final cyanide concentration to confirm that it meets the required discharge limits.
Protocol 2: Determination of Residual Cyanide Concentration (Colorimetric Method)
This is a simplified example of a common analytical method. Standardized methods such as those from the APHA/AWWA should be followed for regulatory compliance.[8]
1. Reagent Preparation:
-
Prepare a chloramine-T solution.
-
Prepare a pyridine-barbituric acid reagent.
-
Prepare a series of potassium cyanide standard solutions of known concentrations.
2. Sample Preparation:
-
Take a known volume of the treated and dechlorinated wastewater sample.
-
If necessary, distill the sample to separate cyanide from interfering substances.[7]
3. Color Development:
-
Add the chloramine-T solution to the sample (and standards) to convert cyanide to cyanogen chloride.
-
Add the pyridine-barbituric acid reagent. A red-blue dye will form in the presence of cyanogen chloride.
4. Spectrophotometric Analysis:
-
Allow the color to develop for a specific amount of time.
-
Measure the absorbance of the samples and standards at a specific wavelength (e.g., 578 nm) using a spectrophotometer.
5. Concentration Calculation:
-
Create a calibration curve by plotting the absorbance of the standards against their known concentrations.
-
Use the calibration curve to determine the cyanide concentration in the wastewater sample.
Visualizations
Chemical Reaction Pathway
Caption: Chemical pathway of cyanide destruction using this compound.
Experimental Workflow
References
- 1. sensorex.com [sensorex.com]
- 2. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 3. cdn.hach.com [cdn.hach.com]
- 4. Cyanide Destruction Hypochlorite / Chlorine - 911Metallurgist [911metallurgist.com]
- 5. hanang-instrument.com [hanang-instrument.com]
- 6. web-material3.yokogawa.com [web-material3.yokogawa.com]
- 7. astisensor.com [astisensor.com]
- 8. thaiscience.info [thaiscience.info]
- 9. ysi.com [ysi.com]
Application Notes and Protocols: Disinfection By-product Formation with Potassium Hypochlorite
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the formation of disinfection by-products (DBPs) when using potassium hypochlorite (B82951) (KOCl) as a disinfectant. The information is intended to guide researchers and professionals in understanding the key factors influencing DBP formation, relevant experimental protocols for their analysis, and the underlying chemical pathways. While much of the existing literature focuses on sodium hypochlorite, the reactive species responsible for DBP formation is the hypochlorite ion (OCl-), which is common to both disinfectants. Therefore, the principles and data presented here are directly applicable to the use of potassium hypochlorite.
Introduction to Disinfection By-product Formation
This compound is an effective disinfectant used in various applications, including water treatment and surface sanitation.[1] Its antimicrobial activity stems from the hypochlorite ion, which is a strong oxidizing agent. However, the reaction of hypochlorite with natural organic matter (NOM), anthropogenic contaminants, and inorganic ions (like bromide and iodide) present in the water leads to the formation of a wide range of disinfection by-products (DBPs).[2][3] Many of these DBPs are of health concern due to their potential carcinogenic and toxic effects.[2][4]
The primary classes of DBPs formed during chlorination include trihalomethanes (THMs) and haloacetic acids (HAAs).[5][6][7] Other significant DBP classes include haloketones (HKs), haloacetaldehydes (HALs), haloacetonitriles (HANs), haloacetamides (HAMs), and halonitromethanes (HNMs).[2] The formation and speciation of these DBPs are influenced by a multitude of factors.
Factors Influencing DBP Formation
The formation of DBPs is a complex process governed by several key parameters. Understanding these factors is crucial for controlling and minimizing DBP levels in treated water.
-
Disinfectant Dose: A higher dose of this compound generally leads to an increased formation of DBPs, provided there are sufficient precursor materials.[5]
-
Contact Time: The longer the contact time between the disinfectant and the precursors, the greater the extent of DBP formation.[8]
-
Temperature: DBP formation reactions are typically accelerated at higher temperatures.[5][8]
-
pH: The pH of the water plays a critical role in DBP formation. For instance, higher pH levels tend to favor the formation of THMs, while lower pH levels can lead to increased production of HAAs.[5][9]
-
Precursor Type and Concentration: The nature and concentration of natural organic matter (NOM) are arguably the most significant factors.[9] NOM with higher aromaticity and specific functional groups are more likely to form DBPs. The presence of anthropogenic contaminants can also serve as DBP precursors.[2]
-
Bromide and Iodide Concentration: The presence of bromide and iodide ions in the source water can lead to the formation of brominated and iodinated DBPs, which are often more toxic than their chlorinated counterparts.[5][10]
Quantitative Data on DBP Formation
The following tables summarize the impact of various parameters on the formation of common DBPs. The data is compiled from studies using chlorine-based disinfectants and is representative of the expected outcomes when using this compound.
Table 1: Effect of pH on DBP Formation
| DBP Class | Effect of Increasing pH | Reference |
| Trihalomethanes (THMs) | Increased formation | [5][9] |
| Haloacetic Acids (HAAs) | Decreased formation | [5][9] |
| Chloral Hydrate | Increased formation | [8] |
| Trichloronitromethane | Increased formation | [8] |
| Dibromoacetonitrile | Increased formation | [8] |
Table 2: Effect of Temperature on DBP Formation
| DBP Class | Effect of Increasing Temperature | Reference |
| Trihalomethanes (THMs) | Increased formation | [5] |
| Haloacetic Acids (HAAs) | Increased formation | [5] |
| Haloacetonitriles (HANs) | Generally decreased yields | [6] |
| Haloketones (HKs) | Generally decreased yields | [6] |
Table 3: Effect of Disinfectant (Chlorine) Dose on DBP Formation
| DBP Class | Effect of Increasing Disinfectant Dose | Reference |
| Trihalomethanes (THMs) | Increased formation | [5] |
| Haloacetic Acids (HAAs) | Increased formation | [5] |
| Dichloroacetic Acid (DCAA) | Increased yield | [6] |
Experimental Protocols
This section outlines standardized protocols for the analysis of major DBP classes. These methods are based on established procedures and can be adapted for specific research needs.
Protocol for Trihalomethane (THM) Analysis
Method: Gas Chromatography with Electron Capture Detection (GC-ECD) based on liquid-liquid extraction.
Materials:
-
This compound solution
-
Water sample containing NOM
-
Pentane (B18724) (or other suitable solvent)
-
Sodium thiosulfate (B1220275) (quenching agent)
-
Glass vials with PTFE-lined septa
-
Micropipettes
-
Vortex mixer
-
Gas chromatograph with an electron capture detector (GC-ECD)
Procedure:
-
Sample Preparation:
-
To a 40 mL glass vial, add a known volume of the water sample.
-
Dose the sample with the desired concentration of this compound solution.
-
Allow the reaction to proceed for the desired contact time at a controlled temperature and pH.
-
-
Quenching the Reaction:
-
After the specified contact time, add a small amount of sodium thiosulfate solution to quench any residual free chlorine.
-
-
Extraction:
-
Add a known volume of pentane to the vial.
-
Seal the vial and vortex for 1-2 minutes to ensure thorough mixing and extraction of THMs into the organic solvent phase.
-
Allow the phases to separate.
-
-
Analysis:
-
Carefully transfer a portion of the pentane layer into a GC vial.
-
Inject a small volume (e.g., 1-2 µL) of the extract into the GC-ECD for analysis.
-
Identify and quantify the THMs based on the retention times and peak areas of known standards.
-
Protocol for Haloacetic Acid (HAA) Analysis
Method: Gas Chromatography with Electron Capture Detection (GC-ECD) following liquid-liquid extraction and derivatization (based on USEPA Method 552.3).[5]
Materials:
-
This compound solution
-
Water sample containing NOM
-
Methyl tert-butyl ether (MTBE)
-
Sulfuric acid
-
Sodium sulfate (B86663)
-
Sodium thiosulfate
-
Glass vials with PTFE-lined septa
-
Micropipettes
-
Vortex mixer
-
Water bath or heating block
-
Gas chromatograph with an electron capture detector (GC-ECD)
Procedure:
-
Sample Preparation and Quenching:
-
Follow steps 1 and 2 from the THM analysis protocol.
-
-
Extraction:
-
Acidify the water sample with sulfuric acid.
-
Add a known volume of MTBE to the vial.
-
Seal and vortex for 2-3 minutes.
-
Allow the phases to separate and collect the MTBE layer.
-
-
Derivatization:
-
Add acidic methanol to the MTBE extract.
-
Heat the mixture in a water bath (e.g., at 50°C) for a specified time to convert the HAAs into their methyl esters.
-
After cooling, add a saturated sodium sulfate solution to separate the layers.
-
-
Analysis:
-
Transfer a portion of the MTBE layer containing the derivatized HAAs to a GC vial.
-
Inject a sample into the GC-ECD for analysis.
-
Identify and quantify the HAA methyl esters based on comparison with derivatized standards.
-
Visualizing DBP Formation Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of DBP formation and analysis.
Caption: Simplified reaction pathway for DBP formation.
Caption: General experimental workflow for DBP analysis.
Caption: Key factors influencing DBP formation.
Conclusion
The use of this compound as a disinfectant necessitates a thorough understanding of the potential for DBP formation. By controlling key operational parameters such as disinfectant dose, pH, and temperature, and by understanding the characteristics of the source water, it is possible to mitigate the formation of these undesirable by-products. The protocols and information provided herein serve as a valuable resource for researchers and professionals working to ensure the safety and quality of disinfected water and other solutions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Formation of Eight Classes of DBPs from Chlorine, Chloramine, and Ozone: Mechanisms and Formation Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disinfection and Disinfection Byproducts - MN Dept. of Health [health.state.mn.us]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. deswater.com [deswater.com]
- 6. Formation of disinfection by-products during sodium hypochlorite cleaning of fouled membranes from membrane bioreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Disinfection By-Product Formation and Distribution during Breakpoint Chlorination and Chlorine-Based Disinfection in Drinking Water [mdpi.com]
- 8. Factors affecting the formation of disinfection by-products during chlorination and chloramination of secondary effluent for the production of high quality recycled water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. westechwater.com [westechwater.com]
- 10. researchgate.net [researchgate.net]
Application Note: Laboratory-Scale Synthesis of Potassium Hypochlorite (KClO)
Abstract
This document provides detailed protocols for the laboratory synthesis of potassium hypochlorite (B82951) (KClO), an inorganic compound used as a disinfectant and bleaching agent.[1][2] Due to its inherent instability in solid form, potassium hypochlorite is typically prepared and used as an aqueous solution.[3] Two primary synthesis methods are detailed: the chlorination of potassium hydroxide (B78521) and the electrolysis of potassium chloride solution. This note includes step-by-step experimental procedures, a summary of quantitative parameters, safety precautions, and a workflow diagram for researchers and professionals in chemical synthesis and drug development.
Introduction
This compound (KClO) is the potassium salt of hypochlorous acid. It is a powerful oxidizing agent and corrosive compound, analogous to its more common sodium counterpart, sodium hypochlorite (NaOCl).[3] The first synthesis of this compound was performed by Claude Louis Berthollet in 1789 by passing chlorine gas through a potash lye solution, creating a product known as "Eau de Javel" or "Javel water".[2][4]
In laboratory and industrial settings, KClO solutions are valued for surface sanitation and disinfection.[2] A notable application is in agriculture, where its decomposition yields potassium chloride, providing essential potassium to the soil.[2]
A critical consideration in the synthesis of this compound is its thermal instability. At elevated temperatures, it readily disproportionates into potassium chloride (KCl) and potassium chlorate (B79027) (KClO₃).[3] Therefore, maintaining low temperatures during its preparation is crucial to prevent the formation of the chlorate byproduct.[2][3][5]
Experimental Protocols
Two effective methods for the laboratory synthesis of this compound solution are presented below.
Method A: Synthesis by Chlorination of Potassium Hydroxide
This is the traditional and most direct method for producing this compound.[2] It involves the reaction of gaseous chlorine with a cooled aqueous solution of potassium hydroxide (KOH).[1][3]
Reaction: Cl₂ (g) + 2 KOH (aq) → KClO (aq) + KCl (aq) + H₂O (l)[1][2][3]
Materials and Equipment:
-
Potassium hydroxide (KOH) pellets or flakes
-
Distilled or deionized water
-
Chlorine gas (Cl₂) source (lecture bottle or generator)
-
Three-neck round-bottom flask
-
Gas dispersion tube (fritted bubbler)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Gas trap/scrubber (containing sodium thiosulfate (B1220275) or sodium hydroxide solution to neutralize excess chlorine)
-
Connecting tubing
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, acid/gas-resistant gloves, fume hood.
Procedure:
-
Prepare KOH Solution: In a fume hood, prepare the desired concentration of potassium hydroxide solution (e.g., 29-32%) by carefully dissolving a pre-weighed amount of KOH in cold distilled water in a beaker. Caution: This process is highly exothermic. Allow the solution to cool to room temperature.
-
Assemble Apparatus: Set up the three-neck flask on the magnetic stirrer within an ice bath. Place the magnetic stir bar in the flask.
-
Cool Reactant: Transfer the cooled KOH solution to the reaction flask and begin stirring. Allow the solution to cool to below 10°C in the ice bath. Maintaining a low temperature is critical to prevent the formation of potassium chlorate.[2][3]
-
Introduce Chlorine Gas: Fit the gas dispersion tube into one neck of the flask, ensuring its tip is submerged in the KOH solution. Connect the other end to the chlorine gas source via tubing. The second neck should be fitted with a thermometer, and the third neck should be connected via tubing to the gas scrubber.
-
Initiate Reaction: Begin bubbling chlorine gas through the stirring, cooled KOH solution at a slow, steady rate.
-
Monitor Reaction: Continuously monitor the temperature, ensuring it remains low. The reaction is complete when the solution is saturated with chlorine, which can be determined by a persistent yellow-green color or by analytical testing (e.g., titration) of aliquots.
-
Store Product: Once the reaction is complete, stop the chlorine flow and purge the apparatus with an inert gas (e.g., nitrogen) to remove any remaining chlorine. Transfer the resulting this compound solution to a sealed, opaque container and store it at low temperatures (e.g., in a refrigerator) to minimize decomposition.[3]
Method B: Synthesis by Electrolysis of Potassium Chloride
This method generates this compound in situ through the electrolysis of a potassium chloride (KCl) solution.[3][6] Electrolysis produces chlorine at the anode and potassium hydroxide at the cathode, which then react to form KClO.[6]
Materials and Equipment:
-
Potassium chloride (KCl)
-
Distilled or deionized water
-
Electrolysis cell or undivided beaker
-
Anode: Carbon, platinum, or Mixed Metal Oxide (MMO) are suitable.[7]
-
Cathode: Titanium or stainless steel.[7]
-
DC power supply
-
Magnetic stirrer and stir bar (optional, for solution homogeneity)
-
Cooling bath (optional, but recommended)
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, gloves.
Procedure:
-
Prepare Electrolyte: Prepare a saturated or near-saturated solution of potassium chloride in distilled water.
-
Set up Cell: Place the electrolyte solution in the electrolysis cell. Position the anode and cathode in the solution, ensuring they do not touch.
-
Cooling: Place the electrolysis cell in a cooling bath to dissipate heat generated during the process and prevent the formation of potassium chlorate.[2][3]
-
Begin Electrolysis: Connect the electrodes to the DC power supply and apply a current. The current density should be appropriate for the electrode material (e.g., ~40 mA/cm² for carbon).[7] Hydrogen gas will be evolved at the cathode and chlorine at the anode.
-
Reaction: The generated chlorine reacts with the potassium hydroxide formed at the cathode to produce this compound. Continue the electrolysis until the desired concentration of KClO is achieved. This can be monitored over time by titrating samples of the solution.
-
Process Product: After electrolysis, the solution will contain this compound, unreacted potassium chloride, and potentially some dissolved potassium chlorate.[6] For most laboratory uses as a disinfectant, this mixture can be used directly.
-
Storage: Store the final solution in a sealed, opaque container at low temperatures.[3]
Data Presentation: Summary of Synthesis Parameters
The following table summarizes key quantitative data for different laboratory-scale synthesis methods of this compound.
| Parameter | Method A: Chlorination of KOH | Method B: Electrolysis of KCl | Method C: HOCl + KOH |
| Primary Reactants | Potassium Hydroxide (KOH), Chlorine (Cl₂) | Potassium Chloride (KCl), Water | Hypochlorous Acid (HOCl), Potassium Hydroxide (KOH) |
| KOH Concentration | 29-32% (w/w) | N/A (formed in situ) | 35-60% (as solid or slurry)[4][8] |
| HOCl Concentration | N/A | N/A | ≥ 35% (w/w)[4][8] |
| Reaction Temperature | ≤ 35°C (ideally 0-10°C)[9] | Cooled to prevent KClO₃ formation[2] | 0 - 25°C[4][8] |
| Achievable KClO Conc. | ≥ 190 g/dm³ (~19%) | Variable, depends on run time | 25 - 60% (w/w)[8][10] |
| Key Byproducts | Potassium Chloride (KCl) | Potassium Chloride (KCl), Potassium Chlorate (KClO₃) | Potassium Chloride (if impurities in HOCl) |
| Primary Advantage | Direct, traditional method | Avoids direct handling of Cl₂ gas | Produces high purity, high concentration solution[4][8] |
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis of this compound via the chlorination of potassium hydroxide (Method A).
Caption: Workflow for KClO synthesis via chlorination of KOH.
Safety and Handling
-
Corrosivity: this compound is corrosive.[3] Handle with appropriate PPE, including gloves and eye protection.
-
Toxicity: Inhalation of aerosols or contact with skin and eyes can cause irritation or injury.[11] All procedures should be conducted in a well-ventilated area or fume hood.
-
Reactivity: KClO is a strong oxidizing agent.[11][12] Avoid contact with organic materials, acids, and reducing agents. Contact with acids will liberate highly toxic chlorine gas.[3][12]
-
Stability: this compound solutions are unstable and decompose over time, a process accelerated by heat and light.[3] For laboratory use, it is recommended to prepare fresh solutions and store them in a refrigerator in a sealed, opaque container. Neutralization can be performed with reducing agents like sodium thiosulfate.[3]
References
- 1. collegedunia.com [collegedunia.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - Sciencemadness Wiki [sciencemadness.org]
- 4. This compound | 7778-66-7 | Benchchem [benchchem.com]
- 5. This compound Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 6. quora.com [quora.com]
- 7. m.youtube.com [m.youtube.com]
- 8. WO1991011387A1 - Process for the production of highly pure concentrated solutions of this compound - Google Patents [patents.google.com]
- 9. RU2293705C2 - Method of production of this compound - Google Patents [patents.google.com]
- 10. US5055285A - Process for the production of highly pure concentrated solutions of this compound - Google Patents [patents.google.com]
- 11. This compound | KClO | CID 23665762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Potassium Hypochlorite as a Reagent in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of potassium hypochlorite (B82951) (KOCl) as a versatile and effective reagent in various organic synthesis transformations. While sharing similar reactivity to the more commonly cited sodium hypochlorite (NaOCl), potassium hypochlorite offers an alternative with potential advantages in specific applications, such as in agricultural contexts where potassium is a desirable byproduct. The information herein is intended to guide researchers in leveraging this reagent for key synthetic steps, including the oxidation of alcohols, the haloform reaction, the epoxidation of alkenes, and the oxidation of sulfides.
Oxidation of Alcohols to Carbonyl Compounds
This compound is an effective oxidizing agent for the conversion of primary and secondary alcohols to their corresponding aldehydes and ketones. The reaction is typically carried out in the presence of a catalyst, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), or under acidic conditions.
Oxidation of Secondary Alcohols to Ketones
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. Hypochlorite solutions provide a cost-effective and environmentally benign alternative to heavy metal-based oxidants.
General Reaction:
Quantitative Data:
The following table summarizes the oxidation of various secondary alcohols to ketones. Note: The yields provided are based on reactions carried out with sodium hypochlorite, a closely related reagent, and are representative of the expected efficiency.
| Substrate (Secondary Alcohol) | Product (Ketone) | Oxidant System | Solvent | Time (h) | Yield (%) |
| Cyclohexanol | Cyclohexanone | NaOCl / Acetic Acid | Acetic Acid | 1 | 95 |
| Borneol | Camphor | NaOCl / Acetic Acid | Acetic Acid | 1 | 94 |
| 1-Phenylethanol | Acetophenone (B1666503) | NaOCl / TEMPO / KBr | CH₂Cl₂ / H₂O | 0.25 | 98 |
| 4-tert-Butylcyclohexanol | 4-tert-Butylcyclohexanone | NaOCl / Acetic Acid | Acetic Acid | 1 | 96 |
| 2-Octanol | 2-Octanone | NaOCl / TEMPO / KBr | CH₂Cl₂ / H₂O | 0.5 | 95 |
Experimental Protocol: Oxidation of Borneol to Camphor
Disclaimer: This protocol is adapted from a procedure using sodium hypochlorite. Reaction conditions may require optimization when using this compound.
Materials:
-
Borneol
-
This compound (KOCl) solution (commercial or freshly prepared)
-
Glacial acetic acid
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Sodium bisulfite (NaHSO₃) solution (saturated)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve borneol in glacial acetic acid.
-
Cool the flask in an ice-water bath.
-
Slowly add the this compound solution to the stirred reaction mixture, maintaining the temperature between 15-25 °C.
-
After the addition is complete, allow the reaction to stir for an additional hour at room temperature.
-
Test for the presence of excess oxidant using starch-iodide paper (a blue-black color indicates excess oxidant).
-
Quench the excess oxidant by the dropwise addition of saturated sodium bisulfite solution until the starch-iodide test is negative.
-
Transfer the reaction mixture to a separatory funnel and add dichloromethane to extract the product.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude camphor.
-
The crude product can be purified by sublimation or recrystallization.
Logical Workflow for Oxidation of Secondary Alcohols:
Oxidation of Primary Alcohols to Carboxylic Acids
Primary alcohols can be oxidized to carboxylic acids using this compound, typically in a two-step, one-pot procedure involving an initial oxidation to the aldehyde followed by further oxidation to the carboxylic acid. This can be achieved using a TEMPO/hypochlorite system followed by the addition of a stronger oxidant like sodium chlorite.
General Reaction:
Haloform Reaction of Methyl Ketones
The haloform reaction is a reliable method for converting methyl ketones into carboxylic acids with one less carbon atom. This compound can be used as the source of both the base and the halogenating agent.[1]
General Reaction:
Quantitative Data:
The following table presents the conversion of various methyl ketones to carboxylic acids. Note: The yields are based on reactions with sodium hypochlorite and are indicative of the expected outcomes with this compound.
| Substrate (Methyl Ketone) | Product (Carboxylic Acid) | Oxidant | Solvent | Time (h) | Yield (%) |
| Acetophenone | Benzoic Acid | NaOCl | Dioxane/H₂O | 2 | 85 |
| Propiophenone | Benzoic Acid | NaOCl | Dioxane/H₂O | 3 | 78 |
| 4'-Methoxyacetophenone | 4-Methoxybenzoic Acid | NaOCl | Dioxane/H₂O | 2 | 90 |
| 2-Acetylnaphthalene | 2-Naphthoic Acid | NaOCl | Dioxane/H₂O | 3 | 82 |
Experimental Protocol: Synthesis of Benzoic Acid from Acetophenone
Disclaimer: This protocol is adapted from a procedure using sodium hypochlorite. Reaction conditions may require optimization when using this compound.
Materials:
-
Acetophenone
-
This compound (KOCl) solution
-
Dioxane
-
Sodium bisulfite (NaHSO₃) solution (10%)
-
Diethyl ether
-
Hydrochloric acid (HCl) (concentrated)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve acetophenone in dioxane.
-
Add the this compound solution to the flask and heat the mixture with stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and add 10% sodium bisulfite solution to quench any unreacted hypochlorite.
-
Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any non-acidic byproducts.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid to precipitate the benzoic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The product can be further purified by recrystallization from hot water.
Reaction Mechanism of the Haloform Reaction:
Epoxidation of Alkenes
This compound can be utilized for the epoxidation of electron-deficient alkenes. For less reactive alkenes, the reaction is often facilitated by a phase-transfer catalyst (PTC) which helps to bring the hypochlorite anion into the organic phase.
General Reaction:
Quantitative Data:
The following table shows the epoxidation of various styrenes. Note: The data is representative of hypochlorite-based epoxidations and may be analogous for this compound.
| Substrate (Alkene) | Product (Epoxide) | Catalyst System | Solvent | Time (h) | Yield (%) |
| Styrene (B11656) | Styrene Oxide | Mn(TPP)Cl / TEBA | CH₂Cl₂ / H₂O | 4 | 85 |
| trans-Stilbene | trans-Stilbene Oxide | Mn(salen)Cl / Pyridine N-oxide | CH₂Cl₂ / H₂O | 6 | 75 |
| Cyclohexene | Cyclohexene Oxide | Mn(TPP)Cl / Imidazole | CH₂Cl₂ / H₂O | 5 | 80 |
Experimental Protocol: Epoxidation of Styrene
Disclaimer: This protocol is based on general procedures for hypochlorite-based epoxidations and may require optimization for this compound.
Materials:
-
Styrene
-
This compound (KOCl) solution
-
Phase-transfer catalyst (e.g., tetraethylammonium (B1195904) bromide - TEBA)
-
Manganese(III) porphyrin catalyst (e.g., Mn(TPP)Cl)
-
Dichloromethane (CH₂Cl₂)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (10%)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve styrene, the manganese porphyrin catalyst, and the phase-transfer catalyst in dichloromethane.
-
Add the aqueous this compound solution to the organic phase.
-
Stir the biphasic mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with 10% sodium thiosulfate solution to remove any remaining oxidant, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude styrene oxide can be purified by column chromatography.
Oxidation of Sulfides to Sulfoxides and Sulfones
This compound is a suitable reagent for the selective oxidation of sulfides. By controlling the stoichiometry of the oxidant, it is possible to selectively obtain either the sulfoxide (B87167) or the sulfone.
General Reactions:
-
Sulfide to Sulfoxide: R-S-R' + KOCl → R-S(=O)-R' + KCl
-
Sulfide to Sulfone: R-S-R' + 2 KOCl → R-S(=O)₂-R' + 2 KCl
Quantitative Data:
The following table illustrates the oxidation of various sulfides. Note: The yields are based on reactions with sodium hypochlorite and are representative of what can be expected with this compound.
| Substrate (Sulfide) | Product | Molar Ratio (Sulfide:NaOCl) | Solvent | Time (h) | Yield (%) |
| Thioanisole (B89551) | Methyl phenyl sulfoxide | 1:1 | Acetonitrile (B52724)/H₂O | 1 | 95 |
| Thioanisole | Methyl phenyl sulfone | 1:2.2 | Toluene/H₂O | 3 | 92 |
| Diphenyl sulfide | Diphenyl sulfoxide | 1:1 | Acetonitrile/H₂O | 1.5 | 93 |
| Diphenyl sulfide | Diphenyl sulfone | 1:2.2 | Toluene/H₂O | 4 | 90 |
| Dibenzyl sulfide | Dibenzyl sulfoxide | 1:1 | Acetonitrile/H₂O | 1 | 96 |
Experimental Protocol: Selective Oxidation of Thioanisole to Methyl Phenyl Sulfoxide
Disclaimer: This protocol is adapted from a procedure using sodium hypochlorite. Reaction conditions may require optimization when using this compound.
Materials:
-
Thioanisole
-
This compound (KOCl) solution (1 equivalent)
-
Acetonitrile
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve thioanisole in a mixture of acetonitrile and water in a round-bottom flask.
-
Add one equivalent of this compound solution dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, add dichloromethane to extract the product.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude methyl phenyl sulfoxide can be purified by column chromatography.
Logical Flow for Sulfide Oxidation:
References
Application Notes and Protocols for Sanitizing Laboratory Equipment with Potassium Hypochlorite
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the effective use of potassium hypochlorite (B82951) (KOCl) for sanitizing non-porous hard surfaces and equipment in a laboratory setting. Adherence to these protocols is crucial for maintaining aseptic conditions and ensuring the integrity of experimental outcomes.
Introduction to Potassium Hypochlorite
This compound is a potent, broad-spectrum disinfectant that is effective against a wide range of microorganisms, including bacteria, viruses, fungi, and spores.[1][2] It functions as a strong oxidizing agent, disrupting essential cellular components of pathogens, leading to their inactivation.[3][4][5] Its chemical similarity to sodium hypochlorite allows for the bridging of some toxicological and efficacy data.[2]
Key Properties of this compound:
| Property | Description |
| Chemical Formula | KOCl |
| Appearance | Colorless to pale yellow aqueous solution[3] |
| Odor | Pungent, chlorine-like[3] |
| Mechanism of Action | Oxidation of cellular components, leading to microbial cell death[3][4][5] |
| Primary Active Species | Hypochlorous acid (HOCl) and hypochlorite ion (OCl⁻)[3][5] |
Biocidal Efficacy
This compound's biocidal activity is comparable to that of sodium hypochlorite. The primary antimicrobial agent, hypochlorous acid, effectively penetrates microbial cell walls.[3][6] The following tables summarize the disinfectant's efficacy against various classes of microorganisms.
Disclaimer: Much of the available quantitative efficacy data is for sodium hypochlorite. Due to the chemical similarity and the interchangeability of the hypochlorite ion, this data is considered representative for this compound's efficacy.
Table 2.1: Bactericidal Efficacy
| Microorganism | Concentration of Available Chlorine | Contact Time | Log Reduction | Reference |
| Pseudomonas aeruginosa | 5000 ppm | 5 minutes | > 5 | [7] |
| Staphylococcus aureus | 5000 ppm | 5 minutes | > 5 | [7] |
| Escherichia coli | 200 ppm | 10 minutes | > 6 | [8] |
| Listeria monocytogenes | 10 ppm | 10 minutes | > 2 | [8] |
Table 2.2: Virucidal Efficacy
| Virus | Type | Concentration of Available Chlorine | Contact Time | Efficacy | Reference |
| Poliovirus | Non-enveloped | 2000 ppm | > 10 minutes | > 4-log reduction | [9] |
| Adenovirus | Non-enveloped | >1000 ppm | Variable | Effective | [10] |
| Murine Norovirus | Non-enveloped | >1000 ppm | Variable | Effective | [10] |
| Vaccinia virus | Enveloped | Not specified | Variable | Effective | [10] |
| Coronaviruses (general) | Enveloped | Not specified | Variable | Effective | [11] |
| Ebola Virus | Enveloped | Not specified | Variable | Effective | [11] |
| Zika Virus | Enveloped | Not specified | Variable | Effective | [11] |
Table 2.3: Fungicidal and Sporicidal Efficacy
| Microorganism | Type | Concentration of Available Chlorine | Contact Time | Log Reduction | Reference |
| Candida albicans | Yeast | 10 ppm | 5 minutes | > 2 | [8] |
| Batrachochytrium salamandrivorans | Fungus | 4% sodium hypochlorite | 1 minute | 100% kill | [12] |
| Clostridium difficile spores | Spore | 6000 ppm | 5 minutes | > 5.6 | [13] |
| Bacillus subtilis spores | Spore | 10,000 ppm | 30 minutes | Ineffective without pH adjustment | [14] |
| Bacillus cereus spores | Spore | 5000 ppm (pH 9.5) | 10 minutes | 4 | [15] |
Material Compatibility
Careful consideration of material compatibility is essential to prevent damage to laboratory equipment.
Table 3.1: Compatibility with Common Laboratory Plastics
| Material | Compatibility Rating | Notes | Reference |
| High-Density Polyethylene (HDPE) | Good | Little to no damage after 30 days of constant exposure to 15% sodium hypochlorite. | [16] |
| Low-Density Polyethylene (LDPE) | Fair to Good | Suitable at 20°C, but shows some effect at 50°C after 7 days with 15% sodium hypochlorite. | [16] |
| Polypropylene (PP) | Good | Good resistance to non-oxidizing acids and bases. Not compatible with strong oxidants. | [17] |
| Polycarbonate (PC) | Unsatisfactory | Not recommended for use with hypochlorites. | [18] |
Table 3.2: Compatibility with Common Laboratory Metals
| Material | Compatibility Rating | Notes | Reference |
| Stainless Steel 304 | Fair | Pitting corrosion can occur, especially with prolonged contact or higher concentrations. Rinse thoroughly after use. | [5] |
| Stainless Steel 316 | Good | Better resistance than 304 stainless steel, but still susceptible to pitting with prolonged exposure. Rinse thoroughly. | [5][6] |
Protocols for Sanitization
Preparation of this compound Solution
Materials:
-
This compound stock solution
-
Distilled or deionized water
-
Appropriate personal protective equipment (PPE): safety goggles, gloves, lab coat
-
Clean, dedicated container for dilution
Procedure:
-
Consult the manufacturer's instructions for the concentration of the stock solution.
-
Calculate the required volume of stock solution to achieve the desired final concentration (e.g., 5000 ppm available chlorine for general disinfection).
-
In a well-ventilated area, add the calculated volume of this compound stock solution to the corresponding volume of water in a clean container. Always add disinfectant to water, not water to disinfectant.
-
Mix the solution gently but thoroughly.
-
Label the container with the name of the solution, concentration, and date of preparation. Fresh solutions should be prepared daily.
Protocol for Surface Disinfection of Laboratory Benches and Equipment
Scope: This protocol applies to the routine disinfection of non-porous, hard surfaces such as countertops, biosafety cabinet interiors, and the exterior of laboratory equipment.
Materials:
-
Prepared this compound solution (e.g., 5000 ppm available chlorine)
-
Sterile, non-shedding wipes or cloths
-
Appropriate PPE
Procedure:
-
Pre-cleaning: Remove any gross soil and organic matter from the surface with a suitable laboratory cleaner and water. Surfaces must be visibly clean before disinfection.
-
Application: Apply the this compound solution liberally to the surface using a sterile wipe, ensuring the entire surface is thoroughly wetted.
-
Contact Time: Allow the disinfectant to remain on the surface for the required contact time (a minimum of 10 minutes is recommended for general bactericidal and virucidal action). Ensure the surface remains wet for the entire duration. Reapply if necessary.
-
Rinsing: After the contact time has elapsed, rinse the surface with sterile distilled or deionized water to remove any residual disinfectant, especially on metallic surfaces to prevent corrosion.
-
Drying: Allow the surface to air dry completely or dry with a sterile, non-shedding wipe.
Experimental Protocol: Validation of Sanitization Efficacy
This protocol is based on the principles of the ASTM E2197 "Standard Quantitative Disk Carrier Test Method" to validate the bactericidal efficacy of this compound on a representative laboratory surface.
Objective: To determine the log reduction of a challenge microorganism on a stainless steel surface after treatment with a prepared this compound solution.
Materials:
-
This compound solution at the desired test concentration
-
Sterile 1 cm stainless steel disks (carriers)
-
Culture of a representative test microorganism (e.g., Staphylococcus aureus ATCC 6538 or Pseudomonas aeruginosa ATCC 15442)
-
Sterile neutralizer solution (e.g., Letheen Broth with 0.1% sodium thiosulfate)
-
Sterile phosphate-buffered saline (PBS)
-
Standard laboratory microbiology equipment (incubator, vortex mixer, pipettes, culture plates, etc.)
Procedure:
-
Carrier Inoculation: a. Prepare a standardized culture of the test microorganism. b. Inoculate the center of each sterile stainless steel disk with a small, defined volume (e.g., 10 µL) of the microbial culture. c. Dry the inoculated carriers in a desiccator until visibly dry.
-
Treatment: a. Place each dried, inoculated carrier into a sterile container. b. Add a defined volume (e.g., 50 µL) of the this compound test solution directly onto the dried inoculum. c. Allow the specified contact time (e.g., 10 minutes) at a controlled temperature.
-
Neutralization and Recovery: a. After the contact time, add a defined volume (e.g., 10 mL) of sterile neutralizer solution to each container. b. Vortex vigorously for at least 30 seconds to elute any surviving microorganisms.
-
Enumeration: a. Perform serial dilutions of the eluent in sterile PBS. b. Plate the dilutions onto appropriate agar (B569324) plates (e.g., Tryptic Soy Agar). c. Incubate the plates under appropriate conditions (e.g., 35-37°C for 24-48 hours).
-
Controls: a. Positive Control: Perform the same procedure on at least three inoculated carriers, replacing the disinfectant with sterile PBS to determine the initial microbial load. b. Neutralization Validation Control: Inoculate a carrier, treat with disinfectant, neutralize, and then spike with a low, known number of the test organism to ensure the neutralizer is effective.
-
Data Analysis: a. Count the colony-forming units (CFUs) on the plates. b. Calculate the average number of CFUs recovered from the positive control carriers and the treated carriers. c. Determine the log reduction using the following formula: Log Reduction = log10(Average CFUs from Positive Control) - log10(Average CFUs from Treated Carriers)
Acceptance Criteria: A successful validation typically requires a minimum of a 3-log reduction for vegetative bacteria.
Visualizations
Mechanism of Action of Hypochlorite on a Microbial Cell
Caption: Hypochlorite's oxidative attack on microbial components.
Experimental Workflow for Disinfectant Efficacy Validation
Caption: Key steps in validating disinfectant efficacy.
References
- 1. Effects of contact time and concentration on bactericidal efficacy of 3 disinfectants on hard nonporous surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ams.usda.gov [ams.usda.gov]
- 3. effebi.com [effebi.com]
- 4. hartmann-science-center.com [hartmann-science-center.com]
- 5. calpaclab.com [calpaclab.com]
- 6. researchgate.net [researchgate.net]
- 7. actimaris.com [actimaris.com]
- 8. Bactericidal Effect and Associated Properties of Non-Electrolytic Hypochlorite Water on Foodborne Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Virucidal testing of cleanroom disinfectants [cleanroomtechnology.com]
- 11. Virucidal Activity of World Health Organization–Recommended Formulations Against Enveloped Viruses, Including Zika, Ebola, and Emerging Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.plos.org [journals.plos.org]
- 13. Evaluating the Sporicidal Activity of Disinfectants against Clostridium difficile and Bacillus amyloliquefaciens Spores by Using the Improved Methods Based on ASTM E2197-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. professionalplastics.com [professionalplastics.com]
- 16. calpaclab.com [calpaclab.com]
- 17. Polycarbonate Chemical Resistance Chart - Fibox [fiboxusa.com]
- 18. parrinst.com [parrinst.com]
Application Notes and Protocols for the Quantification of Hypochlorite Concentration
These application notes provide detailed methodologies for researchers, scientists, and drug development professionals to accurately quantify hypochlorite (B82951) ion (OCl⁻) concentration. While the topic specifies potassium hypochlorite (KClO), it is important to note that KClO is an unstable compound that exists primarily in solution.[1] The analytical methods described herein are for the quantification of the hypochlorite ion, which is the active chemical species, and are directly applicable to solutions of this compound, sodium hypochlorite, or other sources of free chlorine.
Iodometric Titration: The Gold Standard Method
Iodometric titration is a classic and highly accurate titrimetric method for determining the concentration of oxidizing agents, including hypochlorite. It serves as a reference method for calibrating other techniques.
Principle of the Method The analysis is a two-step indirect titration. First, an excess of potassium iodide (KI) is added to the acidified hypochlorite sample. The hypochlorite (OCl⁻) oxidizes the iodide (I⁻) to iodine (I₂), forming triiodide (I₃⁻) in the presence of excess iodide.[2][3] In the second step, the liberated iodine is titrated with a standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) using a starch indicator. The endpoint is marked by the disappearance of the deep blue starch-iodine complex color.[4][5]
Key Reactions:
-
OCl⁻ + 2H⁺ + 3I⁻ → I₃⁻ + Cl⁻ + H₂O (Sample reaction)
-
I₃⁻ + 2S₂O₃²⁻ → 3I⁻ + S₄O₆²⁻ (Titration reaction)
Experimental Protocol: Iodometric Titration
A. Reagents and Equipment
-
Potassium Iodide (KI) Solution (10% w/v): Dissolve 10 g of KI in 100 mL of deionized water. Store in a dark, amber bottle.
-
Hydrochloric Acid (HCl) Solution (2 M): Prepare by diluting concentrated HCl.
-
Standardized Sodium Thiosulfate (Na₂S₂O₃) Solution (approx. 0.1 N): A commercially available standardized solution is recommended for accuracy.
-
Starch Indicator Solution (1% w/v): Mix 1 g of soluble starch with a small amount of cold water to make a paste. Pour this paste into 100 mL of boiling deionized water and stir. Allow to cool before use.
-
Equipment: 50 mL burette, 250 mL Erlenmeyer flasks, volumetric pipettes, graduated cylinders.
B. Procedure
-
Sample Preparation: Pipette an accurately known volume (e.g., 25.00 mL) of the hypochlorite solution into a 250 mL Erlenmeyer flask. If the concentration is high (e.g., commercial bleach), a preliminary dilution (e.g., 1:10) is necessary.[5]
-
Reagent Addition: To the flask, add approximately 20 mL of the 10% KI solution and swirl to mix.[5]
-
Acidification: Carefully add about 15-20 mL of 2 M HCl. The solution should turn a yellow-amber or brown color, indicating the liberation of iodine.[3][4]
-
Titration (Step 1): Immediately begin titrating with the standardized 0.1 N sodium thiosulfate solution. Swirl the flask constantly. Continue adding the titrant until the brown color of the iodine fades to a pale, straw-yellow.[6]
-
Indicator Addition: Add 2-3 mL of the starch indicator solution. The solution will turn a deep blue-black color.[4]
-
Titration (Step 2): Continue the titration drop-wise with constant swirling until the blue color completely disappears, leaving a colorless solution. This is the endpoint.[4][6]
-
Recording: Record the final volume of sodium thiosulfate solution used.
-
Replicates: Repeat the titration at least two more times for precision.
C. Calculation of Hypochlorite Concentration The concentration of hypochlorite (in mol/L) in the original sample can be calculated using the following formula:
M_hypochlorite = (V_thiosulfate × M_thiosulfate) / (2 × V_sample)
Where:
-
V_thiosulfate is the volume of sodium thiosulfate titrant used (L).
-
M_thiosulfate is the molarity of the standardized sodium thiosulfate solution (mol/L).
-
V_sample is the initial volume of the hypochlorite sample (L).
-
The '2' in the denominator accounts for the 2:1 stoichiometric ratio between thiosulfate and hypochlorite (via iodine).[5]
Caption: Chemical pathway of iodometric titration for hypochlorite.
UV-Vis Spectrophotometry: A Rapid Instrumental Method
UV-Vis spectrophotometry offers a simple and rapid alternative to titration for quantifying hypochlorite, making it ideal for quality control environments where many samples are processed.[7][8]
Principle of the Method This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The hypochlorite ion (OCl⁻) has a distinct absorbance maximum at approximately 292 nm.[8][9] To ensure that the chemical equilibrium favors OCl⁻ over hypochlorous acid (HOCl), which absorbs at a different wavelength (~235 nm), the sample is typically made alkaline by adding sodium hydroxide (B78521) (NaOH).[9][10] A calibration curve is first generated using standards of known concentration, and the concentration of unknown samples is determined by measuring their absorbance.
Experimental Protocol: UV-Vis Spectrophotometry
A. Reagents and Equipment
-
Stock Hypochlorite Solution: A concentrated solution of sodium or this compound. The exact concentration of this stock must first be determined by a standard method like iodometric titration.[8][10]
-
Sodium Hydroxide (NaOH) Solution (10% w/v): Dissolve 10 g of NaOH in 100 mL of deionized water.
-
Deionized Water: For dilutions.
-
Equipment: UV-Vis spectrophotometer, 1 cm quartz cuvettes, volumetric flasks, micropipettes.
B. Procedure
-
Standardize Stock Solution: Accurately determine the concentration of the stock hypochlorite solution using the iodometric titration protocol described above.
-
Prepare Calibration Standards:
-
Perform serial dilutions of the standardized stock solution to create a series of at least five calibration standards covering the desired concentration range (e.g., 0.001% to 0.05% NaOCl).[10]
-
For each standard, place the required volume of stock solution into a volumetric flask (e.g., 50 mL).
-
To each flask, add a small, consistent volume of 10% NaOH solution (e.g., 1 mL) to ensure alkalinity.[10]
-
Dilute to the final volume with deionized water and mix thoroughly.
-
-
Generate Calibration Curve:
-
Set the spectrophotometer to read absorbance at 292 nm.
-
Use a solution of 1 mL of 10% NaOH in 50 mL deionized water as the blank.
-
Measure the absorbance of each calibration standard at 292 nm.
-
Plot a graph of Absorbance (y-axis) versus Concentration (x-axis). The resulting plot should be linear, and a linear regression should yield an R² value > 0.999.[10]
-
-
Measure Unknown Sample:
-
Prepare the unknown sample in the same manner as the standards: pipette a known volume into a volumetric flask, add the same amount of 10% NaOH, and dilute to volume with deionized water. The dilution factor should ensure the final absorbance falls within the range of the calibration curve.
-
Measure the absorbance of the prepared unknown sample at 292 nm.
-
-
Calculate Concentration: Determine the concentration of the diluted sample using its absorbance and the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration). Correct this value for the dilution factor to find the concentration of the original, undiluted sample.
Caption: Experimental workflow for UV-Vis spectrophotometric analysis.
DPD Colorimetric Method: High Sensitivity for Low Concentrations
The DPD method is a rapid and highly sensitive colorimetric technique widely used for measuring low levels of free chlorine (hypochlorite) in water treatment and disinfection applications.[11][12]
Principle of the Method The method uses N,N-diethyl-p-phenylenediamine (DPD) as an indicator. In a buffered solution (pH 6.2-6.5), free hypochlorite rapidly oxidizes DPD to form a magenta-colored radical cation (a Würster dye).[13][14] The intensity of this color is directly proportional to the concentration of hypochlorite and is measured using a colorimeter or spectrophotometer at a wavelength of approximately 515 nm.[11][12]
Experimental Protocol: DPD Method
A. Reagents and Equipment
-
DPD Reagent: Commercially available as a powder, tablet, or liquid solution. It typically includes the DPD indicator and a phosphate (B84403) buffer. Using pre-packaged reagents (e.g., Hach DPD Powder Pillows) is recommended for consistency.[13]
-
Free Chlorine Standard: A solution of known low concentration, often prepared by diluting a standardized stock.
-
Equipment: Spectrophotometer or colorimeter with a cell path length appropriate for the expected concentration range, sample cells/cuvettes, pipettes.
B. Procedure
-
Instrument Setup: Turn on the spectrophotometer/colorimeter and allow it to warm up. Select the program for free chlorine (hypochlorite) analysis, which will set the wavelength to ~515 nm.
-
Sample Collection: Collect the water sample to be analyzed. The sample should be analyzed promptly as hypochlorite concentration can change over time.
-
Prepare the Blank: Fill a clean sample cell with the original, untreated water sample. This will be used to zero the instrument, correcting for any inherent color or turbidity. Place it in the instrument and press the "zero" or "blank" key.
-
Prepare the Test Sample:
-
Take a precise volume of the sample (e.g., 10 mL or 25 mL, as specified by the reagent manufacturer) in a clean, dry sample cell.
-
Add the contents of one DPD reagent packet or one DPD tablet to the cell.[13]
-
Immediately cap the cell and invert several times to mix. Do not shake vigorously, as this can introduce air bubbles.
-
A magenta color will develop if free chlorine is present.[13][14]
-
-
Measure Absorbance:
-
A reaction time is often required. Follow the manufacturer's instructions (typically 1-3 minutes) to allow for full color development.
-
After the specified time, place the sample cell into the instrument.
-
Read the concentration directly from the instrument's display or record the absorbance. If recording absorbance, use a calibration curve to determine the concentration.
-
-
Clean Up: Thoroughly rinse all glassware and sample cells with deionized water immediately after use to prevent staining.
Caption: Reaction principle of the DPD colorimetric method.
Summary of Analytical Methods
The selection of an appropriate analytical method depends on the specific requirements of the application, such as the expected concentration range, required accuracy, sample throughput, and available equipment.
| Parameter | Iodometric Titration | UV-Vis Spectrophotometry | DPD Colorimetric Method |
| Principle | Redox Titration | Absorbance of light (Beer-Lambert Law) | Colorimetry |
| Measurement | Volume of titrant | Absorbance at 292 nm | Absorbance at ~515 nm |
| Typical Range | High concentrations (>100 ppm) | Mid to high concentrations (10 - 500 ppm) | Low concentrations (0.1 - 5 ppm)[15] |
| Speed | Slow (manual, per sample) | Very Fast (<30 seconds per sample)[7][8] | Fast (1-3 minutes per sample)[11] |
| Advantages | - High accuracy and precision- Primary "standard" method[7]- No calibration curve needed | - Very rapid for high throughput- Simple procedure- No chemical waste from titrants[7] | - High sensitivity for trace levels- Simple, field-portable kits available[13]- Fast results[11] |
| Disadvantages | - Time-consuming and labor-intensive- Uses multiple chemical reagents[7]- Potential for iodine volatilization[16] | - Requires an instrument- Must standardize stock via another method[10]- Potential interference from other UV-absorbing species | - Limited to lower concentration ranges- Reagent stability can be a concern- High oxidant levels can bleach the indicator[14] |
| Primary Use Case | Standardization of stock solutions, final product QC for concentrated bleach. | Routine quality control, process monitoring. | Water quality analysis, disinfection process monitoring, environmental testing. |
References
- 1. This compound - Sciencemadness Wiki [sciencemadness.org]
- 2. michigan.gov [michigan.gov]
- 3. staff.univ-batna2.dz [staff.univ-batna2.dz]
- 4. Chlorine Test Kits | Knowledge Base [hydrite.com]
- 5. kbcc.cuny.edu [kbcc.cuny.edu]
- 6. Redox Titration of Hypochlorite in Bleach Chemistry Tutorial [ausetute.com.au]
- 7. Quantification of Sodium Hypochlorite in Disinfectants | PerkinElmer [perkinelmer.com]
- 8. pepolska.pl [pepolska.pl]
- 9. cliniseptplus.com [cliniseptplus.com]
- 10. news-medical.net [news-medical.net]
- 11. Methods of Testing for Free and Total Chlorine Using DPD - Palintest [palintest.com]
- 12. hydroinstruments.com [hydroinstruments.com]
- 13. cdn.hach.com [cdn.hach.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Improvements in the N,N-diethyl-p-phenylenediamine method for the determination of free and combined residual chlorine through the use of FIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. hiranuma.com [hiranuma.com]
Application Notes and Protocols for the Degradation of Organic Pollutants in Water Using Potassium Hypochlorite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium hypochlorite (B82951) (KOCl) is a strong oxidizing agent that shows significant promise for the degradation of a wide range of organic pollutants in water. As a viable alternative to the more commonly used sodium hypochlorite (NaOCl), KOCl offers the advantage of contributing potassium, a valuable nutrient in agricultural applications, instead of sodium, which can be detrimental to soil structure.[1] This document provides detailed application notes and protocols for the use of potassium hypochlorite in the remediation of water contaminated with organic pollutants such as phenols, azo dyes, and pharmaceuticals.
The degradation of organic pollutants by this compound primarily occurs through oxidation. The hypochlorite ion (OCl⁻) is a powerful oxidizing agent that can break down complex organic molecules into simpler, less harmful compounds, and in some cases, complete mineralization to carbon dioxide and water. The reactivity and efficiency of this process are influenced by several factors, including the pH of the solution, the concentration of this compound, the initial concentration of the pollutant, and temperature.
Comparison with Sodium Hypochlorite
This compound and sodium hypochlorite exhibit very similar bactericidal and oxidative activities due to the common hypochlorite ion.[2] However, their physical properties and the byproducts of their degradation differ. The following table summarizes a comparison between the two.
| Property | This compound (KOCl) | Sodium Hypochlorite (NaOCl) | Reference |
| Molar Mass | 90.55 g/mol | 74.44 g/mol | [1] |
| Appearance of Solution | Colorless to pale yellow liquid | Colorless to pale yellow liquid | |
| Degradation Byproducts | Potassium chloride (KCl) | Sodium chloride (NaCl) | |
| Key Advantage | Adds potassium to water/soil | Widely available and lower cost | [1] |
Degradation of Specific Organic Pollutants
This compound is effective in degrading various classes of organic pollutants. The following sections provide an overview of its application for phenols, azo dyes, and selected pharmaceuticals.
Phenolic Compounds
Phenolic compounds are common industrial pollutants that are toxic even at low concentrations. This compound degrades phenols through an electrophilic attack on the aromatic ring, leading to the formation of chlorinated phenols and subsequently, ring cleavage products.[3][4] The reaction kinetics are typically second-order and are highly dependent on pH.
Azo Dyes
Azo dyes, characterized by the -N=N- functional group, are widely used in the textile industry and are a major source of water pollution. The degradation of azo dyes by hypochlorite involves the cleavage of the azo bond, leading to the decolorization of the water.[5][6] The reaction rate is influenced by the pH of the solution, with optimal degradation often observed in the neutral to slightly alkaline range.
Pharmaceuticals
Pharmaceuticals are an emerging class of environmental pollutants. Studies on the degradation of pharmaceuticals like ibuprofen (B1674241) and bisphenol A (BPA) by chlorination have shown that hypochlorite can effectively remove these compounds from water. The degradation pathways often involve hydroxylation, chlorination, and ultimately fragmentation of the parent molecule.[7][8]
Quantitative Data Summary
The following tables summarize quantitative data on the degradation of selected organic pollutants by hypochlorite. While much of the detailed kinetic data is from studies using sodium hypochlorite, it provides a strong basis for experiments with this compound due to their similar reactive species.
Table 1: Degradation of Phenolic Compounds by Hypochlorite
| Pollutant | Hypochlorite Concentration | pH | Temperature (°C) | Degradation Efficiency/Rate | Byproducts | Reference |
| Phenol | Varied | Alkaline | Not Specified | Rate decreases with increasing pH | Chlorophenols, Ring Cleavage Products | [4] |
| Bisphenol A (BPA) | >0.2 mg/L Cl₂ | ~7 | 20±2 | Half-life < 1.5 h | Chlorinated BPA congeners | [7] |
Table 2: Degradation of Azo Dyes by Hypochlorite
| Pollutant | Hypochlorite Concentration | pH | Temperature (°C) | Degradation Efficiency/Rate | Byproducts | Reference |
| Orange II | 2.82x10⁻⁴ - 1.13x10⁻³ M | 5.4 - 9.3 | Not Specified | Rate increases with pH up to 9.3 | Not Specified | [5] |
| Allura Red | 0.163 M | Not Specified | Not Specified | Decolorization observed | Cleavage of azo bond | [6] |
Table 3: Degradation of Pharmaceuticals by Hypochlorite
| Pollutant | Hypochlorite Concentration | pH | Temperature (°C) | Degradation Efficiency/Rate | Byproducts | Reference |
| Ibuprofen (UV/chlorine) | Varied | 6 - 9 | Not Specified | Pseudo-first-order kinetics, rate decreases with increasing pH | Chlorinated intermediates, TOCl | [8] |
| Atrazine (B1667683) (UV/chlorine) | Varied | Lower pH favorable | Not Specified | Enhanced degradation compared to UV or chlorine alone | De-alkylation, dechlorination-hydroxylation products | [9] |
Experimental Protocols
The following are detailed protocols for laboratory-scale experiments on the degradation of organic pollutants using this compound.
Protocol 1: General Screening of Organic Pollutant Degradation
Objective: To determine the effectiveness of this compound for the degradation of a specific organic pollutant.
Materials:
-
Stock solution of the target organic pollutant (e.g., 1000 mg/L)
-
This compound (KOCl) solution (commercial grade or prepared in the lab)
-
Deionized water
-
pH meter and buffer solutions
-
Glass reaction vessels (e.g., 250 mL Erlenmeyer flasks)
-
Magnetic stirrer and stir bars
-
Spectrophotometer or High-Performance Liquid Chromatograph (HPLC) for analysis
-
Quenching agent (e.g., sodium thiosulfate)
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of the target pollutant (e.g., 10 mg/L) by diluting the stock solution with deionized water.
-
Determine the concentration of the this compound stock solution using standard analytical methods (e.g., iodometric titration).
-
-
Experimental Setup:
-
In a series of reaction vessels, add a known volume of the pollutant working solution (e.g., 100 mL).
-
Adjust the pH of the solutions to the desired levels (e.g., 5, 7, 9) using dilute HCl or KOH.
-
Place the vessels on a magnetic stirrer.
-
-
Initiation of Reaction:
-
Add a predetermined volume of the this compound stock solution to each vessel to achieve the desired final concentration (e.g., 10, 20, 50 mg/L as available chlorine).
-
Start a timer immediately after the addition of KOCl.
-
-
Sampling and Analysis:
-
At specific time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 1 mL) from each reaction vessel.
-
Immediately quench the reaction in the aliquot by adding a drop of sodium thiosulfate (B1220275) solution to stop the oxidative degradation.
-
Analyze the concentration of the remaining pollutant in the quenched samples using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of the pollutant or HPLC).
-
-
Data Analysis:
-
Calculate the degradation efficiency at each time point using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] * 100 where C₀ is the initial concentration and Cₜ is the concentration at time t.
-
Plot the concentration of the pollutant versus time to determine the reaction kinetics.
-
Protocol 2: Determination of Reaction Kinetics
Objective: To determine the order and rate constant of the degradation reaction.
Procedure:
-
Follow steps 1-4 of Protocol 1, ensuring a sufficient number of data points are collected in the initial phase of the reaction.
-
Data Analysis:
-
Pseudo-First-Order Kinetics: If the concentration of this compound is in large excess compared to the pollutant, the reaction may follow pseudo-first-order kinetics. Plot ln(Cₜ/C₀) versus time. If the plot is linear, the reaction is pseudo-first-order, and the rate constant (k') is the negative of the slope.
-
Second-Order Kinetics: Plot 1/Cₜ versus time. If the plot is linear, the reaction is second-order, and the rate constant (k) is the slope of the line.
-
Protocol 3: Identification of Degradation Byproducts
Objective: To identify the major degradation byproducts formed during the reaction.
Materials:
-
In addition to the materials in Protocol 1:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS)
-
Solid-Phase Extraction (SPE) cartridges for sample cleanup and concentration (if necessary)
Procedure:
-
Set up the degradation experiment as described in Protocol 1.
-
At a time point where significant degradation has occurred but before complete mineralization, take a larger volume sample (e.g., 50 mL).
-
Quench the reaction with sodium thiosulfate.
-
If necessary, perform a sample cleanup and concentration step using SPE.
-
Analyze the sample using LC-MS or GC-MS to identify the molecular weights and fragmentation patterns of the byproducts.
-
Compare the obtained mass spectra with spectral libraries to tentatively identify the byproducts.
Visualizations
References
- 1. Toxic Byproduct Formation during Electrochemical Treatment of Latrine Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of sodium hypochlorite and sodium dichloroisocyanurate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Mode of Action of Sodium Hypochlorite in the Decolorization of Azo Dye Orange II in Aqueous Solution [jstage.jst.go.jp]
- 6. azom.com [azom.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics and pathways of ibuprofen degradation by the UV/chlorine advanced oxidation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradation of atrazine by UV/chlorine: Efficiency, influencing factors, and products - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Agricultural Uses of Potassium Hypochlorite in Soil Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium hypochlorite (B82951) (KOCl) is a chemical compound with disinfectant properties that has garnered interest in agricultural applications. Its use in treating irrigation water is recognized for its efficacy in controlling algae and bacteria, with the added benefit of supplying potassium, an essential plant nutrient, to the soil without increasing sodium levels.[1][2] While direct soil application protocols are not extensively documented in peer-reviewed literature, these application notes provide a comprehensive guide based on existing knowledge of hypochlorites and other soil fumigants. The protocols outlined below are intended to serve as a foundational methodology for researchers to investigate the efficacy and impacts of potassium hypochlorite as a soil treatment agent.
Disclaimer: The following protocols are synthesized from available data on this compound and related compounds. Researchers should conduct preliminary trials to determine optimal concentrations and application methods for specific soil types and target pathogens.
Mechanism of Action and Rationale for Use
This compound functions as a strong oxidizing agent. When introduced into the soil, it is expected to react with and denature the proteins and nucleic acids of soil microorganisms, leading to their inactivation. This broad-spectrum activity makes it a candidate for controlling a range of soil-borne pathogens, including bacteria and fungi.
The primary advantages of using this compound over other fumigants include:
-
Dual-Benefit: Provides both soil disinfection and potassium fertilization.
-
Reduced Salinity Risk: Unlike sodium hypochlorite, it does not contribute to soil sodicity, which can be detrimental to crop growth.[3]
-
Biodegradability: It is expected to degrade into potassium chloride (KCl) and other non-toxic compounds.
Quantitative Data Summary
Due to the limited availability of direct research on soil application, the following table summarizes recommended concentrations for related applications, which can serve as a starting point for soil treatment experiments.
| Application | Analyte | Concentration/Dosage | Key Findings/Recommendations | Citation |
| Irrigation Water Treatment | Free Chlorine | 1 - 2 ppm (continuous) | Controls bacterial and algae growth. | [3] |
| Irrigation Water Treatment | Free Chlorine | Not to exceed 4 ppm | Maximum residual disinfectant limit under the Safe Drinking Water Act. | [3][4] |
| Post-harvest Fruit & Vegetable Washing | Available Chlorine | 25 ppm | Effective for surface sanitation. | [5] |
| Non-porous Food Contact Surfaces | Available Chlorine | 100 ppm | Standard sanitation concentration. | [5] |
| Porous Non-food Contact Surfaces | Available Chlorine | 600 ppm | Higher concentration for more challenging surfaces. | [5] |
Experimental Protocols
The following are detailed protocols for laboratory and greenhouse-based evaluation of this compound for soil treatment.
Protocol 1: In Vitro Efficacy Against Soil-borne Pathogens
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against specific soil-borne fungal and bacterial pathogens.
Materials:
-
Pure cultures of target pathogens (e.g., Fusarium oxysporum, Rhizoctonia solani, Phytophthora spp., Ralstonia solanacearum)
-
Appropriate liquid growth media (e.g., Potato Dextrose Broth for fungi, Nutrient Broth for bacteria)
-
This compound solution (12.5% stock solution)
-
Sterile 96-well microplates
-
Spectrophotometer (plate reader)
-
Sterile water
-
Incubator
Methodology:
-
Prepare Pathogen Inoculum: Grow pathogens in their respective liquid media to a logarithmic phase. Adjust the concentration to a standard (e.g., 10^6 CFU/mL for bacteria, 10^5 spores/mL for fungi).
-
Serial Dilutions: Prepare a series of this compound dilutions in the appropriate sterile growth medium in the 96-well plates. Concentrations could range from 0.1 ppm to 1000 ppm of available chlorine.
-
Inoculation: Add a standardized volume of the pathogen inoculum to each well. Include a positive control (medium + inoculum, no KOCl) and a negative control (medium only).
-
Incubation: Incubate the plates at the optimal temperature for the specific pathogen for a designated period (e.g., 24-72 hours).
-
Assessment: Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader to determine microbial growth. The MIC is the lowest concentration of this compound that inhibits visible growth.
Protocol 2: Greenhouse Pot Study for Soil Disinfection and Phytotoxicity
Objective: To evaluate the efficacy of this compound in reducing pathogen load in soil and to assess its potential phytotoxicity to a model crop.
Materials:
-
Potting soil (sterilized or with a known pathogen load)
-
Pots (e.g., 1-gallon)
-
This compound solution
-
Seeds or seedlings of a test crop (e.g., tomato, lettuce)
-
Pathogen inoculum (if using sterilized soil)
-
Soil testing kits (for pH, EC, and nutrient analysis)
-
Plate counting supplies for microbial analysis
Methodology:
-
Soil Preparation: If using sterilized soil, inoculate it with a known concentration of the target pathogen. If using naturally infested soil, quantify the initial pathogen load.
-
Treatment Application: Prepare different concentrations of this compound solution (e.g., 0, 50, 100, 200, 400 ppm available chlorine). Drench the soil in the pots with the solutions, ensuring even distribution. A typical application volume would be sufficient to saturate the soil.
-
Incubation/Fallowing: Allow the treated soil to incubate for a specific period (e.g., 7, 14, or 21 days). This "fallow" period allows the active chlorine to dissipate.
-
Soil Analysis (Post-treatment):
-
Microbial Analysis: Collect soil samples to quantify the population of the target pathogen and total beneficial microbes (e.g., bacteria, fungi) using plate counting or molecular methods.
-
Chemical Analysis: Analyze soil pH, electrical conductivity (EC), and levels of key nutrients (N, P, K).
-
-
Planting: After the fallow period, sow seeds or transplant seedlings of the test crop into the treated pots.
-
Growth and Observation: Monitor plant growth parameters (e.g., germination rate, plant height, biomass) and observe for any signs of phytotoxicity (e.g., leaf burn, stunting).
-
Disease Assessment: If the soil was inoculated, assess the incidence and severity of the target disease throughout the plant's growth cycle.
-
Data Analysis: Statistically analyze the data to determine the effect of different this compound concentrations on pathogen reduction, plant growth, and soil properties.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Proposed mechanism of this compound's antimicrobial action in soil.
Experimental Workflow for Soil Treatment Evaluation
Caption: Experimental workflow for evaluating this compound soil treatment.
Safety Precautions
This compound is a corrosive material and a strong oxidizing agent.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling concentrated solutions. Work should be conducted in a well-ventilated area. In case of contact with skin or eyes, rinse immediately with plenty of water.
Conclusion
While direct research on the application of this compound for soil treatment is limited, its known properties and the methodologies used for similar compounds provide a strong foundation for further investigation. The protocols and information presented here are intended to guide researchers in designing and conducting experiments to fully elucidate the potential of this compound as a valuable tool in agricultural soil management. Future studies should focus on optimizing application rates for different soil types, understanding its impact on the broader soil microbiome, and evaluating its efficacy in field conditions.
References
Troubleshooting & Optimization
Improving the stability of potassium hypochlorite solutions for laboratory use
This guide provides researchers, scientists, and drug development professionals with essential information for improving the stability of potassium hypochlorite (B82951) (KClO) solutions for laboratory use. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experiments.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid decrease in KClO concentration | High storage temperature. | Store the solution in a refrigerator at 2-8°C. Avoid repeated warming and cooling cycles. |
| Exposure to light. | Store the solution in an opaque or amber-colored bottle to prevent photodegradation. | |
| Incorrect pH of the solution. | Measure the pH of the solution. Adjust to a pH above 11 using a potassium hydroxide (B78521) (KOH) solution to maintain alkalinity. | |
| Contamination with heavy metals. | Use high-purity water and reagents for solution preparation. Avoid contact with metal spatulas or containers. | |
| Formation of a precipitate | Disproportionation of KClO into potassium chloride (KCl) and potassium chlorate (B79027) (KClO₃). | This is a natural degradation process. Prepare fresh solutions more frequently. If a precipitate is observed, the solution may have significantly degraded. |
| Introduction of contaminants. | Ensure all glassware is thoroughly cleaned and rinsed with deionized water before use. | |
| Inconsistent experimental results | Degradation of the KClO stock solution. | Regularly check the concentration of your KClO stock solution using the iodometric titration protocol provided below. |
| Fluctuations in experimental conditions. | Ensure consistent temperature and pH throughout your experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of potassium hypochlorite solution instability?
A1: The primary cause of instability is a chemical process called disproportionation, where this compound decomposes into potassium chloride (KCl) and potassium chlorate (KClO₃). This process is accelerated by several factors.
Q2: How does temperature affect the stability of KClO solutions?
A2: Higher temperatures significantly increase the rate of decomposition. For every 10°C increase in storage temperature, the decomposition rate of this compound can increase by a factor of approximately 3.5.[1] Therefore, it is crucial to store solutions at cool temperatures (2-8°C).
Q3: What is the optimal pH for storing KClO solutions?
A3: KClO solutions are most stable in alkaline conditions, with a pH above 11. In acidic or neutral conditions, the equilibrium shifts towards the formation of hypochlorous acid (HOCl), which is less stable and decomposes more rapidly.
Q4: Can I use buffers to stabilize my KClO solution?
A4: While maintaining a high pH is key, the use of standard laboratory buffers can be complex as they may react with the highly oxidative hypochlorite. The most common method to maintain alkalinity is to have a slight excess of potassium hydroxide (KOH) in the solution.
Q5: How does light exposure impact KClO stability?
A5: Ultraviolet (UV) light can accelerate the decomposition of hypochlorite solutions. It is recommended to store solutions in opaque or amber bottles to minimize light exposure.
Q6: Are there any common contaminants I should be aware of?
A6: Yes, transition metal ions, such as nickel, cobalt, and copper, can act as catalysts, significantly speeding up the decomposition of hypochlorite to form oxygen and chloride ions. Always use high-purity water and reagents, and avoid contact with metallic instruments.
Q7: How often should I prepare fresh KClO solutions?
A7: Due to its inherent instability, it is best practice to prepare fresh this compound solutions for immediate use or on a weekly basis, even when stored under optimal conditions. The concentration should be verified regularly.
Q8: Is this compound more or less stable than sodium hypochlorite?
A8: The stability of this compound is generally considered to be very similar to that of sodium hypochlorite.[1] Both are inherently unstable and are affected by the same factors such as temperature, pH, light, and contaminants.
Quantitative Data on Stability
The following tables summarize the impact of various factors on hypochlorite solution stability. Note that much of the detailed quantitative data is derived from studies on sodium hypochlorite, but the trends are analogous for this compound.
Table 1: Effect of Temperature on Hypochlorite Decomposition
| Temperature | Approximate Decomposition Rate Increase Factor (relative to 20°C) |
| 30°C | 3.5 |
| 40°C | 12.25 |
Data based on the approximation that for every 10°C increase, the decomposition rate increases by a factor of 3.5 for this compound.[1]
Table 2: Influence of pH on Hypochlorite Stability
| pH Range | Relative Stability | Predominant Species |
| < 4 | Very Unstable | Chlorine Gas (Cl₂) |
| 4 - 7.5 | Unstable | Hypochlorous Acid (HOCl) |
| 7.5 - 11 | Moderately Stable | Mixture of HOCl and OCl⁻ |
| > 11 | Most Stable | Hypochlorite Ion (OCl⁻) |
Experimental Protocols
Protocol 1: Iodometric Titration for Determining this compound Concentration
This method is a reliable way to determine the concentration of active chlorine in your KClO solution.
Materials:
-
This compound solution (sample)
-
Potassium iodide (KI), 10% (w/v) solution
-
Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (e.g., 0.1 M)
-
Sulfuric acid (H₂SO₄), 1 M
-
Starch indicator solution, 1% (w/v)
-
Burette, pipette, Erlenmeyer flask, and graduated cylinders
Procedure:
-
Pipette a known volume (e.g., 10.00 mL) of the this compound solution into a 250 mL Erlenmeyer flask.
-
Add 20 mL of 10% potassium iodide solution to the flask.
-
Carefully add 10 mL of 1 M sulfuric acid to the flask and swirl gently to mix. The solution should turn a dark brown color due to the liberation of iodine.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution.
-
As the endpoint approaches, the brown color of the solution will fade to a pale yellow.
-
At this point, add 2 mL of starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration dropwise with constant swirling until the blue-black color disappears, and the solution becomes colorless. This is the endpoint.
-
Record the volume of sodium thiosulfate solution used.
-
Calculate the concentration of this compound in your sample.
Protocol 2: Accelerated Stability Study (Temperature Stress Test)
This protocol allows for a rapid assessment of the stability of your KClO solution under elevated temperature conditions.
Materials:
-
This compound solution of known initial concentration
-
Temperature-controlled incubator or water bath
-
Multiple sealed, opaque sample vials
Procedure:
-
Determine the initial concentration of your KClO solution using the iodometric titration protocol.
-
Aliquot the solution into several identical, sealed, opaque vials to prevent evaporation and light exposure.
-
Place the vials in an incubator or water bath set to a constant elevated temperature (e.g., 40°C).
-
At predetermined time intervals (e.g., 24, 48, 72 hours), remove one vial from the incubator.
-
Allow the vial to cool to room temperature.
-
Determine the concentration of KClO in the vial using the iodometric titration protocol.
-
Plot the concentration of KClO as a function of time to determine the rate of decomposition at that temperature.
Visualizations
Caption: Main decomposition pathway of this compound.
Caption: Troubleshooting flowchart for KClO solution instability.
Caption: Workflow for a KClO stability study.
References
How to prevent the formation of potassium chlorate during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of potassium chlorate (B79027) as an undesirable byproduct during chemical syntheses, particularly in electrochemical processes.
Troubleshooting Guide: Minimizing Potassium Chlorate Formation
This guide addresses common issues encountered during syntheses where potassium chlorate is an unwanted side product, such as in the electrochemical production of potassium perchlorate (B79767).
| Issue | Potential Cause | Recommended Solution |
| High Yield of Potassium Chlorate | Incorrect pH of the electrolyte. | Maintain a neutral to slightly alkaline pH (7-8) for perchlorate synthesis. Acidic conditions (around pH 6-7) favor the formation of chlorate.[1][2][3] Regularly monitor and adjust the pH using a suitable buffer or by adding dilute potassium hydroxide (B78521). |
| Suboptimal Operating Temperature. | For perchlorate synthesis, maintain a temperature range of 40-60°C. Higher temperatures can favor the chemical formation of chlorate from hypochlorite (B82951) intermediates.[3][4] | |
| Inappropriate Anode Material. | Use an anode with a high oxygen overpotential, such as platinum or lead dioxide, which favors the oxidation of chlorate to perchlorate.[5] Graphite (B72142) anodes are more suitable for chlorate production and should be avoided if perchlorate is the desired product.[3][6] | |
| Low Current Density. | Operate at a higher current density suitable for the chosen anode material (e.g., up to 300 mA/cm² for platinum). Lower current densities may not provide sufficient potential for the oxidation of chlorate to perchlorate.[6] | |
| Low Purity of Desired Product | Presence of unreacted starting materials or intermediates. | Ensure the reaction goes to completion by monitoring the concentration of the starting chloride or chlorate. Maintaining a high initial concentration of the reactant can improve efficiency.[1] |
| Contamination from anode erosion. | If using graphite anodes for other syntheses, be aware that they can erode and contaminate the product.[6] For high-purity applications, consider using more stable anodes like platinum or mixed metal oxide (MMO).[6] | |
| Low Overall Yield | Side reactions at the cathode. | Add a small amount of an additive like potassium dichromate (2-4 g/L) to the electrolyte. This forms a protective layer on the cathode, preventing the reduction of desired products.[3][5] Note: Dichromates are hazardous and should be handled with appropriate safety precautions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing the formation of potassium chlorate versus potassium perchlorate in electrochemical synthesis?
A1: The pH of the electrolyte is a critical factor. A pH around 6-7 is optimal for the formation of chlorate.[1][3] To favor the formation of perchlorate and prevent the accumulation of chlorate, a neutral or slightly alkaline pH should be maintained.[5]
Q2: How does temperature affect the formation of potassium chlorate?
A2: Higher temperatures, typically above 70°C, can accelerate the disproportionation of hypochlorite into chlorate and chloride.[6] In the context of producing other compounds, elevated temperatures can promote chlorate as a byproduct.[1] Therefore, careful temperature control is essential.
Q3: Which anode material is best for avoiding potassium chlorate formation when synthesizing potassium perchlorate?
A3: Anodes with a high oxygen overpotential are crucial for oxidizing chlorate to perchlorate. Platinum and lead dioxide anodes are highly effective for this purpose.[5] Graphite anodes, while cheaper, are not recommended for perchlorate synthesis as they are less efficient and prone to erosion, which can contaminate the product.[3][6]
Q4: Can current density be adjusted to control the formation of potassium chlorate?
A4: Yes, current density plays a role. For the synthesis of perchlorate, a sufficiently high current density is required to achieve the necessary anode potential for the oxidation of chlorate. Recommended current densities vary by anode material, for instance, up to 300 mA/cm² for platinum and around 200 mA/cm² for mixed metal oxide anodes.[6]
Q5: Are there any additives that can help suppress unwanted side reactions?
A5: Yes, adding a small amount of potassium dichromate to the electrolyte can improve the efficiency of the desired reaction by forming a protective film on the cathode. This film prevents the reduction of chlorate and hypochlorite ions back to chloride, thus favoring the forward reaction.[3][5] However, it is important to note that chromates are carcinogenic and must be handled with extreme care.
Experimental Protocols
Protocol: Electrochemical Synthesis of Potassium Perchlorate with Minimized Chlorate Contamination
This protocol outlines a laboratory-scale method for the synthesis of potassium perchlorate, emphasizing the control of parameters to prevent the formation of potassium chlorate.
Materials:
-
Potassium chlorate (KClO₃)
-
Deionized water
-
Potassium hydroxide (KOH) for pH adjustment
-
Electrolytic cell
-
Platinum or lead dioxide anode
-
Titanium or stainless steel cathode
-
DC power supply
-
Magnetic stirrer and stir bar
-
Heater/hot plate
-
pH meter
Procedure:
-
Prepare the Electrolyte: Prepare a near-saturated solution of potassium chlorate in deionized water. The concentration should be high to maintain good conductivity and reaction efficiency.
-
Cell Assembly: Assemble the electrolytic cell with the platinum or lead dioxide anode and the titanium or stainless steel cathode. Ensure the electrodes are parallel and have adequate surface area exposed to the electrolyte.
-
pH Adjustment: Adjust the initial pH of the electrolyte to be neutral or slightly alkaline (pH 7-8) using a dilute solution of potassium hydroxide.[5]
-
Temperature Control: Gently heat the electrolyte to a temperature of 40-60°C and maintain this temperature throughout the electrolysis.[4]
-
Electrolysis: Begin stirring the solution and apply a direct current. The current density should be maintained at a level appropriate for the anode material (e.g., 150-300 mA/cm² for platinum).
-
Monitoring: Periodically check and adjust the pH to keep it in the neutral to slightly alkaline range. As the reaction proceeds, potassium perchlorate, which has a lower solubility than potassium chlorate, will precipitate out of the solution.
-
Product Isolation: Once a significant amount of precipitate has formed, turn off the power supply and allow the solution to cool to room temperature, and then further cool in an ice bath to maximize precipitation.
-
Purification: Filter the crude potassium perchlorate and wash it with a small amount of cold deionized water to remove any remaining electrolyte. The product can be further purified by recrystallization from hot water.[5]
Visualizations
Caption: Anode and cathode reactions in the electrochemical synthesis of perchlorate.
Caption: Workflow for the selective synthesis of potassium perchlorate.
References
Troubleshooting low yields in potassium hypochlorite-mediated reactions
This guide provides troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in reactions mediated by potassium hypochlorite (B82951) (KOCl).
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. What are the most common causes?
Low yields in KOCl-mediated reactions typically stem from one of four areas:
-
Reagent Quality: Potassium hypochlorite is an unstable compound, especially in solution.[1] Its degradation over time is a primary cause of poor yields.
-
Reaction Conditions: Parameters such as temperature, pH, and reaction time are critical and can significantly impact the outcome.
-
Side Reactions: KOCl is a strong oxidizing agent and can participate in several competing reactions, such as disproportionation into potassium chloride and potassium chlorate (B79027) (3KClO → KClO₃ + 2KCl).[1]
-
Workup & Purification: The desired product may be lost or degraded during extraction, isolation, or purification steps.
Q2: How can I assess the quality and concentration of my this compound solution?
The concentration of active hypochlorite should always be determined before use, as the solution degrades over time.[2] The most common method is iodometric titration.[2][3][4]
-
Principle: An excess of potassium iodide (KI) is added to an acidified sample of the KOCl solution. The hypochlorite oxidizes the iodide to iodine (I₂). This liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution until the color disappears.[2][4]
-
Procedure: A detailed protocol for this titration can be found in the "Experimental Protocols" section below.
Q3: How does temperature affect the stability of KOCl and the reaction outcome?
Temperature control is crucial.
-
KOCl Stability: this compound solutions are unstable and decompose upon heating.[1][5] Storage should be at low temperatures to minimize degradation.[1] Preparation of KOCl requires keeping the reaction mixture cold to prevent the formation of potassium chlorate.[1][5]
-
Reaction Control: Many oxidations are exothermic.[6] It is often necessary to use an ice bath to maintain the reaction temperature within the optimal range (e.g., 40-50°C for some alcohol oxidations) to prevent side reactions or decomposition.[7][8]
Q4: What is the optimal pH for my reaction, and how should I maintain it?
The optimal pH is reaction-dependent. For instance, the oxidation of secondary alcohols to ketones with hypochlorite is often carried out in acetic acid, creating a weakly acidic environment.[6][7] In contrast, the Hofmann rearrangement is performed under strongly basic conditions.[9] It is essential to consult literature specific to the transformation you are performing. Maintaining the pH can be achieved using appropriate buffer systems.[10]
Q5: What are the common side reactions, and how can they be minimized?
-
Disproportionation: As mentioned, KOCl can disproportionate to potassium chlorate and potassium chloride, a reaction favored by higher temperatures.[1] Using freshly prepared or properly stored solutions and maintaining low temperatures can minimize this.
-
Over-oxidation: In the oxidation of primary alcohols, the initial aldehyde product can be further oxidized to a carboxylic acid.[11] To favor the aldehyde, one can use an excess of the alcohol and distill the aldehyde as it forms.[11]
-
Reactions with Solvents/Reagents: KOCl can react explosively or violently with numerous organic compounds, including alcohols, amines, and urea.[5][12][13] Ensure that all solvents and reagents are compatible.
Troubleshooting Workflow
If you are experiencing low yields, the following workflow can help diagnose the issue.
References
- 1. This compound - Sciencemadness Wiki [sciencemadness.org]
- 2. hiranuma.com [hiranuma.com]
- 3. This compound | 7778-66-7 | Benchchem [benchchem.com]
- 4. Redox Titration of Hypochlorite in Bleach Chemistry Tutorial [ausetute.com.au]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. NaOCl Bleach Oxidation - Wordpress [reagents.acsgcipr.org]
- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 9. HOFMANN REACTION || HOFMANN DEGRADATION || HOFMANN REARRANGEMENT – My chemistry blog [mychemblog.com]
- 10. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. extramarks.com [extramarks.com]
- 13. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Catalytic Decomposition of Potassium Hypochlorite by Metal Ions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the catalytic decomposition of potassium hypochlorite (B82951) (KClO) by metal ions.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for potassium hypochlorite?
A1: this compound primarily decomposes via two pathways:
-
Disproportionation: This uncatalyzed or acid-catalyzed pathway produces potassium chlorate (B79027) (KClO₃) and potassium chloride (KCl). 3 KClO → KClO₃ + 2 KCl
-
Catalytic Decomposition to Oxygen: In the presence of certain transition metal ion catalysts, this compound decomposes to produce oxygen gas (O₂) and potassium chloride (KCl).[1][2][3] 2 KClO --(Catalyst)--> 2 KCl + O₂
Q2: Which metal ions are effective catalysts for the decomposition of this compound to oxygen?
A2: Several transition metal ions and their oxides are known to catalyze the decomposition of hypochlorite to oxygen. Commonly used catalysts include ions of cobalt (Co²⁺), nickel (Ni²⁺), copper (Cu²⁺), ruthenium (Ru), and iridium (Ir).[1][2][3][4][5][6] The catalytic activity can be influenced by the physical form of the catalyst (e.g., salt vs. oxide nanoparticle).[4][5]
Q3: How can I prepare a this compound solution for my experiment?
A3: this compound is typically prepared in solution and is not commonly available as a solid due to its instability.[7] Two common methods for its preparation are:
-
Reaction of Chlorine Gas with Potassium Hydroxide (B78521): Bubbling chlorine gas through a cold aqueous solution of potassium hydroxide (KOH) will yield this compound, potassium chloride, and water.[8][9][10] It is crucial to keep the solution cool to prevent the formation of potassium chlorate.[7] Cl₂ + 2 KOH → KClO + KCl + H₂O
-
Electrolysis of Potassium Chloride: The electrolysis of an aqueous solution of potassium chloride (KCl) can also produce this compound.[9][10]
Q4: What analytical techniques are suitable for monitoring the decomposition of this compound?
A4: Several techniques can be employed to monitor the reaction:
-
UV-Vis Spectrophotometry: To monitor the concentration of hypochlorite (OCl⁻) ions, which have a characteristic absorbance maximum around 292 nm.[4][5]
-
Raman Spectroscopy: This technique can be used to identify and quantify both hypochlorite and the potential chlorate byproduct in the reaction mixture.[4][11]
-
Mass Spectrometry or Gas Chromatography: To detect and quantify the evolution of oxygen gas, confirming the catalytic decomposition pathway.[4][5][12][13][14][15][16][17]
-
Titration: Iodometric titration can be used to determine the concentration of hypochlorite at different time points.
Troubleshooting Guides
Issue 1: The reaction rate is significantly slower than expected.
| Possible Cause | Troubleshooting Step |
| Low Catalyst Concentration | Increase the concentration of the metal ion catalyst. The rate of decomposition is often dependent on the catalyst concentration.[2] |
| Low Temperature | Increase the reaction temperature. The rate of decomposition generally increases with temperature.[4][5] |
| Incorrect pH | Adjust the pH of the solution. The optimal pH for catalytic decomposition can vary depending on the metal ion used. For many metal oxide catalysts, the activity is influenced by the pH of the medium. |
| Catalyst Deactivation | Ensure the catalyst has not been poisoned by impurities in the reagents or glassware. Use high-purity reagents and thoroughly clean all glassware. |
| Poor Catalyst Dispersion (for solid catalysts) | If using a solid catalyst (e.g., metal oxide), ensure it is well-dispersed in the solution. Sonication can be used to break up agglomerates.[4][5] |
Issue 2: The reaction is proceeding too quickly to collect accurate data.
| Possible Cause | Troubleshooting Step |
| High Catalyst Concentration | Decrease the concentration of the metal ion catalyst. |
| High Temperature | Lower the reaction temperature to slow down the reaction kinetics. |
| High Hypochlorite Concentration | Reduce the initial concentration of the this compound solution. |
Issue 3: An unexpected precipitate has formed in the reaction mixture.
| Possible Cause | Troubleshooting Step |
| Formation of Metal Hydroxides/Oxides | The pH of the solution may be causing the metal ion catalyst to precipitate as a hydroxide or oxide. This is a common occurrence with catalysts like Co²⁺, Ni²⁺, and Cu²⁺ in alkaline solutions.[5] While these precipitates are often the active catalytic species, their formation can sometimes interfere with analysis. Consider stabilizing the catalyst with a suitable ligand if homogeneous catalysis is desired. |
| Insoluble Contaminants | Ensure all reagents are fully dissolved and free of particulate matter before starting the reaction. |
Issue 4: I am unsure which decomposition pathway is occurring.
| Possible Cause | Troubleshooting Step |
| Ambiguous Reaction Products | Use analytical techniques to identify the reaction products. The presence of evolved oxygen (detectable by mass spectrometry or gas chromatography) confirms the catalytic pathway.[4][5][12] The formation of potassium chlorate (detectable by Raman spectroscopy) indicates the disproportionation pathway is also occurring.[4][11] |
Quantitative Data on Catalyst Activity
The following table summarizes kinetic data for the decomposition of hypochlorite catalyzed by various metal species. Note that direct comparison can be challenging due to variations in experimental conditions across different studies.
| Catalyst | Hypochlorite Species | Temperature (°C) | pH | Rate Constant / Observation | Reference |
| Co(II) | Sodium Hypochlorite | - | Alkaline | Rate is proportional to the cobalt added but has little dependence on hypochlorite concentration. | [2][3] |
| Ni(II) | Sodium Hypochlorite | - | Alkaline | Similar to cobalt, the rate is proportional to the nickel added and largely independent of hypochlorite concentration. | [2][3] |
| Cu(II) | Sodium Hypochlorite | 40-70 | 4.2-4.7 | The reaction is approximately first-order with respect to hypochlorite. | [2][7][18] |
| RuO₂ | Sodium Hypochlorite | 20 | - | Exhibited higher activity than IrO₂. | [4][5] |
| IrO₂ | Sodium Hypochlorite | 20 | - | Showed lower activity compared to RuO₂. | [4][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution
Objective: To prepare an aqueous solution of this compound.
Materials:
-
Potassium hydroxide (KOH) pellets
-
Chlorine gas (Cl₂)
-
Distilled water
-
Ice bath
-
Gas dispersion tube (sparger)
-
Beaker or flask
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a solution of potassium hydroxide by dissolving a known mass of KOH pellets in cold distilled water in a beaker placed in an ice bath. Stir the solution until the KOH is completely dissolved.
-
While keeping the KOH solution in the ice bath and stirring continuously, slowly bubble chlorine gas through the solution using a gas dispersion tube.
-
Monitor the reaction. The reaction is exothermic, so maintain a low temperature to prevent the formation of potassium chlorate.[7]
-
The endpoint can be determined by a change in the color of the solution or by testing the pH. The final solution will contain both this compound and potassium chloride.[9]
-
Store the resulting this compound solution at a low temperature and away from light to minimize decomposition.[7]
Protocol 2: Monitoring Catalytic Decomposition by UV-Vis Spectrophotometry
Objective: To monitor the decrease in hypochlorite concentration over time.
Materials:
-
This compound solution
-
Metal ion catalyst solution (e.g., CoCl₂, NiCl₂, CuCl₂)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Thermostatted cuvette holder (optional)
-
Magnetic stirrer and micro-stir bars (optional)
Procedure:
-
Set the UV-Vis spectrophotometer to measure absorbance at the λmax of the hypochlorite ion (approximately 292 nm).[4]
-
Equilibrate the this compound solution to the desired reaction temperature.
-
Place a known volume and concentration of the this compound solution into a quartz cuvette.
-
At time zero, add a small, known volume of the metal ion catalyst solution to the cuvette and mix quickly.
-
Immediately begin recording the absorbance at 292 nm at regular time intervals.
-
Continue data collection until the absorbance reading stabilizes, indicating the reaction is complete.
-
The concentration of hypochlorite at each time point can be calculated using a previously established calibration curve.
Protocol 3: Detection of Oxygen Evolution by Gas Chromatography
Objective: To confirm and quantify the production of oxygen gas.
Materials:
-
Reaction vessel with a gas-tight septum
-
Gas chromatograph (GC) equipped with a Thermal Conductivity Detector (TCD)
-
Molecular sieve column suitable for separating permanent gases (e.g., O₂, N₂)
-
Carrier gas (e.g., Helium or Argon)
-
Gas-tight syringe
Procedure:
-
Set up the catalytic decomposition reaction in a sealed reaction vessel that allows for gas sampling via a septum.
-
At various time points during the reaction, withdraw a known volume of the headspace gas from the reaction vessel using a gas-tight syringe.
-
Inject the gas sample into the GC.
-
The GC will separate the components of the gas mixture, and the TCD will detect the oxygen.[14][15][17]
-
The amount of oxygen produced can be quantified by comparing the peak area to a calibration curve generated using known concentrations of oxygen.
Visualizations
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective Room-Temperature Catalytic Decomposition of Hypochlorite to Oxygen and Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. powellsolutions.com [powellsolutions.com]
- 7. datapdf.com [datapdf.com]
- 8. Sciencemadness Discussion Board - Making this compound? - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Page loading... [wap.guidechem.com]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. diva-portal.org [diva-portal.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. GC analysis for O2 and H2 using GC-TCD - Chromatography Forum [chromforum.org]
- 16. youtube.com [youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. datapdf.com [datapdf.com]
Safe handling and storage of concentrated potassium hypochlorite
This guide provides technical support for the safe handling and storage of concentrated potassium hypochlorite (B82951) solutions, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with concentrated potassium hypochlorite?
A1: Concentrated this compound is a strong oxidizing agent and is corrosive.[1][2] The primary hazards include:
-
Severe Skin Burns and Eye Damage: Direct contact can cause chemical burns and potentially permanent eye injury.[3][4][5]
-
Respiratory Irritation: Inhalation of mists or vapors can irritate the respiratory tract.[3][5]
-
Chemical Reactivity: It reacts vigorously with other chemicals. Contact with acids releases toxic chlorine gas.[2][6] It can also react explosively with organic compounds, ammonia, and certain metals.[2][6]
-
Instability: The solution is unstable and can decompose, especially when heated, exposed to light, or in contact with catalysts like metals, releasing oxygen and chlorine gas.[1][2][7]
Q2: What Personal Protective Equipment (PPE) is required when handling concentrated this compound?
A2: A comprehensive PPE strategy is crucial. The following table summarizes the required equipment.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety goggles and a face shield | Goggles should be tightly fitting and conform to EN 166 (EU) or NIOSH (US) standards. A face shield is necessary to protect against splashes.[3][6] |
| Skin | Chemical-resistant gloves and a lab coat or apron | Gloves made of Butyl rubber, Neoprene, or nitrile are recommended.[3] A chemical-resistant apron or lab coat should be worn to protect against splashes.[3] |
| Respiratory | NIOSH-approved respirator | Required when airborne exposure limits are exceeded or if vapors/mists are generated. A full-face respirator is recommended in these situations.[3][6] |
| Feet | Closed-toe shoes | --- |
Q3: How should I properly store concentrated this compound solutions?
A3: Proper storage is critical to maintain the stability and safety of the solution.[1]
-
Location: Store in a cool, dry, well-ventilated area, away from direct sunlight and heat sources.[3][6][7]
-
Containers: Keep in the original, tightly closed, and vented container.[3][6][7] The container should be made of a compatible material (see chemical compatibility table below).
-
Segregation: Store away from incompatible materials such as acids, organic materials, and metals.[3][6]
Q4: What are the signs of this compound decomposition, and what should I do if I observe them?
A4: Signs of decomposition include bulging of the storage container due to oxygen gas buildup, a decrease in the characteristic chlorine odor, or discoloration of the solution. If you observe these signs, it is crucial to vent the container in a well-ventilated area. If the solution is old or shows significant signs of decomposition, it should be disposed of properly.
Troubleshooting Guides
Problem: I observe a white precipitate forming in my this compound solution.
-
Possible Cause: This may be due to the formation of potassium carbonate from the absorption of atmospheric carbon dioxide, or the precipitation of impurities.
-
Solution: While the presence of a small amount of precipitate may not significantly impact the disinfecting properties for all applications, for sensitive experiments, it is recommended to use a fresh solution. The solution can be filtered to remove the precipitate, but this should be done with caution in a well-ventilated fume hood while wearing appropriate PPE.
Problem: The strength of my this compound solution seems to have decreased over time.
-
Possible Cause: this compound is inherently unstable and decomposes over time, a process accelerated by heat, light, and the presence of impurities.[1][7] For every 10°C increase in storage temperature, the rate of decomposition increases by a factor of approximately 3.5.[7]
-
Solution:
Experimental Protocols
Protocol 1: Dilution of Concentrated this compound
-
Preparation: Work in a chemical fume hood and wear all required PPE.
-
Measurement: Measure the required volume of deionized water into a suitable container (e.g., a beaker made of a compatible material).
-
Addition: Slowly and carefully add the concentrated this compound solution to the water while stirring gently. Never add water to the concentrated solution , as this can generate heat and cause splashing.
-
Mixing: Continue to stir the solution gently until it is homogenous.
-
Storage: Label the diluted solution with the new concentration, date of preparation, and appropriate hazard warnings. Store in a tightly sealed and properly labeled container in a cool, dark place.
Protocol 2: Neutralization and Disposal of Small Spills
-
Evacuation and Ventilation: Evacuate non-essential personnel from the area and ensure adequate ventilation.[6]
-
Containment: If possible and safe to do so, contain the spill using an inert absorbent material like sand or diatomaceous earth.[3][7] Do not use combustible materials like paper towels.
-
Neutralization: Slowly add a reducing agent such as sodium bisulfite, sodium thiosulfate, or sodium sulfite (B76179) solution to the contained spill.[1][3][7] Be aware that this reaction may generate heat.
-
Testing: Test the pH of the neutralized mixture to ensure it is near neutral (pH 7).
-
Cleanup: Absorb the neutralized mixture with an inert material and place it in a sealed, labeled container for hazardous waste disposal.[6]
-
Decontamination: Clean the spill area with plenty of water.[3]
Data Presentation
Table 1: Chemical Compatibility of this compound with Common Laboratory Materials
| Material | Compatibility |
| Polypropylene (PP) | Good |
| Polyvinyl Chloride (PVC) | Good |
| Polyethylene (PE) | Good |
| Stainless Steel (304, 316) | Not Recommended |
| Aluminum | Not Recommended |
| Brass | Not Recommended |
| Natural Rubber | Not Recommended |
Note: This table is a general guide. It is recommended to consult a detailed chemical compatibility chart for specific applications and conditions.
Table 2: Stability of this compound Solutions at Different pH Levels
| pH | Decomposition Rate |
| 12 | 50% decomposition in 72 hours[8] |
| 7 | 90% decomposition in 8 hours[8] |
Visualizations
Caption: Workflow for responding to a this compound spill.
Caption: Step-by-step procedure for diluting concentrated this compound.
References
- 1. This compound - Sciencemadness Wiki [sciencemadness.org]
- 2. This compound SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 4. This compound | KClO | CID 23665762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hasa.com [hasa.com]
- 6. echemi.com [echemi.com]
- 7. envirotech.com [envirotech.com]
- 8. This compound | 7778-66-7 | Benchchem [benchchem.com]
Technical Support Center: Quenching Unreacted Potassium Hypochlorite in Organic Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective quenching of unreacted potassium hypochlorite (B82951) (KClO) in organic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common quenching agents for potassium hypochlorite in organic synthesis?
A1: The most common quenching agents for unreacted this compound are mild reducing agents. The selection depends on the specific reaction conditions, the stability of the desired product, and the required work-up procedure. The most frequently used agents include sodium bisulfite (NaHSO₃), sodium thiosulfate (B1220275) (Na₂S₂O₃), and ascorbic acid (Vitamin C).[1][2]
Q2: How do these quenching agents work?
A2: These agents work by reducing the hypochlorite ion (ClO⁻) to the much less reactive chloride ion (Cl⁻). In this redox reaction, the quenching agent is oxidized. For example, bisulfite is oxidized to sulfate. This rapid neutralization prevents further oxidation of the desired product or other sensitive functional groups in the reaction mixture.[1][3]
Q3: Are there any safety concerns when quenching this compound?
A3: Yes, there are several safety considerations. The quenching reaction can be exothermic, so it is crucial to add the quenching agent slowly and with efficient stirring, especially on a large scale.[4] Cooling the reaction mixture with an ice bath is recommended.[4] It is also important to work in a well-ventilated fume hood as the addition of acidic solutions to hypochlorite can release toxic chlorine gas.[5][6][7] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6][7][8][9]
Q4: Can the choice of quenching agent affect my product isolation?
A4: Absolutely. The choice of quenching agent can impact the pH of the aqueous layer, which can be critical for the efficient extraction of your product. For example, using an acidic quenching agent might protonate a basic product, causing it to partition into the aqueous layer. Conversely, a basic quench could deprotonate an acidic product with the same effect. It is essential to consider the pKa of your product when selecting a quenching agent and adjusting the pH during work-up.[10][11]
Troubleshooting Guide
Issue 1: The reaction mixture remains yellow/positive on a potassium iodide-starch test after adding the quenching agent.
-
Question: I've added the quenching agent, but a test for oxidizing agents is still positive. What should I do?
-
Answer: This indicates that the this compound has not been fully quenched. You should continue to add the quenching agent solution portion-wise until the test is negative.[12] Ensure vigorous stirring to allow for proper mixing of the aqueous quenching solution with the organic reaction mixture. For biphasic systems, phase-transfer catalysts used in the main reaction can sometimes aid in the quenching process.
Issue 2: An emulsion has formed during the work-up after quenching.
-
Question: After adding the quenching solution and extraction solvent, I have a persistent emulsion. How can I break it?
-
Answer: Emulsions are common, especially when using chlorinated solvents with basic aqueous solutions.[13] Here are several strategies to try:
-
Wait: Sometimes, emulsions will break on their own if left to stand.[13][14][15]
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer and can help force the separation of the layers.[13][14][15][16]
-
Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking.[15][16]
-
Filtration: Filter the entire mixture through a pad of Celite®. This can help to remove fine particulate matter that may be stabilizing the emulsion.[13][14][16]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.[16]
-
Issue 3: My product yield is low after quenching and work-up.
-
Question: I've successfully quenched the reaction, but my final yield is lower than expected. What could be the cause?
-
Answer: Low yield can result from several factors related to the quenching and work-up process:
-
Product Solubility: Your product might be partially soluble in the aqueous layer.[17] To check this, you can try back-extracting the aqueous layer with a fresh portion of the organic solvent.
-
pH-Dependent Solubility: As mentioned in the FAQs, the pH of the aqueous layer after quenching is crucial. If your product is acidic or basic, it may have partitioned into the aqueous layer. Adjust the pH of the aqueous layer to neutralize your product and then re-extract.
-
Product Degradation: Some products may be sensitive to the pH changes that occur during quenching. For example, the addition of sodium bisulfite can lead to acidic conditions. If your product is acid-sensitive, consider using a different quenching agent or buffering the quenching solution.
-
Data Presentation: Comparison of Common Quenching Agents
| Quenching Agent | Typical Concentration | Key Advantages | Potential Disadvantages |
| Sodium Bisulfite (NaHSO₃) | Saturated aqueous solution | Inexpensive, readily available, and effective.[7] | Can lower the pH of the reaction mixture; the reaction can be exothermic. |
| Sodium Thiosulfate (Na₂S₂O₃) | Saturated or 10% w/v aqueous solution | Effective, commonly used, and generally mild.[18] | Can sometimes lead to the formation of elemental sulfur, which can complicate purification. |
| Ascorbic Acid | Aqueous solution | Mild, environmentally benign, and can provide a clean chromatographic baseline.[10][11] | Can be more expensive than inorganic quenching agents; its stability can be pH and temperature-dependent.[11][19][20] |
Experimental Protocols
Protocol 1: Quenching with Saturated Sodium Bisulfite Solution
-
Preparation: Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃).
-
Cooling: Cool the reaction mixture to 0-10 °C using an ice-water bath. This is especially important for larger-scale reactions to manage any exotherm.
-
Quenching: Slowly add the saturated NaHSO₃ solution dropwise with vigorous stirring. Monitor the addition rate to keep the temperature below 20 °C.
-
Testing for Completion: Periodically test the reaction mixture for the presence of oxidants using potassium iodide-starch paper. A positive test will result in a dark blue/black color. Continue adding the quenching solution until the test is negative.[12]
-
Work-up: Once the quench is complete, proceed with the standard aqueous work-up. Separate the layers. The pH of the aqueous layer may be acidic; if your product is acid-sensitive or basic, consider adding a base (e.g., saturated sodium bicarbonate solution) to neutralize it before extraction.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent. Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Quenching with Sodium Thiosulfate Solution
-
Preparation: Prepare a 10% (w/v) or saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Cooling: Cool the reaction mixture to room temperature or below, depending on the scale and sensitivity of the reactants.
-
Quenching: Add the sodium thiosulfate solution to the reaction mixture with good stirring.[18] For biphasic reactions, vigorous stirring is essential to ensure contact between the reactants.
-
Stirring: Allow the mixture to stir for 15-30 minutes to ensure the complete reduction of the hypochlorite.
-
Work-up: Proceed with the extractive work-up as described in Protocol 1. The pH of the aqueous layer is typically near neutral but should be checked if the product is pH-sensitive.
Mandatory Visualizations
Caption: Redox reaction of this compound quenching.
Caption: General workflow for quenching and work-up.
Caption: Troubleshooting logic for common work-up issues.
References
- 1. guidechem.com [guidechem.com]
- 2. A Review of Traditional and Emerging Residual Chlorine Quenchers on Disinfection By-Products: Impact and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alliancechemical.com [alliancechemical.com]
- 4. How To Run A Reaction [chem.rochester.edu]
- 5. chemicals.co.uk [chemicals.co.uk]
- 6. umdearborn.edu [umdearborn.edu]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. Oxidizers - Lab Safety - Grand Valley State University [gvsu.edu]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. Synergistic effects of quenching agents and pH on the stability of regulated and unregulated disinfection by-products for drinking water quality monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Workup [chem.rochester.edu]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. youtube.com [youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. How To [chem.rochester.edu]
- 18. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Potassium Hypochlorite Oxidations
Welcome to the technical support center for potassium hypochlorite (B82951) (KOCl) oxidations. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific challenges you may encounter during your experiments.
Q1: My oxidation reaction is slow, incomplete, or shows no yield. What are the common causes and how can I fix this?
A1: Low or no yield is a frequent issue that can often be traced back to the quality of the oxidant or suboptimal reaction conditions.
-
Cause 1: Degraded Hypochlorite Solution. Potassium and sodium hypochlorite solutions are unstable and can decompose over time, especially when exposed to heat, light, or trace metal impurities.[1][2][3] This reduces the concentration of the active oxidant.
-
Cause 2: Incorrect pH. The reactivity of hypochlorite is highly dependent on pH. The equilibrium between the less reactive hypochlorite anion (OCl⁻) and the more potent oxidizing agent, hypochlorous acid (HOCl), is governed by pH (pKa ≈ 7.5).[2][5]
-
Cause 3: Poor Substrate/Reagent Mixing. If your organic substrate is not soluble in the aqueous hypochlorite solution, the reaction will be very slow due to the limited interfacial area.
-
Solution: Employ a biphasic solvent system, such as dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) with water.[6][8] Vigorous stirring is essential. To further enhance the reaction rate, add a phase-transfer catalyst (PTC) like a tetrabutylammonium (B224687) salt, which helps shuttle the hypochlorite anion into the organic phase.[9]
-
-
Cause 4: Reaction Temperature is Too Low. While cooling is often necessary to control exothermic reactions and prevent decomposition, excessively low temperatures can slow the reaction rate to a crawl.
Q2: My reaction is producing significant side products, especially chlorinated compounds. How can I improve selectivity?
A2: The formation of chlorinated byproducts is a classic problem, arising when the reaction conditions favor chlorination over oxidation.
-
Cause 1: Acidic pH. At a pH below 7, the concentration of hypochlorous acid (HOCl) increases, and it can also form elemental chlorine (Cl₂), both of which are potent chlorinating agents.[11][12]
-
Cause 2: Excess Oxidant or High Local Concentration. Adding the oxidant too quickly or using a large excess can lead to over-oxidation (e.g., primary alcohol to carboxylic acid instead of aldehyde) and chlorination of the product or starting material.[12]
-
Solution: Add the potassium hypochlorite solution slowly and dropwise to the reaction mixture with vigorous stirring.[10] Use a slight excess (e.g., 1.1–1.2 equivalents) and monitor the consumption of the starting material closely. Once the starting material is gone, quench the reaction immediately.
-
-
Cause 3: Inappropriate Catalyst System for Sensitive Substrates. For substrates highly susceptible to chlorination, the standard Anelli protocol (TEMPO/KBr/NaOCl) might still be too harsh.
-
Solution: Consider using the Zhao modification, which employs a catalytic amount of sodium hypochlorite that is continuously regenerated by a stoichiometric amount of sodium chlorite (B76162) (NaClO₂). Sodium chlorite is a weaker chlorinating agent, significantly reducing side reactions.[9]
-
Q3: How do I properly prepare and determine the concentration of my this compound solution?
A3: Accurate concentration is critical for reproducibility and stoichiometry.
-
Preparation: this compound can be prepared by bubbling chlorine gas through a cold (below 20°C) solution of potassium hydroxide (B78521) (KOH).[13][14] Alternatively, it can be generated via the electrolysis of a potassium chloride (KCl) solution.[14] For laboratory purposes, reacting a concentrated solution of hypochlorous acid with solid KOH is another route.[4]
-
Standardization (Iodometric Titration): The most reliable method for determining the active chlorine content is iodometric titration.
-
An aliquot of the KOCl solution is added to an acidic solution containing excess potassium iodide (KI). The hypochlorite oxidizes the iodide to iodine (I₂), turning the solution yellow/brown.
-
This solution is then titrated with a standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).
-
As the iodine is consumed, the solution color fades. When it becomes pale yellow, a starch indicator is added, which forms a deep blue complex with the remaining iodine.
-
The titration is continued until the blue color disappears, marking the endpoint.[4][15]
-
Data Presentation
Table 1: Effect of pH on Hypochlorite Species and Reactivity
| pH Range | Dominant Species | Primary Reactivity | Notes |
| < 4 | Cl₂ (Chlorine Gas) | Strong Chlorination | Highly toxic gas evolved.[11] |
| 4 – 6 | HOCl (Hypochlorous Acid) | Strong Oxidation & Chlorination | Highly reactive but unstable.[2][16] |
| 6 – 8.5 | HOCl ⇌ OCl⁻ (Equilibrium) | Good Oxidation | Optimal range for many disinfection applications; pKa is ~7.5.[5][16] |
| > 8.5 | OCl⁻ (Hypochlorite) | Milder Oxidation | More stable, preferred for selective organic oxidations (e.g., TEMPO).[6][7] |
Table 2: Typical Conditions for TEMPO-Catalyzed Oxidation of Alcohols
| Parameter | Condition | Purpose |
| Oxidant | This compound (KOCl) or Sodium Hypochlorite (NaOCl) | Stoichiometric (terminal) oxidant. |
| Catalyst | TEMPO or derivative (e.g., 4-MeO-TEMPO) | Primary catalyst that oxidizes the alcohol.[8] |
| Co-catalyst | Potassium Bromide (KBr) | Accelerates the regeneration of the active TEMPO catalyst.[6] |
| Solvent System | Dichloromethane (DCM) / Water | Biphasic system to dissolve both the organic substrate and inorganic salts.[8] |
| Buffer | Saturated Sodium Bicarbonate (NaHCO₃) | Maintains pH at ~8.5-9.5 to ensure selectivity and stability.[6] |
| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side reactions/decomposition. |
| Quenching Agent | Sodium Thiosulfate (Na₂S₂O₃) or Sodium Sulfite (Na₂SO₃) | Neutralizes excess hypochlorite at the end of the reaction.[15] |
Experimental Protocols
Protocol 1: Standardization of this compound Solution via Iodometric Titration
This protocol determines the molar concentration of an unknown KOCl solution.
Materials:
-
This compound solution (approx. 1 M)
-
Potassium iodide (KI)
-
Standardized 0.1 M Sodium Thiosulfate (Na₂S₂O₃) solution
-
1 M Sulfuric Acid (H₂SO₄)
-
Starch indicator solution (1%)
-
Deionized water
-
Burette, flasks, pipettes
Methodology:
-
Pipette 1.00 mL of the this compound solution into a 250 mL Erlenmeyer flask.
-
Add 50 mL of deionized water, 2 g of solid potassium iodide, and 10 mL of 1 M sulfuric acid. Swirl the flask to mix; the solution should turn a dark yellow-brown color due to the formation of iodine.
-
Fill a burette with the standardized 0.1 M Na₂S₂O₃ solution and record the initial volume.
-
Titrate the iodine-containing solution with the Na₂S₂O₃ solution. The dark color will gradually fade to a pale yellow.
-
When the solution is pale yellow, add 2 mL of the starch indicator solution. The solution will turn a deep blue-black.
-
Continue the titration dropwise, swirling constantly, until the blue color completely disappears. This is the endpoint.
-
Record the final volume of the Na₂S₂O₃ solution used.
-
Calculate the molarity of the KOCl solution using the stoichiometry: 2 Na₂S₂O₃ + I₂ → Na₂S₄O₆ + 2 NaI and KOCl + 2 KI + H₂O → KCl + I₂ + 2 KOH. The overall stoichiometry is 1 mole KOCl reacts to form I₂ which reacts with 2 moles Na₂S₂O₃.
Protocol 2: General Procedure for TEMPO-Catalyzed Oxidation of a Secondary Alcohol
This protocol describes the oxidation of a generic secondary alcohol (e.g., cyclohexanol) to its corresponding ketone (cyclohexanone).
Materials:
-
Secondary alcohol (1.0 eq)
-
TEMPO (0.01 eq)
-
Potassium bromide (KBr, 0.1 eq)
-
Standardized this compound (KOCl) solution (1.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the secondary alcohol (1.0 eq), TEMPO (0.01 eq), and KBr (0.1 eq) in DCM.
-
Cooling: Cool the flask in an ice-water bath to 0 °C.
-
Buffering: Add the saturated NaHCO₃ solution to the flask and begin vigorous stirring.
-
Oxidant Addition: Add the KOCl solution dropwise via an addition funnel over 15-20 minutes. Ensure the internal temperature does not rise above 5 °C. An orange color may be observed during the addition.
-
Reaction Monitoring: After the addition is complete, monitor the reaction by TLC until the starting alcohol is consumed (typically 1-2 hours).
-
Quenching: Quench the reaction by adding saturated Na₂S₂O₃ solution. Stir for 10 minutes until the orange color disappears and the phases become colorless.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ketone product, which can be further purified by distillation or chromatography if necessary.
Visualized Workflows and Logic
References
- 1. Harmful Side Effects Of Sodium Hypochlorite | Infinita Biotech [infinitabiotech.com]
- 2. labproinc.com [labproinc.com]
- 3. forceflowscales.com [forceflowscales.com]
- 4. This compound | 7778-66-7 | Benchchem [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. guidechem.com [guidechem.com]
- 7. EP1590312B1 - Bromine free tempo based catalyst system for oxidation of primary and secondary alcohols using naoci as an oxidant. - Google Patents [patents.google.com]
- 8. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 10. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 11. Sodium Hypochlorite [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. This compound - Sciencemadness Wiki [sciencemadness.org]
- 15. EXPERIMENT 17 HYPOCHLORITE OXIDATION OF AN ALCOHOL | Chegg.com [chegg.com]
- 16. Boosting hypochlorite’s disinfection power through pH modulation - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing the formation of trihalomethanes during water disinfection with KClO
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on minimizing the formation of trihalomethanes (THMs) during water disinfection experiments using potassium hypochlorite (B82951) (KClO).
Frequently Asked Questions (FAQs)
Q1: What are trihalomethanes (THMs) and why are they a concern?
A1: Trihalomethanes are a class of chemical compounds that can form as disinfection byproducts (DBPs) when a disinfectant like potassium hypochlorite (KClO) reacts with natural organic matter (NOM) present in water.[1][2] The four primary THMs are chloroform, bromodichloromethane, dibromochloromethane, and bromoform.[3] These compounds are regulated in drinking water because prolonged exposure to high levels may pose health risks, including an increased risk of cancer and potential adverse reproductive outcomes.[1][4] The U.S. Environmental Protection Agency (EPA) has set a maximum contaminant level (MCL) for total THMs (TTHMs) at 80 micrograms per liter (µg/L) in drinking water.[5][6]
Q2: How does this compound (KClO) lead to THM formation?
A2: When KClO is added to water, it dissolves to form hypochlorite ions (OCl⁻). These ions react with natural organic matter (NOM)—complex mixtures of organic compounds from decomposed plant and animal matter—in a series of reactions known as the haloform reaction.[2][3] This process leads to the formation of THMs. The specific type and concentration of THMs formed depend on various factors, including the nature of the organic precursors and the presence of bromide ions in the water.[7][8]
Q3: What are the key factors that influence the rate of THM formation in my experiments?
A3: Several critical parameters control the formation of THMs.[4][9] Manipulating these can help minimize byproduct formation:
-
Disinfectant Dose: Higher concentrations of KClO lead to higher THM formation.[7]
-
Contact Time: The longer the KClO is in contact with the water, the more THMs will form.[9]
-
pH: THM formation is significantly enhanced at higher (alkaline) pH levels.[10][11] For example, lowering the pH from 8 to 6 can decrease THM formation.[10]
-
Temperature: Higher water temperatures accelerate the reaction rate, leading to increased THM formation.[4][12]
-
Precursor Concentration (NOM/TOC): Higher concentrations of natural organic matter, often measured as Total Organic Carbon (TOC), provide more reactants for THM formation.[13]
-
Bromide Ion Concentration: If bromide is present in the source water, it can react with hypochlorite to form hypobromous acid, which then produces brominated THMs (bromoform, etc.).[8][14]
Troubleshooting Guide for Experimental Issues
Q4: My experiment is producing unexpectedly high levels of Total THMs (TTHMs). What should I check first?
A4: If your TTHM levels are higher than anticipated, systematically review the following key parameters:
-
Verify KClO Dose: Double-check your stock solution concentration and the final dose applied. Overdosing is a common cause of high TTHMs.[7]
-
Measure pH: Confirm the pH of the water post-disinfection. An unexpectedly high pH will significantly increase THM formation.[15]
-
Check Contact Time: Ensure the reaction was stopped at the intended time. Extended contact periods directly correlate with higher THM levels.[9]
-
Assess Source Water TOC: If possible, measure the Total Organic Carbon (TOC) of your water source. A recent spike in TOC could be the cause.[16]
-
Review Temperature Logs: Ensure the experiment was conducted at the planned temperature, as higher temperatures accelerate THM formation.[4]
Q5: I am observing a high proportion of brominated THMs (e.g., bromoform). What is the likely cause and how can I address it?
A5: A high proportion of brominated THMs indicates the presence of bromide ions in your source water. Hypochlorite (from KClO) rapidly oxidizes bromide to hypobromous acid, which is even more reactive than hypochlorous acid in forming THMs.[14]
-
Troubleshooting Steps:
-
Quantify Bromide: Measure the bromide concentration in your source water.
-
Source Water Selection: If possible, switch to a source water with a lower bromide concentration for your experiments.
-
Consider Alternative Disinfectants: For research purposes, you might explore disinfectants that are less prone to forming brominated byproducts, such as chloramines or chlorine dioxide, though they come with their own set of byproducts and challenges.[13][17]
-
Q6: My THM results are inconsistent across replicate experiments. What could be causing this variability?
A6: Inconsistent results often point to subtle variations in experimental conditions.
-
Checklist for Reproducibility:
-
Mixing and Dosing: Ensure your KClO stock solution is thoroughly mixed before each use and that your dosing technique is precise and consistent.
-
Temperature Control: Use a temperature-controlled water bath to maintain a constant temperature throughout the experiment.[9]
-
pH Stability: Buffer your solution if necessary, and measure the final pH of each replicate to ensure consistency.
-
Sample Handling: Use a consistent procedure for quenching the chlorine residual (e.g., with sodium thiosulfate) and for sample storage prior to analysis to prevent ongoing THM formation.[15]
-
Glassware Contamination: Ensure all glassware is scrupulously cleaned to remove any residual organic matter.
-
Data Summary
The following tables summarize the typical impact of key parameters on TTHM formation.
Table 1: Effect of pH on TTHM Formation
| pH Level | Relative TTHM Formation Potential |
|---|---|
| 6.0 | Low |
| 7.5 | Medium |
| 9.0 | High |
Note: Data indicates a strong positive correlation between increasing pH and TTHM formation.[10][15]
Table 2: Effect of Temperature on TTHM Formation
| Temperature | Relative TTHM Formation Rate |
|---|---|
| 10°C | Slow |
| 20°C | Moderate |
| 30°C | Fast |
Note: Higher temperatures accelerate the reaction kinetics of THM formation.[4][9]
Table 3: TTHM Speciation based on Bromide Presence
| Bromide (Br⁻) Level | Predominant THM Species |
|---|---|
| Very Low / Absent | Chloroform (CHCl₃) |
| Moderate | Chloroform, Bromodichloromethane (CHBrCl₂) |
| High | Dibromochloromethane (CHBr₂Cl), Bromoform (CHBr₃) |
Note: As bromide concentration increases, a shift from chlorinated to brominated THMs is observed.[7][8]
Experimental Protocols
Protocol 1: Jar Testing for KClO Dose Optimization
This protocol allows for the determination of the optimal KClO dose to achieve disinfection goals while minimizing THM formation.
-
Preparation:
-
Collect a sufficient volume of the source water to be tested.
-
Prepare a stock solution of KClO with a known concentration (e.g., 1000 mg/L as free chlorine).
-
Set up a series of beakers (jars) with identical volumes of source water (e.g., 1 L).
-
-
Execution:
-
Dose each jar with a different concentration of KClO (e.g., 1.0, 2.0, 3.0, 4.0, 5.0 mg/L). Leave one jar as a control with no dose.
-
Simultaneously start mixing all jars at a constant speed and temperature for a predetermined contact time (e.g., 30 minutes).
-
After the contact time, immediately take aliquots for two separate analyses.
-
-
Analysis:
-
Sample A (Residual Chlorine): Measure the free chlorine residual in one aliquot to assess disinfection efficacy.
-
Sample B (THM Formation): Add a quenching agent (e.g., sodium thiosulfate) to the second aliquot to stop the reaction. Analyze this sample for TTHMs according to a standard method (e.g., EPA Method 524.2).[6]
-
-
Evaluation: Plot TTHM concentration and chlorine residual against the KClO dose to identify the dose that provides sufficient residual while keeping TTHMs below the target level.
Protocol 2: Standard Method for THM Analysis (Conceptual Overview)
The analysis of THMs in water samples is typically performed using gas chromatography (GC).[18]
-
Sample Collection: Collect water samples in 40 mL vials with zero headspace (no air bubbles).
-
Quenching: Add a quenching agent like sodium thiosulfate (B1220275) to prevent further THM formation during transport and storage.
-
Extraction: Use a sample pre-concentration technique such as Purge and Trap (P&T) or Solid-Phase Microextraction (SPME) to extract the volatile THMs from the water matrix.[6][19]
-
Separation & Detection: Inject the extracted THMs into a Gas Chromatograph (GC) equipped with an appropriate detector, such as an Electron Capture Detector (ECD) or a Mass Spectrometer (MS), to separate and quantify each THM compound.[18][20]
-
Quantification: Calculate the concentration of each THM against a calibration curve generated from certified reference standards.
Visualizations
Caption: Chemical pathway for the formation of trihalomethanes from KClO and organic precursors.
Caption: Logical workflow for troubleshooting high trihalomethane (THM) experimental results.
Caption: Experimental workflow for a jar test to optimize KClO dosage and minimize THMs.
References
- 1. Disinfection Byproducts—Chlorination of Drinking Water | Washington State Department of Health [doh.wa.gov]
- 2. Disinfection Byproducts - Calaveras County Water District [ccwd.org]
- 3. pubs.usgs.gov [pubs.usgs.gov]
- 4. krishisanskriti.org [krishisanskriti.org]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. ysi.com [ysi.com]
- 7. Factors affecting trihalomethane formation and speciation during chlorination of reclaimed water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. deswater.com [deswater.com]
- 9. Investigation of Factors Affecting THMs Formation in Drinking Water [article.sapub.org]
- 10. Strategies for Minimizing the Disinfection By-Products Trihalomethanes and Haloacetic Acids | ontario.ca [ontario.ca]
- 11. Frontiers | Comparison of Trihalomethane Formation Using Chlorine-Based Disinfectants Within a Model System; Applications Within Point-of-Use Drinking Water Treatment [frontiersin.org]
- 12. Analysis of THM formation potential in drinking water networks: Effects of network age, health risks, and seasonal variations in northwest of Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 13. westechwater.com [westechwater.com]
- 14. Trihalomethane precursor reactivity changes in drinking water treatment unit processes during a storm event - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Etd | Reducing trihalomethane concentrations by using chloramines as a disinfectant | ID: t148fh17x | Digital WPI [digital.wpi.edu]
- 16. wvwri.wvu.edu [wvwri.wvu.edu]
- 17. The formation of disinfection by-products in water treated with chlorine dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. iwaponline.com [iwaponline.com]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Potassium Hypochlorite and Sodium Hypochlorite as Oxidizing Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of potassium hypochlorite (B82951) (KOCl) and sodium hypochlorite (NaOCl) as oxidizing agents. The information presented is based on available experimental data and established chemical principles to assist researchers in selecting the appropriate reagent for their specific applications.
Introduction
Potassium hypochlorite and sodium hypochlorite are both powerful oxidizing agents widely utilized in various chemical and industrial processes, including disinfection, bleaching, and organic synthesis.[1] Their efficacy stems from the hypochlorite ion (OCl⁻), which is a strong oxidant.[1] The choice between these two reagents often depends on factors such as stability, cost, and the specific requirements of the reaction, including the desired cation (potassium or sodium) in the final product mixture.[2]
Physicochemical and Electrochemical Properties
The oxidizing strength of the hypochlorite ion is a key determinant of its reactivity. While both KOCl and NaOCl share the same active species, their stability and formulation can influence their practical application. Sodium hypochlorite is commercially available in various concentrations, typically as an aqueous solution.[3] this compound is also primarily used in solution and is noted to be less stable than its sodium counterpart.[4]
The oxidizing power of the hypochlorite ion is pH-dependent. In acidic solutions, it exists in equilibrium with the more potent oxidizing agent, hypochlorous acid (HOCl).[1][3]
Table 1: Comparative Properties of this compound and Sodium Hypochlorite
| Property | This compound (KOCl) | Sodium Hypochlorite (NaOCl) |
| Molar Mass | 90.55 g/mol [4] | 74.44 g/mol [3] |
| Appearance | Typically an aqueous solution[4] | Aqueous solution (e.g., household bleach)[3] |
| Oxidizing Agent | Strong[4] | Strong[1][3] |
| Stability | Less stable, typically prepared in situ or used fresh. | More stable in alkaline aqueous solutions.[1] |
| Common Applications | Disinfectant, bleaching agent, agriculture (provides potassium).[2][4] | Disinfectant, bleaching agent, water treatment, organic synthesis.[5][6] |
| Byproducts of Decomposition | Potassium chloride (KCl), Potassium chlorate (B79027) (KClO₃), Oxygen (O₂) | Sodium chloride (NaCl), Sodium chlorate (NaClO₃), Oxygen (O₂)[3] |
Performance as Oxidizing Agents in Organic Synthesis
Both potassium and sodium hypochlorite are effective oxidizing agents for a range of organic transformations. A primary application is the oxidation of alcohols to carbonyl compounds. Primary alcohols can be oxidized to aldehydes, and further to carboxylic acids, while secondary alcohols are oxidized to ketones.[6]
The general mechanism for the oxidation of a secondary alcohol to a ketone using hypochlorous acid (generated in situ from hypochlorite) involves the formation of an alkyl hypochlorite intermediate, followed by an E2 elimination to yield the ketone.
Signaling Pathway for Secondary Alcohol Oxidation
References
Validating the efficacy of potassium hypochlorite for disinfection against known pathogens
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Efficacy of Potassium Hypochlorite (B82951) and Its Alternatives
This guide provides a comprehensive comparison of potassium hypochlorite's disinfection efficacy against known pathogens, benchmarked against common alternatives such as sodium hypochlorite, hydrogen peroxide, and quaternary ammonium (B1175870) compounds (QACs). Due to the limited availability of direct, quantitative studies on this compound, data from its close chemical analog, sodium hypochlorite, is used as a proxy to evaluate its potential efficacy. This comparison is supported by experimental data from peer-reviewed studies to inform research and development in disinfection and sterilization.
Mechanisms of Action: A Comparative Overview
The antimicrobial activity of a disinfectant is dictated by its chemical properties and its interaction with microbial cells. Below is a summary of the mechanisms for hypochlorites, hydrogen peroxide, and QACs.
This compound & Sodium Hypochlorite: The primary biocidal agent for both potassium and sodium hypochlorite is hypochlorous acid (HOCl), which forms when these compounds are dissolved in water. HOCl is a potent oxidizing agent that disrupts critical cellular functions in pathogens.[1][2] Its mechanism involves the irreversible inactivation of essential bacterial enzymes through the oxidation of sulfhydryl groups, disruption of cellular metabolism, and degradation of lipids and fatty acids.[3][4][5] Furthermore, hypochlorous acid can penetrate microbial cell walls and damage nucleic acids, preventing replication.[1][2]
Hydrogen Peroxide (H₂O₂): This disinfectant works by producing highly reactive hydroxyl free radicals.[6] These radicals are powerful oxidizing agents that attack and damage essential cellular components like lipids in the cell membrane, DNA, and proteins, leading to microbial death.[6]
Quaternary Ammonium Compounds (QACs): QACs are cationic surfactants that are membrane-active agents.[7] Their positively charged nitrogen atom interacts with the negatively charged components of the microbial cell membrane, leading to a disruption of the membrane's structure and integrity, causing leakage of cytoplasmic contents and ultimately cell death.[7]
Comparative Efficacy Data
The following tables summarize the quantitative efficacy of various disinfectants against a range of common pathogens. Efficacy is typically measured as a logarithmic (log₁₀) reduction in viable microorganisms.
Note on this compound Data: Direct experimental data for this compound is scarce in publicly available literature. The data presented for "Hypochlorite" is based on studies using sodium hypochlorite. Given the identical active ion (hypochlorite) and similar chemistry, the efficacy is expected to be comparable.
Table 1: Bactericidal Efficacy
| Pathogen | Disinfectant | Concentration | Contact Time | Log Reduction | Citation(s) |
| Staphylococcus aureus (Gram-positive) | Sodium Hypochlorite | 0.125 mg/mL | - | MIC₉₀ | [8] |
| Hydrogen Peroxide (0.6%) | 30-60 min | >8 | [6] | ||
| Quaternary Ammonium Compounds | Varies | 5 min | >5 | [9] | |
| Pseudomonas aeruginosa (Gram-negative) | Sodium Hypochlorite | 0.5% | 5 min | >5 | [10] |
| Hydrogen Peroxide (0.6%) | 15 min | >8 | [6] | ||
| Quaternary Ammonium Compounds | Varies | 5 min | >5 | [9] |
Table 2: Virucidal, Fungicidal, and Sporicidal Efficacy
| Pathogen Type | Representative Pathogen | Disinfectant | Concentration | Contact Time | Log Reduction | Citation(s) |
| Enveloped Virus | Influenza A Virus | Sodium Hypochlorite | 100 ppm | 30 sec | >3 (Complete) | [11] |
| Hydrogen Peroxide Vapor | 10 ppm | 2.5 min | 2 | [7] | ||
| Quaternary Ammonium Compounds | Varies | < 2 min | >3 | [2][12] | ||
| Fungus | Candida albicans | Sodium Hypochlorite | 3% | - | Max. Efficacy | [13] |
| Hydrogen Peroxide | 4.4 - 88 mM/l | - | MIC | [14] | ||
| Quaternary Ammonium Compounds | 0.5% | - | Effective | [15] | ||
| Bacterial Spore | Bacillus subtilis spores | Sodium Hypochlorite | 5000 ppm | 10 min | >5 | [16] |
| Hydrogen Peroxide | 7% | 13 min | >5 | [4] | ||
| Quaternary Ammonium Compounds | Not Sporicidal | - | <1 | [17] |
Experimental Protocols
Standardized methods are crucial for the valid assessment of a disinfectant's efficacy. The following outlines a typical workflow for a quantitative suspension test, a common method for evaluating bactericidal activity.
Detailed Methodology: Quantitative Suspension Test (Based on EN 1276)
-
Preparation of Materials:
-
Test Organisms: Standardized strains of relevant pathogens (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) are cultured to a specific concentration, typically 1.5-5.0 x 10⁸ CFU/mL.
-
Disinfectant Solution: The disinfectant (e.g., this compound) is diluted to the desired test concentration using hard water to simulate real-world conditions.
-
Neutralizer: A solution capable of inactivating the disinfectant without harming the microorganisms (e.g., sodium thiosulfate (B1220275) for hypochlorites) is prepared and validated.
-
Interfering Substance: To simulate "dirty" conditions, an organic load such as bovine serum albumin may be added.
-
-
Test Procedure:
-
A precise volume of the interfering substance (if applicable) is added to a precise volume of the disinfectant solution.
-
A precise volume of the microbial test suspension is added to this mixture.
-
The mixture is maintained at a specified temperature for a predetermined contact time (e.g., 5 minutes).
-
At the end of the contact time, a sample of the mixture is transferred to the neutralizer solution to stop the disinfectant's activity.
-
-
Quantification of Survivors:
-
The neutralized sample is serially diluted.
-
Aliquots of the dilutions are plated onto a suitable agar (B569324) medium.
-
Plates are incubated under appropriate conditions until colonies are visible.
-
-
Data Analysis:
-
The number of colony-forming units (CFU) is counted for each dilution.
-
The initial concentration of the microbial suspension is also determined by plating a control sample that has not been exposed to the disinfectant.
-
The log₁₀ reduction is calculated by comparing the CFU counts of the control and the disinfectant-treated samples. A disinfectant is typically considered effective if it achieves a ≥ 5-log reduction.[9]
-
Conclusion
This compound, as a close chemical analog of sodium hypochlorite, is expected to be a highly effective broad-spectrum disinfectant. The underlying mechanism of action, driven by the formation of hypochlorous acid, provides potent bactericidal, virucidal, and fungicidal activity. While direct comparative data is limited, its efficacy is anticipated to be on par with sodium hypochlorite.
In comparison to alternatives, hypochlorites offer strong and rapid sporicidal activity, a key advantage over quaternary ammonium compounds. Hydrogen peroxide is also sporicidal, though efficacy can be reduced against organisms with high catalase activity and in the presence of organic matter.[6][18] The choice of disinfectant will ultimately depend on the specific application, required spectrum of activity, material compatibility, and safety considerations. Further direct studies on this compound are warranted to definitively establish its efficacy profile against a wide range of pathogens.
References
- 1. Sporicidal efficacy of hydrogen peroxide aerosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. publish.kne-publishing.com [publish.kne-publishing.com]
- 5. Virucidal efficacy of hydrogen peroxide vapour disinfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Disinfection of Bacillus subtilis spore-contaminated surface materials with a sodium hypochlorite and a hydrogen peroxide-based sanitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of sodium hypochlorite in overcoming antimicrobial resistance and eradicating biofilms in clinical pathogens from pressure ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Virucidal activity of a quaternary ammonium compound associated with calcium hydroxide on avian influenza virus, Newcastle disease virus and infectious bursal disease virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. news-medical.net [news-medical.net]
- 13. Comparative Evaluation of Antifungal Efficacy of 3% Sodium Hypochlorite, 2% Chlorhexidine Gluconate, Ozonated Water, Alum Water, and Normal Saline Solutions against Endodontopathogenic Microorganism, Candida Albicans: A Microbiological In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antifungal Effect of Hydrogen Peroxide on Catalase-Producing Strains of Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fungicidal activities of commonly used disinfectants and antifungal pharmaceutical spray preparations against clinical strains of Aspergillus and Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimization of sporulation and purification methods for sporicidal efficacy assessment on Bacillus spores - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fda.gov [fda.gov]
- 18. Comparative evaluation of hydrogen peroxide sporicidal efficacy by different standard test methods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Potassium Hypochlorite and Calcium Hypochlorite in Agriculture
This guide provides an objective comparison of potassium hypochlorite (B82951) (KOCl) and calcium hypochlorite (Ca(OCl)₂) for agricultural applications. It is intended for researchers, scientists, and professionals involved in the development of agricultural products. The comparison is supported by available data on performance, efficacy, and agronomic impact.
Overview and Chemical Properties
Both potassium hypochlorite and calcium hypochlorite are potent antimicrobial agents used for disinfection in agriculture. They function by releasing hypochlorous acid (HOCl), a strong oxidant that effectively inactivates a broad spectrum of pathogens, including bacteria, viruses, and fungi[1][2]. Their primary applications include the sanitation of irrigation water to meet food safety standards, cleaning of equipment, and control of algae and bio-fouling in water distribution systems[1][3][4][5].
The choice between these two compounds often depends on specific agricultural needs, including soil conditions, crop nutrient requirements, and handling logistics. While chemically similar in their disinfecting action, their cationic counterparts—potassium (K⁺) and calcium (Ca²⁺)—lead to distinct differences in their physical properties and agronomic effects.
Table 1: Comparison of Chemical and Physical Properties
| Property | This compound (KOCl) | Calcium Hypochlorite (Ca(OCl)₂) |
|---|---|---|
| Chemical Formula | KOCl | Ca(OCl)₂ |
| Common Physical State | Aqueous Solution[6] | Solid (Granules, Powder, Tablets)[1] |
| Available Chlorine | ~9.8% (in a 12.5% solution)[7] | 65-70%[1] |
| Solubility in Water | High (25%)[6] | Slightly soluble, may leave precipitate[8] |
| Stability | Less stable, especially as a liquid solution[8] | More stable with a longer shelf life in solid form[1][9] |
| Key Byproducts | Potassium Chloride (KCl)[6] | Calcium Chloride (CaCl₂), Calcium Hydroxide (Ca(OH)₂)[10][11] |
Performance and Efficacy in Agricultural Applications
The primary function of both compounds in agriculture is disinfection. Their effectiveness is well-documented, though performance can be influenced by factors such as water pH, temperature, and the presence of organic matter[2][9].
Antimicrobial Efficacy
Both compounds are highly effective disinfectants. Calcium hypochlorite, due to its higher available chlorine content, is a powerful agent for water treatment and surface sanitation[1][12]. Studies have demonstrated its ability to completely eliminate vegetative cells of Bacillus anthracis surrogates at concentrations as low as 1 ppm and spores at 300 ppm[9][11]. It has also proven effective at reducing pathogenic E. coli on alfalfa seeds to non-detectable levels[13].
This compound is considered to have nearly identical chemistry and risks to other chlorine materials and is an effective tool for controlling algae and bacteria in irrigation systems to meet Food Safety Modernization Act (FSMA) requirements[3][4].
Table 2: Selected Experimental Data on Antimicrobial Efficacy
| Pathogen Target | Hypochlorite Type | Concentration | Contact Time | Result | Source |
|---|---|---|---|---|---|
| Bacillus anthracis surrogate (vegetative cells) | Calcium Hypochlorite | 1 ppm | Not Specified | Complete elimination | [9][11] |
| Bacillus anthracis surrogate (spores) | Calcium Hypochlorite | 300 ppm | Not Specified | Complete elimination | [9][11] |
| Enterohemorrhagic E. coli (on alfalfa seeds) | Calcium Hypochlorite | 20,000 ppm | 10 min | Reduced population to non-detectable levels |[13] |
Agronomic Impact: Soil and Crop Health
The most significant differences between the two compounds lie in their long-term impact on soil and crop nutrition.
-
This compound : The primary advantage of KOCl is that its degradation leaves behind potassium chloride, providing plants with potassium, an essential macronutrient, without adding sodium[3][6][14]. This makes it a favorable option for areas with sodium-sensitive crops or where soil salinization is a concern[3][7]. The potassium ion is generally considered non-phytotoxic[7]. However, a notable risk is the potential formation of chlorate (B79027) (ClO₃⁻) as a disinfection byproduct, which can accumulate in crops, particularly in closed hydroponic systems, and may exceed regulatory limits[15][16].
-
Calcium Hypochlorite : This compound supplies calcium, another essential nutrient that is crucial for maintaining cell wall integrity and can improve plant stress resistance[17][18]. Unlike sodium hypochlorite, it does not contribute to soil sodicity[19]. However, phytotoxicity can occur if the solid granules fail to dissolve completely, leading to localized high concentrations that can burn or bleach plant tissues[17]. While generally safe at recommended doses, very high concentrations of any chlorine-based disinfectant can be harmful to crops[20].
Table 3: Summary of Agronomic Impact
| Factor | This compound | Calcium Hypochlorite |
|---|---|---|
| Nutrient Addition | Adds Potassium (K⁺), an essential macronutrient[4][6]. | Adds Calcium (Ca²⁺), an essential macronutrient[17][18]. |
| Soil Salinity Risk | Low. Avoids the addition of sodium, preventing soil salinization[3][7]. | Low. Does not contain sodium[19]. |
| Phytotoxicity Risk | Low risk from potassium ions[7]. Risk from disinfection byproducts (chlorates)[21] and high chlorine levels[22]. | Risk of chemical burn if solid granules are undissolved[17]. High chlorine levels can be phytotoxic[23]. |
| Disinfection Byproduct Risk | Can form chlorates, which may accumulate in plant tissues[15][16]. Can form trihalomethanes (THMs) in the presence of organic matter[22][24]. | Can form trihalomethanes (THMs) in the presence of organic matter[10]. |
Experimental Protocols
Detailed methodologies are crucial for the objective evaluation of disinfectants. Below are representative protocols for assessing efficacy and phytotoxicity.
Protocol 1: Evaluating Disinfectant Efficacy on Seeds
This protocol is adapted from studies assessing the inactivation of E. coli on alfalfa seeds[13].
-
Pathogen Preparation : Culture a pathogenic bacterial strain (e.g., non-toxigenic E. coli O157:H7) in tryptic soy broth for 24 hours at 37°C. Harvest cells by centrifugation, wash with phosphate-buffered saline, and resuspend to a final concentration of approximately 10⁸ CFU/mL.
-
Seed Inoculation : Place a known weight of seeds (e.g., 25 g) in a sterile container. Add the bacterial suspension and thoroughly mix for 10 minutes to ensure uniform coating. Air-dry the inoculated seeds in a biosafety cabinet for 24 hours.
-
Disinfectant Treatment : Prepare solutions of this compound and calcium hypochlorite to the desired concentrations (e.g., 100, 500, 2000 ppm available chlorine). Submerge the 25 g batches of inoculated seeds into 250 mL of each disinfectant solution for a specified contact time (e.g., 10 minutes). A sterile water treatment serves as a control.
-
Neutralization and Enumeration : After treatment, drain the disinfectant and rinse the seeds with a neutralizing buffer (e.g., Dey-Engley neutralizing broth) to stop the chlorine reaction.
-
Microbial Analysis : Homogenize the seed sample in a sterile bag with peptone water. Perform serial dilutions of the homogenate and plate onto selective agar (B569324) (e.g., Sorbitol MacConkey agar for E. coli O157:H7). Incubate plates for 24-48 hours at 37°C.
-
Data Analysis : Count the number of colonies to determine the remaining CFU/g of seeds. Calculate the log reduction for each treatment compared to the control.
Protocol 2: Assessing Phytotoxicity on Seedlings
This protocol is based on general methods for evaluating plant damage from chemical agents[20][25].
-
Plant Cultivation : Grow seedlings of a sensitive indicator species (e.g., lettuce, basil) in a controlled greenhouse environment until they have 3-4 true leaves.
-
Treatment Application : Prepare a range of concentrations for both potassium and calcium hypochlorite (e.g., 0, 2, 5, 10, 20, 50 ppm available chlorine).
-
Application Method : Apply the solutions as a foliar spray until runoff or as a soil drench, simulating different agricultural uses. Ensure a control group is treated only with water. Apply treatments daily for one week.
-
Observation and Data Collection : Visually assess plants daily for signs of phytotoxicity, including chlorosis (yellowing), necrosis (tissue death), leaf burn, or stunting. Use a scoring system (e.g., 0 = no damage, 5 = severe damage) to quantify the effects.
-
Biomass Measurement : At the end of the experimental period, harvest the above-ground portion of the plants. Measure the fresh weight immediately. Dry the samples in an oven at 70°C for 48 hours and measure the dry weight.
-
Data Analysis : Compare the visual damage scores and biomass measurements between the treated groups and the control group using appropriate statistical analysis (e.g., ANOVA) to determine the concentration threshold for phytotoxicity.
Visualizing Mechanisms and Workflows
Mechanism of Hypochlorite Disinfection
When dissolved in water, both potassium and calcium hypochlorite establish an equilibrium that forms hypochlorous acid (HOCl), the primary disinfecting agent. HOCl is a powerful, uncharged molecule that easily penetrates microbial cell walls and membranes. Inside the cell, it acts as a strong oxidizing agent, disrupting critical metabolic functions by denaturing proteins, damaging DNA, and oxidizing lipids, ultimately leading to cell death[1][13].
Caption: General mechanism of microbial inactivation by hypochlorite.
Experimental Workflow for Efficacy Testing
A structured workflow is essential for reproducible experimental results when testing the efficacy of agricultural disinfectants. The process involves preparing the pathogen, applying it to a substrate, treating it with the disinfectant, and quantifying the reduction in viable microbes.
Caption: Standard experimental workflow for disinfectant efficacy testing.
Decision Framework for Agricultural Use
Selecting the appropriate hypochlorite depends on a balance of agronomic goals, operational constraints, and cost. This logical diagram outlines key decision points for an agricultural producer or researcher.
Caption: Decision guide for selecting a hypochlorite disinfectant.
Conclusion
Both this compound and calcium hypochlorite are effective disinfectants for agricultural use, each offering distinct advantages.
-
This compound is an excellent choice for applications where avoiding sodium is critical to prevent soil salinization and where the addition of potassium is agronomically beneficial. Its primary form as a liquid solution may be advantageous for automated injection systems but presents challenges in stability and storage compared to solid alternatives.
-
Calcium Hypochlorite stands out for its high concentration of available chlorine, superior stability in its solid form, longer shelf life, and cost-effectiveness[1][8]. It provides the added benefit of supplying calcium to the crop. However, care must be taken to ensure its complete dissolution to avoid phytotoxicity, and it may not be ideal for systems unable to handle solids.
The final selection should be based on a comprehensive evaluation of crop needs, soil characteristics, existing infrastructure for chemical handling, and the specific agricultural challenge being addressed. Further research directly comparing the two under various field conditions would be valuable to refine application-specific recommendations.
References
- 1. Aguachlon-Calcium Hypochlorite Disinfectant: Uses, Benefits & Safety Guide [aguachlon.com]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. ams.usda.gov [ams.usda.gov]
- 4. agwaterchemical.com [agwaterchemical.com]
- 5. Use of Surface Water in Pre-Harvest Agricultural Irrigation Part 2: Sodium and Calcium Hypochlorite (Chlorine) Treatment Methods | UA Cooperative Extension [extension.arizona.edu]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. ams.usda.gov [ams.usda.gov]
- 8. Aguachlon-The Difference Between Calcium Hypochlorite and Sodium Hypochlorite [aguachlon.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. urbanforestrysouth.org [urbanforestrysouth.org]
- 11. Effectiveness of calcium hypochlorite, quaternary ammonium compounds, and sodium hypochlorite in eliminating vegetative cells and spores of Bacillus anthracis surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ORGANIC INDUSTRIES PVT LTD. [organicgroup.co.in]
- 13. mdpi.com [mdpi.com]
- 14. This compound manufacturers, suppliers, exporters, producers, in Visakhapatnam India. | Vizag Chemicals [vizagchemical.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Exploring the Application of Disinfectant Calcium Hypochlorite in the Field of Floriculture - Chengdu Rosun Disinfection Pharmaceutical Co., Ltd. [enrosun.com]
- 19. researchgate.net [researchgate.net]
- 20. cabidigitallibrary.org [cabidigitallibrary.org]
- 21. plant-ecology.com [plant-ecology.com]
- 22. beyondpesticides.org [beyondpesticides.org]
- 23. US6564508B1 - Method of treating a plant or crop - Google Patents [patents.google.com]
- 24. downloads.regulations.gov [downloads.regulations.gov]
- 25. icatrinova.com [icatrinova.com]
A comparative analysis of the by-products formed from different hypochlorite salts
A Guide for Researchers, Scientists, and Drug Development Professionals
The use of hypochlorite (B82951) salts for disinfection is a long-established and effective method for ensuring water safety. However, the reaction of hypochlorite with natural organic matter present in water leads to the formation of a complex mixture of disinfection by-products (DBPs). These by-products are a significant concern for public health due to their potential carcinogenic and other toxic effects. This guide provides a comparative analysis of the by-products formed from three common hypochlorite salts: sodium hypochlorite (NaOCl), calcium hypochlorite (Ca(OCl)₂), and lithium hypochlorite (LiOCl). The objective is to offer a clear, data-driven comparison to aid researchers, scientists, and drug development professionals in understanding the implications of using these different disinfectants.
Executive Summary
While all hypochlorite salts produce a similar spectrum of disinfection by-products, the quantity and distribution of these by-products can vary. The primary classes of DBPs include trihalomethanes (THMs), haloacetic acids (HAAs), haloacetonitriles (HANs), and haloketones (HKs). Factors such as the chemical and physical form of the hypochlorite salt, pH of the water, and the nature of organic precursors significantly influence the DBP profile.
-
Sodium hypochlorite (NaOCl) , a liquid, is widely used and has been extensively studied. It is known to produce significant levels of THMs and HAAs.
-
Calcium hypochlorite (Ca(OCl)₂) , a solid, is a common alternative, particularly in smaller-scale applications. Available data suggests its DBP formation profile is broadly similar to that of sodium hypochlorite, though some studies indicate potential differences in THM formation under specific conditions.
-
Lithium hypochlorite (LiOCl) , also a solid, has seen a significant decline in use due to the rising demand for lithium in batteries. Consequently, there is limited recent and comparative data on its by-product formation. The available information suggests it forms chloroform, a common THM, but a detailed comparative analysis is challenging.
This guide will delve into the quantitative comparison of by-product formation, detail the experimental protocols for their analysis, and explore the toxicological signaling pathways affected by these compounds.
Data Presentation: Quantitative Comparison of By-product Formation
Table 1: Comparison of Trihalomethane (THM) Formation between Sodium Hypochlorite and Hypochlorous Acid
A study comparing THM formation from sodium hypochlorite and hypochlorous acid (the active disinfecting species from all hypochlorite salts) in the presence of natural organic matter (NOM) provides insights into how the salt's formulation might influence DBP production. The higher pH of sodium hypochlorite solutions can favor the formation of certain THMs.[1][2]
| Disinfectant | Free Chlorine (mg/L) | Contact Time (min) | Total THMs (μg/L) | Chloroform (%) |
| Sodium Hypochlorite | 5 | 10 | ~85 | >90% |
| Hypochlorous Acid | 5 | 10 | ~45 | >90% |
Data synthesized from a study by Frontiers in Environmental Science, 2019. Experimental conditions: Suwannee River humic acid (4 mg/L) as NOM precursor.[1]
Table 2: Comparison of Trihalomethane (THM) Formation in Swimming Pool Water
A study comparing THM levels in the air of two indoor swimming pools, one disinfected with sodium hypochlorite and the other with calcium hypochlorite, found significantly higher concentrations of total THMs in the facility using sodium hypochlorite. However, the authors note that differences in ventilation and other operational factors could also contribute to this disparity.
| Disinfectant Used | Average Total THMs (tTHM) in Air (μg/m³) |
| Sodium Hypochlorite | 282% higher than Calcium Hypochlorite facility |
| Calcium Hypochlorite | Baseline |
Data from a comparative study of two indoor swimming pool facilities.
Experimental Protocols
The analysis of disinfection by-products is a complex process that requires sensitive and specific analytical methods. The United States Environmental Protection Agency (EPA) has developed standardized methods for the detection and quantification of major DBP classes.
EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography with Electron-Capture Detection
This method is used for the analysis of trihalomethanes (THMs), haloacetonitriles (HANs), and other volatile halogenated organic compounds.
Methodology Overview:
-
Sample Collection and Preservation: A water sample is collected in a vial containing a dechlorinating agent to stop the formation of further DBPs.
-
Liquid-Liquid Extraction: A small volume of an organic solvent (e.g., methyl-tert-butyl ether or pentane) is added to the water sample. The vial is shaken vigorously to transfer the DBPs from the water to the organic solvent.[5]
-
Analysis: A small portion of the organic extract is injected into a gas chromatograph (GC) equipped with an electron capture detector (ECD). The GC separates the different DBPs based on their boiling points and interaction with the chromatographic column. The ECD is highly sensitive to halogenated compounds, allowing for their detection at low concentrations.
-
Quantification: The concentration of each DBP is determined by comparing its peak area on the chromatogram to the peak areas of known standards.
EPA Method 552.3: Determination of Haloacetic Acids and Dalapon in Drinking Water by Liquid-Liquid Microextraction, Derivatization, and Gas Chromatography with Electron Capture Detection
This method is used for the analysis of haloacetic acids (HAAs).
Methodology Overview:
-
Sample Collection and Preservation: A water sample is collected and preserved similarly to the method for THMs.
-
Liquid-Liquid Extraction with Derivatization: The water sample is acidified, and the HAAs are extracted into an organic solvent. Because HAAs are not volatile enough for direct GC analysis, they are converted to their more volatile methyl esters through a process called derivatization. This is typically done by adding acidic methanol (B129727) and heating the sample.
-
Analysis: The extract containing the methylated HAAs is then injected into a GC-ECD for separation and detection.
-
Quantification: Similar to THM analysis, the concentration of each HAA is determined by comparing its peak area to that of known standards that have undergone the same extraction and derivatization process.
A more recent approach for the analysis of some HANs involves liquid chromatography-tandem mass spectrometry (LC/MS/MS), which allows for direct measurement without the need for solvent extraction in some cases.[6]
Mandatory Visualization
Signaling Pathways of DBP-Induced Toxicity
Disinfection by-products can exert their toxic effects through various cellular mechanisms, often involving the induction of oxidative stress and DNA damage. Two key signaling pathways that are frequently implicated are the Nrf2-mediated antioxidant response and the p53-mediated DNA damage response.
References
- 1. Frontiers | Comparison of Trihalomethane Formation Using Chlorine-Based Disinfectants Within a Model System; Applications Within Point-of-Use Drinking Water Treatment [frontiersin.org]
- 2. research-portal.uws.ac.uk [research-portal.uws.ac.uk]
- 3. Lithium_hypochlorite [bionity.com]
- 4. Lithium hypochlorite - Wikipedia [en.wikipedia.org]
- 5. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 6. lcms.cz [lcms.cz]
A Comparative Guide to Wastewater Disinfection: Efficacy of Potassium Hypochlorite and Other Disinfectants
For Researchers, Scientists, and Drug Development Professionals
The disinfection of wastewater is a critical final step in the treatment process to mitigate the public health risks associated with pathogenic microorganisms. While various disinfectants are available, the selection of an appropriate agent depends on a multitude of factors including its efficacy against a broad spectrum of pathogens, the potential for the formation of harmful disinfection by-products (DBPs), operational costs, and ease of handling. This guide provides an objective comparison of potassium hypochlorite (B82951) with other commonly used disinfectants in wastewater treatment, supported by available experimental data and detailed methodologies.
Executive Summary
Potassium hypochlorite (KOCl) is a chlorine-based disinfectant that is chemically similar to the more commonly used sodium hypochlorite (NaOCl). Its primary disinfecting agent is hypochlorous acid (HOCl), which effectively inactivates a wide range of microorganisms by disrupting their cellular structures. While direct comparative studies on the efficacy of this compound in wastewater treatment are limited, its performance is expected to be analogous to that of sodium hypochlorite. The primary advantage of this compound lies in its contribution of potassium, a plant nutrient, to the effluent, which can be beneficial for agricultural applications of treated wastewater, while avoiding the addition of sodium.
This guide will delve into a comparison of this compound with sodium hypochlorite, chlorine dioxide, ozone, and ultraviolet (UV) radiation, focusing on their pathogen inactivation capabilities and the formation of disinfection by-products.
Comparative Efficacy of Disinfectants
The efficacy of a disinfectant is typically measured by its ability to inactivate specific microorganisms, often expressed as a log reduction. The following tables summarize the performance of various disinfectants based on available data. Due to the scarcity of direct studies on this compound in wastewater, data for sodium hypochlorite is used as a proxy, reflecting their similar chemical nature.[1][2]
Table 1: Comparison of Physical and Chemical Properties
| Property | This compound (KOCl) | Sodium Hypochlorite (NaOCl) |
| Concentration (wt %) | 12.5 | 12.5 |
| Available Cl2 (wt %) | 9.8 | 11.9 |
| Appearance | Pale Yellow Liquid | Pale Yellow Liquid |
| Density 20°C (68°F) (lb/gal) | 9.75 | 10.1 |
| pH | ~13 | ~13 |
| Degradation Byproducts | Potassium chloride | Sodium chloride |
Source: Enviro Tech Chemical Services[3]
Table 2: Pathogen Inactivation Efficacy
| Disinfectant | Target Microorganism | Dosage | Contact Time | Log Inactivation | Reference |
| Sodium Hypochlorite | E. coli | 2.0 mg/L | 60 min | 3 | [4] |
| Sodium Hypochlorite | Salmonella spp. | Not Specified | Not Specified | Moderate Reduction | [5] |
| Chlorine Dioxide | Viruses | 2 mg/L | Not Specified | Higher than 10 mg/L Chlorine | General Literature |
| Ozone | Viruses, Bacteria, Protozoa | Not Specified | Not Specified | High (up to 99.9%) | [6] |
| UV Radiation | Viruses, Bacteria, Protozoa | Not Specified | Seconds | High (up to 99.9%) | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of disinfection efficacy studies. Below are representative experimental protocols for evaluating hypochlorite-based disinfectants.
Protocol 1: General Hypochlorite Disinfection Efficacy Testing
This protocol is adapted from studies on sodium hypochlorite and can be applied to this compound.
Objective: To determine the log inactivation of a target microorganism by a hypochlorite solution in a wastewater effluent sample.
Materials:
-
Wastewater effluent sample
-
Stock solution of potassium or sodium hypochlorite of known concentration
-
Neutralizing solution (e.g., sodium thiosulfate)
-
Culture media for the target microorganism (e.g., m-Endo agar (B569324) for E. coli)
-
Sterile glassware and pipettes
-
Incubator
-
Spectrophotometer (for turbidity measurement)
-
pH meter
Procedure:
-
Sample Characterization: Measure and record the initial characteristics of the wastewater effluent, including pH, temperature, and turbidity.
-
Inoculation (if required): If the initial concentration of the target microorganism is low, spike the wastewater sample with a known concentration of a laboratory-cultured strain.
-
Disinfectant Dosing: Prepare a series of wastewater samples with varying doses of the hypochlorite solution. A control sample with no disinfectant should also be prepared.
-
Contact Time: Allow the disinfectant to react with the wastewater for a predetermined set of contact times (e.g., 10, 20, 30, 60 minutes).
-
Neutralization: At the end of each contact time, add the neutralizing solution to a subsample to stop the disinfection process.
-
Microbial Enumeration: Enumerate the surviving target microorganisms in the neutralized subsamples using standard microbiological techniques (e.g., membrane filtration or spread plating).
-
Log Inactivation Calculation: Calculate the log inactivation for each dose and contact time combination using the formula: Log Inactivation = log10(N₀/N), where N₀ is the initial number of microorganisms in the control sample and N is the number of surviving microorganisms in the disinfected sample.
Disinfection By-Products (DBPs)
A major consideration in the use of chemical disinfectants is the formation of potentially harmful DBPs. Chlorine-based disinfectants, including this compound, can react with natural organic matter in wastewater to form trihalomethanes (THMs) and haloacetic acids (HAAs), which are regulated in many countries.[1] Additionally, hypochlorite solutions can contain or form other inorganic by-products like chlorate (B79027) and perchlorate, particularly during storage.[7][8][9]
Table 3: Overview of Disinfection By-Products
| Disinfectant | Common Disinfection By-Products (DBPs) |
| This compound | Trihalomethanes (THMs), Haloacetic Acids (HAAs), Chlorate, Perchlorate |
| Sodium Hypochlorite | Trihalomethanes (THMs), Haloacetic Acids (HAAs), Chlorate, Perchlorate |
| Chlorine Dioxide | Chlorite, Chlorate |
| Ozone | Bromate (in the presence of bromide) |
| UV Radiation | Generally no significant formation of DBPs |
Mechanisms of Action and Process Visualization
Understanding the mechanisms of disinfection and the experimental workflows is essential for research and process optimization. The following diagrams, created using Graphviz, illustrate these concepts.
Mechanism of Action: Hypochlorite Disinfection
Hypochlorite solutions, including this compound, exert their disinfecting action primarily through hypochlorous acid (HOCl). HOCl is a strong oxidizing agent that penetrates the cell walls of microorganisms and reacts with essential cellular components like enzymes and nucleic acids, leading to cell inactivation.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. ams.usda.gov [ams.usda.gov]
- 3. envirotech.com [envirotech.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. epa.gov [epa.gov]
- 9. researchgate.net [researchgate.net]
Performance of potassium hypochlorite in the oxidation of specific organic compounds versus other oxidants
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the efficient and selective oxidation of organic compounds is a cornerstone of molecular transformation. Among the arsenal (B13267) of oxidizing agents available, hypochlorites have long been valued for their reactivity and accessibility. This guide provides an objective comparison of the performance of potassium hypochlorite (B82951) (KClO) against other common oxidants—sodium hypochlorite (NaClO), calcium hypochlorite (Ca(OCl)₂), and hydrogen peroxide (H₂O₂)—in the oxidation of specific organic compounds. The information presented is supported by experimental data to aid researchers in selecting the most suitable oxidant for their synthetic needs.
Performance Comparison in the Oxidation of Secondary Alcohols: The Case of Cyclohexanol (B46403)
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. Cyclohexanol is often used as a model substrate to evaluate the efficacy of various oxidizing agents. Below is a summary of the performance of different oxidants in the synthesis of cyclohexanone (B45756).
| Oxidant | Catalyst/Conditions | Reaction Time | Temperature | Yield (%) | Reference |
| Potassium Hypochlorite (in-situ) | K₂CO₃ (from Ca(OCl)₂) | Not Specified | Not Specified | Not Specified | [1] |
| Sodium Hypochlorite (NaClO) | Acetic Acid | 15 min (addition) + 15 min | 30-35°C | 84-89 | [2] |
| Sodium Hypochlorite (NaClO) | Acetic Acid | 10 min (addition) + 30 min | 40-50°C | High (not quantified) | [3] |
| Calcium Hypochlorite (Ca(OCl)₂) | Acetic Acid in Acetonitrile (B52724)/Water | 1 hour | 0°C | 91 | [4] |
| Hydrogen Peroxide (H₂O₂) | Triple-site phosphotungstate complex | Not Specified | 90°C | 92 | [5] |
Note: Direct quantitative data for the oxidation of cyclohexanol using isolated this compound is limited in the reviewed literature. The data for this compound is based on its in-situ generation from calcium hypochlorite and potassium carbonate.
Performance Comparison in the Oxidation of Primary Alcohols: The Case of Benzyl Alcohol
The selective oxidation of primary alcohols to aldehydes is a more delicate transformation, as over-oxidation to carboxylic acids can be a significant side reaction. Benzyl alcohol serves as a common substrate for evaluating the selectivity of oxidizing agents.
| Oxidant | Catalyst/Conditions | Reaction Time | Temperature | Yield (%) | Selectivity | Reference |
| This compound (in-situ) | From "bleaching powder" | Not Specified | Not Specified | Not Specified | Not Specified | [6] |
| Sodium Hypochlorite (NaClO) | Acetic Acid in Water | ~6 hours | Room Temp | ~90 | High (no benzoic acid detected) | |
| Calcium Hypochlorite (Ca(OCl)₂) | Phase Transfer Catalyst in CH₂Cl₂ | Not Specified | Not Specified | 59-78 | High | [5] |
| Hydrogen Peroxide (H₂O₂) | Various Catalysts | Varies | Varies | up to 94.2 | High (up to 98.9%) |
Experimental Protocols
Oxidation of Cyclohexanol using Sodium Hypochlorite[2][3]
Objective: To synthesize cyclohexanone from cyclohexanol using sodium hypochlorite.
Materials:
-
Cyclohexanol
-
Glacial Acetic Acid
-
Sodium Hypochlorite solution (e.g., household bleach, ~5.25-11.5%)
-
Sodium Bisulfite solution (saturated)
-
Sodium Hydroxide solution (6N)
-
Sodium Chloride
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Stirring apparatus
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a flask equipped with a magnetic stirrer, combine cyclohexanol and glacial acetic acid.
-
Cool the mixture in an ice bath.
-
Slowly add the sodium hypochlorite solution dropwise over a period of 15-30 minutes, maintaining the reaction temperature between 30-50°C.
-
After the addition is complete, continue stirring for an additional 15-30 minutes at room temperature.
-
Test for the presence of excess oxidant using potassium iodide-starch paper (a blue-black color indicates excess oxidant).
-
Quench the excess oxidant by adding saturated sodium bisulfite solution until the KI-starch test is negative.
-
Neutralize the reaction mixture with 6N sodium hydroxide.
-
Saturate the aqueous layer with sodium chloride to reduce the solubility of the organic product.
-
Extract the cyclohexanone with dichloromethane.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent by distillation to obtain the crude cyclohexanone.
Oxidation of Cyclohexanol using Calcium Hypochlorite[4]
Objective: To synthesize cyclohexanone from cyclohexanol using calcium hypochlorite.
Materials:
-
Cyclohexanol
-
Calcium Hypochlorite
-
Acetonitrile
-
Acetic Acid
-
Water
-
Dichloromethane
-
Sodium Bicarbonate solution (10%)
-
Anhydrous Magnesium Sulfate
-
Stirring apparatus
-
Dropping funnel
Procedure:
-
Dissolve cyclohexanol in a mixture of acetonitrile and acetic acid.
-
In a separate flask, prepare a solution of calcium hypochlorite in water and cool it to 0°C in an ice bath.
-
Add the cyclohexanol solution dropwise to the stirred calcium hypochlorite solution over 10 minutes, maintaining the temperature at 0°C.
-
Continue stirring at 0°C for 1 hour.
-
Add water to the reaction mixture and extract with dichloromethane.
-
Wash the combined organic layers with 10% sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent to yield the product.
In-situ Preparation and Use of this compound[1]
Objective: To generate this compound in-situ from calcium hypochlorite and potassium carbonate for use in oxidation.
Materials:
-
Calcium Hypochlorite
-
Potassium Carbonate
-
Distilled Water
-
Filtration apparatus
Procedure for Preparation:
-
Dissolve calcium hypochlorite in distilled water.
-
In a separate container, dissolve potassium carbonate in distilled water.
-
Slowly add the potassium carbonate solution to the calcium hypochlorite solution with stirring.
-
A precipitate of calcium carbonate will form.
-
Filter the mixture to remove the solid calcium carbonate.
-
The resulting filtrate is an aqueous solution of this compound, which can then be used in an oxidation reaction following a similar protocol to the sodium hypochlorite oxidation.
Visualizing the Workflow and Concepts
To better understand the experimental processes and the chemical logic, the following diagrams have been generated using the DOT language.
Caption: Workflow for Cyclohexanol Oxidation with NaClO.
Caption: Workflow for Cyclohexanol Oxidation with Ca(OCl)₂.
Caption: General Oxidation Pathways for Alcohols.
Discussion
The selection of an appropriate oxidant is a critical decision in the planning of a synthetic route. While this compound is a potent oxidizing agent, the available literature providing direct, quantitative comparisons with other common oxidants for specific organic transformations is limited.
Sodium and Calcium Hypochlorite are widely documented and effective for the oxidation of both primary and secondary alcohols. They are readily available and cost-effective. The experimental protocols are well-established, often proceeding under mild conditions with good to excellent yields. Calcium hypochlorite, being a solid, can be easier to handle and store compared to aqueous solutions of sodium hypochlorite.
Hydrogen Peroxide stands out as a "green" oxidant, with water being the only byproduct. Its use, however, often necessitates the presence of a catalyst to achieve high efficiency and selectivity. The catalytic systems can be complex and may require specific reaction conditions.
This compound , while chemically similar to its sodium and calcium counterparts, is less commonly used in its isolated form. The in-situ generation from calcium hypochlorite and a potassium salt is a viable option, though this adds a preparatory step to the experimental workflow. The primary advantage of using this compound, particularly in agricultural or environmental applications, may lie in the introduction of potassium ions instead of sodium or calcium ions.
Selectivity is a key consideration, especially in the oxidation of primary alcohols. The data suggests that with careful control of reaction conditions, hypochlorites can achieve high selectivity for the desired aldehyde product, minimizing over-oxidation to the carboxylic acid.
Conclusion
For routine laboratory-scale oxidations of alcohols, sodium and calcium hypochlorite offer a reliable and economical choice with well-documented procedures and high yields. Hydrogen peroxide, coupled with an appropriate catalyst, presents a more environmentally benign alternative. While direct comparative data for this compound is scarce, its in-situ generation provides a means to utilize this strong oxidant. The choice of oxidant will ultimately depend on the specific requirements of the synthesis, including scale, cost, desired selectivity, and environmental considerations. Further research into the performance of isolated this compound in a wider range of organic transformations would be beneficial to the scientific community.
References
A Comparative Guide to Spectroscopic Methods for Validating Potassium Hypochlorite Concentration
This guide provides a detailed comparison of common spectroscopic methods for the quantitative validation of potassium hypochlorite (B82951) (KOCl), a widely used disinfectant and biocide.[1] The accurate determination of its concentration is critical for ensuring efficacy and safety in research, drug development, and various industrial applications.[2][3] We will explore direct and indirect UV-Vis spectrophotometry and Raman spectroscopy, comparing their performance based on experimental data and outlining detailed protocols for their implementation.
Methodology Overview
The validation of potassium hypochlorite concentration can be approached through several spectroscopic techniques, each with distinct principles and performance characteristics. The primary methods covered in this guide are:
-
Direct UV-Vis Spectrophotometry: This method relies on the intrinsic absorbance of the hypochlorite ion (OCl⁻) in the UV region. It is a rapid and straightforward technique suitable for quality control environments.[2][4]
-
Indirect (Colorimetric) UV-Vis Spectrophotometry: This approach involves a chemical reaction where hypochlorite quantitatively alters a chromogenic reagent. The resulting change in color is measured. This method often provides higher sensitivity.[5][6]
-
Raman Spectroscopy: This technique measures the inelastic scattering of monochromatic light, providing a specific vibrational fingerprint of the hypochlorite ion. It is non-destructive and requires minimal sample preparation.[7][8]
The logical workflow for validating this compound concentration using these methods is depicted below.
Performance Comparison
The selection of an appropriate analytical method depends on factors such as required sensitivity, sample matrix, available instrumentation, and desired throughput. The following table summarizes key performance metrics for the discussed spectroscopic methods based on published data for hypochlorite analysis.
| Parameter | Direct UV-Vis Spectrophotometry | Indirect UV-Vis (Rhodamine B) | Indirect UV-Vis (Thionin) | Raman Spectroscopy |
| Principle | Direct absorbance of OCl⁻ ion | Decolorization of dye by iodine liberated from KOCl-KI reaction | Decolorization of dye by iodine liberated from KOCl-KI reaction | Vibrational stretching of O-Cl bond |
| Wavelength/Shift | ~292 nm[4][9] | 553 nm[5] | 600 nm[6] | ~710-720 cm⁻¹[7][8] |
| Linearity (R²) | > 0.999[4][9] | 0.995 - 0.996[5][10] | - | - |
| Linear Range | 0.001 - 0.05% (10 - 500 mg/L)[4] | 0.1 - 4.0 µg/mL (0.1 - 4.0 mg/L)[5] | 0.2 - 1.2 µg/mL (0.2 - 1.2 mg/L)[6] | Concentration dependent |
| Limit of Detection (LOD) | 0.0002% (2 mg/L)[9][11] | 0.070 µg/mL (0.07 mg/L)[5] | 0.1026 µg/mL (0.1 mg/L)[6] | ~0.2% (2000 mg/L)[7] |
| Limit of Quantification (LOQ) | - | 0.212 µg/mL (0.212 mg/L)[5] | 0.3112 µg/mL (0.311 mg/L)[6] | - |
| Precision (RSD) | 0.07%[9][11] | 3.18% - 8.37%[10] | - | - |
| Analysis Time | < 1 minute per sample[2][4] | 5-10 minutes per sample | 5-10 minutes per sample | 1-5 minutes per sample |
| Advantages | Rapid, no additional reagents, simple[2] | High sensitivity, suitable for trace analysis[5] | High sensitivity | High specificity, non-destructive, minimal interference from water[12] |
| Disadvantages | Lower sensitivity, potential matrix interference | Requires multiple reagents, longer sample preparation | Requires multiple reagents | Lower sensitivity compared to indirect UV-Vis, higher equipment cost |
Experimental Protocols
Detailed methodologies for each key experiment are provided below. Note that all chemicals should be of analytical reagent grade.
This method measures the natural absorbance of the hypochlorite ion (OCl⁻) at approximately 292 nm.[4]
-
Instrumentation: A UV-Vis spectrophotometer equipped with 1 cm quartz cuvettes.
-
Reagents:
-
This compound (KOCl) stock solution of known concentration (standardized via iodometric titration).
-
10% (w/v) Sodium Hydroxide (NaOH) solution.
-
Deionized water.
-
-
Procedure:
-
Standard Preparation: Prepare a series of calibration standards by diluting the standardized KOCl stock solution with deionized water to cover a concentration range of approximately 0.001% to 0.05%.[4]
-
pH Adjustment: To each 50 mL standard (and the unknown sample), add 1 mL of 10% NaOH solution. This ensures the equilibrium favors the hypochlorite ion (OCl⁻), which is the species being measured.[9]
-
Measurement:
-
Set the spectrophotometer to scan a range from 250 to 500 nm or to measure absorbance at a fixed wavelength of 292 nm.[9]
-
Use a solution of deionized water and NaOH as the blank.
-
Measure the absorbance of each standard and the unknown sample.
-
-
Analysis: Plot a calibration curve of absorbance at 292 nm versus the known KOCl concentration. Determine the concentration of the unknown sample using the linear regression equation from the curve.[4]
-
This method is based on the reaction of hypochlorite with potassium iodide (KI) in an acidic medium to liberate iodine, which then bleaches the color of the Rhodamine B dye.[5] The decrease in absorbance at 553 nm is proportional to the hypochlorite concentration.[5]
-
Instrumentation: A UV-Vis spectrophotometer with 1 cm glass or quartz cuvettes.
-
Reagents:
-
KOCl stock solution.
-
2 M Hydrochloric acid (HCl).
-
2% (w/v) Potassium iodide (KI) solution.
-
0.05% (w/v) Rhodamine B solution.
-
1 M Sodium acetate (B1210297) (NaCH₃COO) solution.
-
Deionized water.
-
-
Procedure:
-
Standard/Sample Preparation: Into a series of 10 mL volumetric flasks, pipette aliquots of standard or sample solutions containing hypochlorite in the range of 0.1–4.0 µg/mL.[5]
-
Reaction:
-
Measurement:
-
Dilute the contents of each flask to the 10 mL mark with deionized water and mix well.
-
Measure the absorbance of the resulting solution at 553 nm against a reagent blank (prepared with deionized water instead of the hypochlorite sample).[5]
-
-
Analysis: The absorbance decreases as the hypochlorite concentration increases. Plot the decrease in absorbance (Absorbance of Blank - Absorbance of Sample) against the KOCl concentration to generate the calibration curve.
-
This method directly measures the characteristic vibrational peak of the OCl⁻ ion.
-
Instrumentation: A Raman spectrometer (e.g., with a 532 nm laser) coupled with appropriate collection optics.
-
Reagents:
-
KOCl stock solution.
-
Deionized water.
-
-
Procedure:
-
Standard Preparation: Prepare a series of KOCl standards of varying concentrations in deionized water.
-
Measurement:
-
Place the sample (in a quartz cuvette or vial) in the spectrometer's sample holder.
-
Acquire the Raman spectrum, ensuring sufficient integration time to obtain a good signal-to-noise ratio. The characteristic peak for the OCl⁻ stretching vibration appears around 710-720 cm⁻¹.[7][8][13]
-
Record the intensity or peak area of the ~720 cm⁻¹ peak for each standard.
-
-
Analysis: Create a calibration curve by plotting the Raman peak intensity (or area) against the known KOCl concentration. Use this curve to determine the concentration of unknown samples.
-
This guide is intended for informational purposes for a scientific audience. All laboratory work should be conducted in accordance with established safety protocols.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Quantification of Sodium Hypochlorite in Disinfectants | PerkinElmer [perkinelmer.com]
- 3. Research methods assessing sodium hypochlorite cytotoxicity: A scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. helmscientific.com [helmscientific.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pepolska.pl [pepolska.pl]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. scribd.com [scribd.com]
- 12. scholarsarchive.library.albany.edu [scholarsarchive.library.albany.edu]
- 13. researchgate.net [researchgate.net]
A Comparative Environmental Impact Assessment: Potassium Hypochlorite vs. Sodium Hypochlorite
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the environmental impacts of potassium hypochlorite (B82951) (KOCl) and sodium hypochlorite (NaOCl), two commonly used disinfectants. While both compounds exhibit similar biocidal efficacy, their environmental fates, particularly concerning soil and aquatic ecosystems, present notable differences. This document synthesizes available data and outlines standardized experimental protocols for their assessment.
Core Chemical and Physical Properties
Both potassium hypochlorite and sodium hypochlorite are potent oxidizing agents, valued for their broad-spectrum antimicrobial activity. Their fundamental chemical properties are largely analogous, with the primary distinction being the associated cation—potassium (K+) for the former and sodium (Na+) for the latter.
Quantitative Data Summary
Direct comparative studies detailing the environmental impact of this compound versus sodium hypochlorite under identical conditions are not extensively available in peer-reviewed literature. However, based on their chemical similarities, their performance in several key areas is expected to be nearly identical. The most significant divergence in their environmental impact relates to the cation they introduce into the environment.
| Parameter | This compound (KOCl) | Sodium Hypochlorite (NaOCl) | Data Source/Comment |
| Active Ingredient | Hypochlorite ion (OCl-) | Hypochlorite ion (OCl-) | Both function via the same active species. |
| Primary Decomposition Byproduct (in absence of organic matter) | Potassium Chloride (KCl) | Sodium Chloride (NaCl) | The resulting salt is a key differentiator for environmental impact.[1] |
| Impact on Soil | Provides potassium (a plant nutrient); does not contribute to sodicity.[1] | Contributes to soil salinity and sodicity, which can impair soil structure and water infiltration.[2][3] | This is the most significant environmental difference. |
| Aquatic Toxicity | Very high (expected to be similar to NaOCl). | Very high. | Classified as Aquatic Acute 1; toxic to fish and aquatic invertebrates.[4][5] Specific comparative LC50 data is not readily available. |
| Formation of Halogenated Organic Disinfection Byproducts (DBPs) | Forms THMs, HAAs, etc. upon reaction with organic matter. | Forms THMs, HAAs, etc. upon reaction with organic matter.[6][7] | The formation potential is dependent on the hypochlorite concentration and the nature of the organic precursors, and is expected to be very similar for both compounds. |
| Environmental Persistence | Low; highly reactive and degrades rapidly in the presence of organic matter and sunlight. | Low; highly reactive and degrades rapidly in the presence of organic matter and sunlight.[8] | Neither compound is considered persistent in the environment. |
Environmental Impact Assessment Workflow
Caption: Logical flow for assessing the environmental impact of hypochlorites.
Experimental Protocols
Detailed methodologies for assessing key environmental impact parameters are outlined below. These are based on standardized and widely accepted testing protocols.
Analysis of Disinfection Byproducts (DBPs)
The formation of trihalomethanes (THMs) and haloacetic acids (HAAs) is a critical parameter. The following protocols are based on United States Environmental Protection Agency (US EPA) methods.
Experimental Workflow for DBP Analysis
Caption: Generalized workflow for the analysis of disinfection byproducts.
a. Trihalomethanes (THMs) - Based on US EPA Method 524.2 [9][10][11][12][13]
-
Principle: This method utilizes a purge and trap system coupled with a gas chromatograph/mass spectrometer (GC/MS).
-
Sample Preparation: A 5-25 mL water sample is collected in a vial containing a dechlorinating agent (e.g., ascorbic acid) and hydrochloric acid for preservation.
-
Purging and Trapping: An inert gas (helium or nitrogen) is bubbled through the sample, purging the volatile THMs. These compounds are then trapped on a sorbent tube.
-
Desorption and Analysis: The sorbent tube is heated, and the trapped THMs are backflushed with the inert gas into the GC/MS system for separation and quantification.
-
Instrumentation: Gas chromatograph with a capillary column and a mass spectrometer detector.
b. Haloacetic Acids (HAAs) - Based on US EPA Method 552.3 [14][15][16][17][18]
-
Principle: This method involves liquid-liquid extraction, derivatization, and analysis by gas chromatography with an electron capture detector (GC-ECD).
-
Sample Preparation: A 40 mL water sample is preserved with ammonium (B1175870) chloride. The sample is acidified to a pH of 0.5 or less.
-
Extraction: The HAAs are extracted from the aqueous sample into an organic solvent such as methyl tert-butyl ether (MTBE).
-
Derivatization: The extracted HAAs are converted to their methyl esters by adding acidic methanol (B129727) and heating. This step is necessary to make the HAAs volatile enough for GC analysis.
-
Analysis: The solvent layer containing the methylated HAAs is then analyzed by GC-ECD. The electron capture detector is highly sensitive to the halogenated compounds.
Aquatic Toxicity Assessment
The following protocols are based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.
a. Acute Fish Toxicity - Based on OECD Guideline 203 [19][20][21][22][23]
-
Principle: This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.
-
Test Organism: Commonly used species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).
-
Procedure:
-
A range of at least five concentrations of the test substance (potassium or sodium hypochlorite) are prepared in a geometric series.
-
A control group is maintained in water without the test substance.
-
At least seven fish are used for each concentration and the control.
-
The fish are exposed to the test solutions for 96 hours.
-
Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
-
-
Data Analysis: The LC50 value and its 95% confidence limits are calculated for each observation period.
b. Acute Daphnia Immobilization - Based on OECD Guideline 202 [24][25][26][27][28]
-
Principle: This test determines the concentration of a substance that results in the immobilization of 50% of the exposed Daphnia sp. (EC50) over a 48-hour period.
-
Test Organism: Daphnia magna is the most commonly used species.
-
Procedure:
-
Young daphnids (less than 24 hours old) are exposed to at least five concentrations of the test substance.
-
A control group is maintained in the same dilution water without the test substance.
-
At least 20 daphnids, divided into four replicates of five, are used for each test concentration and the control.
-
The daphnids are exposed for 48 hours, and the number of immobilized individuals is recorded at 24 and 48 hours.
-
-
Data Analysis: The EC50 value at 48 hours, along with its 95% confidence limits, is calculated.
Conclusion
The primary environmental distinction between this compound and sodium hypochlorite lies in the cation released upon decomposition. For applications where discharge to land or use in irrigation is a factor, this compound presents a clear advantage by mitigating the risks of soil salinization and sodicity associated with sodium hypochlorite.[1][2][3] In terms of aquatic toxicity and the formation of halogenated organic disinfection byproducts, the two compounds are expected to have very similar profiles due to the identical active ingredient, the hypochlorite ion.
For researchers and professionals in drug development, where water quality is paramount and the environmental impact of waste streams is a consideration, the choice between these two disinfectants may be influenced by the specific disposal pathways and the environmental regulations governing those pathways. In scenarios involving direct environmental discharge, particularly to soil, this compound is the more environmentally benign option.
References
- 1. ams.usda.gov [ams.usda.gov]
- 2. Managing Saline and Sodic Soils and Irrigation Water | USU [extension.usu.edu]
- 3. agriculture.vic.gov.au [agriculture.vic.gov.au]
- 4. sandiapeak.com [sandiapeak.com]
- 5. Hypochlorite Salts - Chlorinated Drinking-Water; Chlorination by-Products; Some Other Halogenated Compounds; Cobalt and Cobalt Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. Sodium hypochlorite shef-life [forp.usp.br]
- 9. estanalytical.com [estanalytical.com]
- 10. paragonlaboratories.com [paragonlaboratories.com]
- 11. settek.com [settek.com]
- 12. epa.gov [epa.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. NEMI Method Summary - 552.3rev1.0 [nemi.gov]
- 15. gcms.cz [gcms.cz]
- 16. regulations.gov [regulations.gov]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 18. agilent.com [agilent.com]
- 19. oecd.org [oecd.org]
- 20. Acute toxicity of injected drugs and substances in fish [protocols.io]
- 21. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 22. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 23. eurofins.com.au [eurofins.com.au]
- 24. catalog.labcorp.com [catalog.labcorp.com]
- 25. oecd.org [oecd.org]
- 26. biotecnologiebt.it [biotecnologiebt.it]
- 27. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]
- 28. MPG.eBooks - Description: Test No. 202: Daphnia sp. Acute Immobilisation Test [ebooks.mpdl.mpg.de]
A Comparative Guide to Analytical Techniques for Hypochlorite Ion Determination
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of hypochlorite (B82951) ions (OCl⁻) is critical across various fields, including water treatment, disinfection processes, and pharmaceutical manufacturing, to ensure safety and efficacy.[1] This guide provides a comprehensive comparison of common analytical techniques for hypochlorite determination, supported by experimental data and detailed protocols.
Comparison of Performance
Several analytical methods are employed to quantify hypochlorite, each with distinct advantages and limitations. The primary techniques include titrimetry, spectrophotometry, electrochemistry, and chromatography.[1][2] A summary of their key performance characteristics is presented below.
| Technique | Principle | Linear Range | Limit of Detection (LOD) | Advantages | Disadvantages |
| Iodometric Titration | Redox titration where hypochlorite oxidizes iodide to iodine, which is then titrated with a standard thiosulfate (B1220275) solution.[3][4] | Typically for higher concentrations (e.g., in bleach) | Higher than spectrophotometric methods | Low cost, simple equipment, well-established.[1][4] | Less sensitive, potential interference from other oxidizing agents, endpoint detection can be subjective.[5] |
| Spectrophotometry | Measurement of light absorbance of a colored product formed by the reaction of hypochlorite with a chromogenic reagent.[2][6] | 0.1 - 4.0 µg/mL (Rhodamine B)[7], 0.2 - 3.6 µg/mL (Trifluoperazine) | 0.070 µg/mL (Rhodamine B)[7], Not specified for Trifluoperazine | High sensitivity, rapid analysis, suitable for trace amounts.[6][7] | Reagent stability can be a concern, potential for interference from colored or turbid samples. |
| Electrochemical Methods | Measurement of the electrical response (e.g., current) from the oxidation or reduction of hypochlorite at an electrode surface.[8][9] | Micromolar concentration range[9] | Micromolar concentrations[9] | High sensitivity, potential for miniaturization and real-time monitoring.[9] | Electrode fouling, interference from electroactive species.[9] |
| Ion Chromatography (IC) | Separation of hypochlorite from other ions on a chromatographic column followed by detection, often by conductivity or electrochemically.[10][11] | Not explicitly stated, but suitable for various concentrations. | Can be sensitive, especially with pre-concentration. | High selectivity, can simultaneously determine multiple anions.[10][12] | High initial instrument cost, requires skilled personnel.[13] |
Experimental Protocols
Detailed methodologies for key analytical techniques are provided below.
1. Iodometric Titration
This method is a classic and widely used technique for determining the concentration of hypochlorite in solutions like commercial bleach.[4] The procedure involves the reaction of hypochlorite with an excess of potassium iodide in an acidic medium to liberate iodine.[14] The liberated iodine is then titrated with a standardized sodium thiosulfate solution using starch as an indicator.[14][15]
Procedure:
-
Sample Preparation: Dilute a known volume of the hypochlorite-containing sample (e.g., 10 mL of commercial bleach) in a volumetric flask (e.g., 100 mL) with distilled water.[16]
-
Reaction: In a conical flask, add an excess of potassium iodide solution (e.g., 2 g of KI in 50 mL of acidified water) to an aliquot (e.g., 25 mL) of the diluted sample.[4][15] The solution will turn a brown color due to the formation of iodine.[15]
-
Titration: Titrate the liberated iodine with a standardized sodium thiosulfate solution until the brown color fades to a pale straw yellow.[4]
-
Endpoint Detection: Add a few drops of starch indicator solution. The solution will turn a deep blue-black color.[15]
-
Completion: Continue the titration dropwise until the blue color disappears, indicating the endpoint.[16]
-
Calculation: The concentration of hypochlorite in the original sample can be calculated from the volume of sodium thiosulfate used.
2. Spectrophotometric Determination using Rhodamine B
This method offers a sensitive approach for quantifying low concentrations of hypochlorite.[7] It is based on the bleaching of the pinkish-red color of Rhodamine B by the iodine liberated from the reaction of hypochlorite with potassium iodide in an acidic medium.[7] The decrease in absorbance is directly proportional to the hypochlorite concentration.[7]
Procedure:
-
Standard and Sample Preparation: Prepare a series of standard solutions of hypochlorite and the unknown sample solution.
-
Reaction Mixture: Into a series of 10 mL calibrated flasks, add an aliquot of the sample or standard solution. To each flask, add 1 mL of 2 mol/L hydrochloric acid and 1 mL of 2% potassium iodide.[7] Mix gently until a yellow color, indicating iodine liberation, appears.[7]
-
Color Development: Add 0.5 mL of a 0.05% Rhodamine B solution, followed by 2 mL of 1 mol/L sodium acetate. Shake the mixture for 2 minutes.[7]
-
Measurement: Dilute the contents to 10 mL with distilled water and mix well.[7] Measure the absorbance at 553 nm against a reagent blank.[7]
-
Quantification: The concentration of hypochlorite is determined by comparing the decrease in absorbance of the sample to a calibration curve prepared from the standard solutions.[7] The Beer-Lambert law is obeyed in the range of 0.1 – 4.0 µg/mL of hypochlorite.[7]
3. Electrochemical Detection
Electrochemical methods provide a highly sensitive means of detecting hypochlorite. One approach involves the use of ferrocene (B1249389) derivatives as redox mediators to facilitate the electrochemical oxidation of hypochlorite at milder conditions.[9]
Procedure (Conceptual):
-
Electrode Preparation: A glassy carbon electrode is typically used as the working electrode.[8] Its surface is polished before use.[8]
-
Electrochemical Cell: The electrochemical measurement is performed in a cell containing the sample solution, a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).[8]
-
Measurement: Techniques such as cyclic voltammetry or differential pulse voltammetry are applied.[8] The current response is measured as a function of the applied potential.
-
Analysis: The peak current corresponding to the oxidation of hypochlorite is proportional to its concentration. Quantification is achieved by calibration with standard solutions.
4. Ion Chromatography (IC)
IC is a powerful technique for the separation and quantification of various ions, including hypochlorite and its oxyhalide byproducts like chlorite (B76162) and chlorate (B79027).[10][11]
Procedure (General):
-
Sample Preparation: Samples may require dilution and filtration before injection.[12] In some cases, to preserve hypochlorite, a specific diluent may be used.[10]
-
Chromatographic System: An ion chromatograph equipped with a suitable anion-exchange column, a suppressor, and a detector (e.g., conductivity or electrochemical) is used.[17][18]
-
Elution: A suitable eluent, such as a sodium carbonate and sodium bicarbonate solution, is passed through the column to separate the anions.[17]
-
Detection: As the separated ions elute from the column, they are detected. The retention time identifies the ion, and the peak area or height is used for quantification.
-
Quantification: The concentration of hypochlorite is determined by comparing the sample's peak response to those of known standards.
Visualizing the Methodologies
Logical Flow for Iodometric Titration
Caption: Workflow for hypochlorite determination by iodometric titration.
Decision Pathway for Method Selection
References
- 1. ttslaboratuvar.com [ttslaboratuvar.com]
- 2. researchgate.net [researchgate.net]
- 3. michigan.gov [michigan.gov]
- 4. seniorchem.com [seniorchem.com]
- 5. Difference between the Actual and Labeled Concentrations of Several Domestic Brands of Sodium Hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. electrochemsci.org [electrochemsci.org]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. GT Digital Repository [repository.gatech.edu]
- 11. The use of nitrite ion in the chromatographic determination of large amounts of hypochlorite ion and of traces of chlorite and chlorate ions - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. standingcommitteeofanalysts.co.uk [standingcommitteeofanalysts.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. staff.univ-batna2.dz [staff.univ-batna2.dz]
- 15. Redox Titration of Hypochlorite in Bleach Chemistry Tutorial [ausetute.com.au]
- 16. studylib.net [studylib.net]
- 17. plos.figshare.com [plos.figshare.com]
- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Benchmarking the Stability of Commercial Potassium Hypochlorite Solutions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for comparing the stability of potassium hypochlorite (B82951) (KClO) solutions from various commercial sources. As an inherently unstable compound, the shelf-life and consistency of KClO are critical for experimental reproducibility and the development of therapeutic agents.[1][2] This document outlines standardized experimental protocols for stability assessment and presents a hypothetical comparison of commercial products to illustrate the application of these methods.
Factors Influencing Potassium Hypochlorite Stability
The chemical stability of this compound solutions can be compromised by several factors, including:
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[3][4][5]
-
Light Exposure: Ultraviolet and visible light can induce photodegradation.[4][6]
-
pH Levels: Variations in pH can alter the chemical structure and reduce stability.[4][6]
-
Presence of Impurities: Contamination with organic or inorganic materials can catalyze decomposition.[6]
Given these sensitivities, a rigorous and controlled stability testing protocol is essential for evaluating and comparing different commercial sources.
Experimental Protocols
The following protocols are designed to assess the stability of this compound solutions under controlled conditions.
Accelerated Stability Testing via Arrhenius Equation
Accelerated stability testing subjects the KClO solutions to elevated temperatures to expedite the degradation process, allowing for the prediction of shelf-life under normal storage conditions in a shorter timeframe.[6][7][8]
Methodology:
-
Sample Preparation: Obtain fresh solutions of this compound from a selection of commercial suppliers (e.g., Supplier A, Supplier B, Supplier C). For this hypothetical study, we will use a starting concentration of 1.0 M KClO.
-
Storage Conditions: Aliquot the solutions into amber glass vials to minimize light exposure. Store the vials at three different elevated temperatures: 40°C, 50°C, and 60°C. A control set should be stored at a refrigerated temperature (4°C).
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72, 96, 120, 144, and 168 hours), remove a vial from each temperature condition for analysis.
-
Quantification of Active Chlorine: Determine the concentration of active chlorine in each sample using iodometric titration.[7][9][10]
-
To a known volume of the KClO solution, add an excess of potassium iodide (KI) solution in an acidic medium (e.g., using acetic acid).
-
The hypochlorite will oxidize the iodide to iodine.
-
Titrate the liberated iodine with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution using a starch indicator. The endpoint is reached when the blue-black color of the starch-iodine complex disappears.
-
Calculate the concentration of active chlorine based on the stoichiometry of the reaction.
-
-
Data Analysis:
-
For each temperature, plot the concentration of active chlorine versus time to determine the degradation rate constant (k).
-
Use the Arrhenius equation (k = Ae^(-Ea/RT)) to plot ln(k) versus 1/T (where T is the absolute temperature in Kelvin).
-
Extrapolate the results to determine the degradation rate constant at a typical storage temperature (e.g., 20°C or 4°C) and subsequently calculate the predicted shelf-life.[7][8]
-
Real-Time Stability Testing
For long-term stability assessment, samples are stored under recommended conditions and their active chlorine concentration is monitored over an extended period.
Methodology:
-
Sample Preparation: As described in the accelerated testing protocol.
-
Storage Conditions: Store the amber glass vials at the manufacturer's recommended storage temperature (e.g., 4°C) and at room temperature (e.g., 20-25°C).
-
Time Points: Analyze the samples at longer intervals (e.g., 0, 1, 3, 6, 9, and 12 months).
-
Quantification of Active Chlorine: Use the iodometric titration method as described above.
-
Data Analysis: Plot the concentration of active chlorine versus time for each storage condition to determine the degradation profile of the KClO solutions from different suppliers.
Experimental Workflow
Caption: Workflow for benchmarking the stability of commercial this compound.
Hypothetical Stability Data Comparison
The following table summarizes hypothetical data from an accelerated stability study of 1.0 M this compound solutions from three different commercial suppliers. The data represents the percentage of active chlorine remaining after 168 hours of storage at various temperatures.
| Supplier | Initial Concentration | % Active Chlorine Remaining (168 hrs, 4°C) | % Active Chlorine Remaining (168 hrs, 40°C) | % Active Chlorine Remaining (168 hrs, 50°C) | % Active Chlorine Remaining (168 hrs, 60°C) |
| Supplier A | 1.0 M | 99.2% | 85.1% | 72.5% | 58.3% |
| Supplier B | 1.0 M | 99.5% | 88.3% | 78.1% | 65.2% |
| Supplier C | 1.0 M | 98.9% | 82.4% | 69.8% | 55.1% |
Disclaimer: This data is for illustrative purposes only and does not represent actual experimental results for any specific commercial product.
Relevance to Drug Development and Research: The Role of Oxidative Stress
This compound and other reactive oxygen species (ROS) are potent modulators of cellular signaling pathways, many of which are implicated in disease pathogenesis and are therefore targets for drug development. One such pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in inflammation and cell survival.[3][7] ROS can activate the canonical NF-κB pathway by inducing the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα.[11][12][13] This phosphorylation targets IκBα for degradation, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[11][13]
Caption: ROS-mediated activation of the canonical NF-κB signaling pathway.
Understanding the stability of a ROS-generating compound like this compound is therefore crucial for researchers studying these pathways, as variations in concentration can lead to significant differences in experimental outcomes.
Conclusion
The stability of this compound solutions is a critical parameter that can vary between commercial sources. By implementing standardized stability testing protocols, researchers and drug development professionals can make informed decisions about product selection, ensuring the reliability and reproducibility of their work. The methodologies and hypothetical data presented in this guide offer a framework for conducting such comparative evaluations.
References
- 1. Distinct roles of thioredoxin in the cytoplasm and in the nucleus. A two-step mechanism of redox regulation of transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thioredoxin-1 distinctly promotes NF-κB target DNA binding and NLRP3 inflammasome activation independently of Txnip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-κB in Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thioredoxin-mediated Denitrosylation Regulates Cytokine-induced Nuclear Factor κB (NF-κB) Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative stress increases phosphorylation of IκB kinase-α by enhancing NF-κB-inducing kinase after transient focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Crosstalk of reactive oxygen species and NF-κB signaling | Semantic Scholar [semanticscholar.org]
- 7. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Crosstalk of reactive oxygen species and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. frontierspartnerships.org [frontierspartnerships.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Research progress in the prevention and treatment of radiation-induced heart disease [frontiersin.org]
Safety Operating Guide
Proper Disposal of Potassium Hypochlorite: A Guide for Laboratory Professionals
Providing essential, immediate safety and logistical information, this guide offers procedural, step-by-step guidance for the safe disposal of potassium hypochlorite (B82951) in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
Potassium hypochlorite (KClO) is a powerful oxidizing agent commonly used for disinfection and bleaching.[1][2] Improper disposal can lead to the release of toxic chlorine gas, violent reactions with incompatible chemicals, and environmental contamination.[3][4] This document outlines the necessary precautions, neutralization protocols, and disposal pathways for this compound waste generated in research, scientific, and drug development laboratories.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The following are critical safety measures to be observed at all times:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[5][6]
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any vapors or mists.[6]
-
Avoid Incompatibilities: this compound can react violently with a variety of substances. Never mix it with acids, ammonia, organic materials, or reducing agents without following a specific neutralization protocol.[3][4] Contact with acids will produce highly toxic chlorine gas.[2][3][4]
Chemical Incompatibility Data
To prevent hazardous reactions, it is crucial to be aware of substances that are incompatible with this compound. Store this compound solutions and waste away from the following materials:
| Incompatible Material Category | Specific Examples | Potential Hazard |
| Acids | Hydrochloric acid, sulfuric acid, nitric acid, acetic acid | Release of toxic chlorine gas.[2][3][4] |
| Ammonia and Amines | Ammonia, ammonium (B1175870) salts, urea | Formation of explosive nitrogen trichloride (B1173362) (NCl₃).[1][3][4] |
| Organic Compounds | Solvents, oils, grease, paper, wood, cloth | Can lead to fire and explosions.[3][4] |
| Reducing Agents | Sodium bisulfite, sodium thiosulfate (B1220275) (unless used for neutralization), ferrous salts | Can cause vigorous or violent reactions. |
| Metals | Powdered metals | Potential for fire and explosion. |
Step-by-Step Disposal Protocol
The primary method for the safe disposal of this compound waste from laboratory operations is through chemical neutralization to convert the active hypochlorite into less hazardous salts. Sodium thiosulfate is a commonly used and effective neutralizing agent.
Experimental Protocol: Neutralization with Sodium Thiosulfate
This protocol is based on the neutralization of sodium hypochlorite, a chemically similar compound. It is recommended to test this procedure on a small scale with your specific waste stream to ensure a safe and effective reaction.
Materials:
-
This compound waste solution
-
Sodium thiosulfate (Na₂S₂O₃) solution (5% w/v)
-
Stir plate and stir bar
-
pH indicator strips or a pH meter
-
Appropriate PPE and a chemical fume hood
Procedure:
-
Preparation: Work within a certified chemical fume hood. Place the container of this compound waste in a larger secondary container to contain any potential spills.
-
Neutralization: Slowly add the 5% sodium thiosulfate solution to the this compound waste while stirring continuously. The reaction can be exothermic, so add the neutralizer in small increments to control the temperature.
-
Monitoring: After each addition, check the pH of the solution. The target pH for disposal should be between 6.0 and 9.0. Adjust the amount of sodium thiosulfate accordingly.
-
Verification of Neutralization (Optional): To confirm the absence of active hypochlorite, potassium iodide-starch test strips can be used. A blue-black color indicates the presence of an oxidizing agent, and more sodium thiosulfate should be added.
-
Final Disposal: Once the solution is neutralized (stable pH in the neutral range and no positive test for oxidizers), it can typically be disposed of down the sanitary sewer with copious amounts of water, provided it does not contain other hazardous materials (e.g., heavy metals, regulated organic compounds). Always consult your institution's Environmental Health and Safety (EHS) office and local regulations before any drain disposal.
Quantitative Neutralization Guidelines
The following table provides an estimate of the amount of 5% sodium thiosulfate solution required to neutralize various concentrations of hypochlorite solutions. These values are based on studies with sodium hypochlorite and should be used as a starting point.
| Concentration of Hypochlorite Solution | Volume of 5% Sodium Thiosulfate per 1 mL of Hypochlorite Solution |
| 0.5% | 1.0 mL |
| 1.0% | 1.4 mL |
| 2.0% | 1.4 mL |
| 3.0% | 2.4 mL |
| 5.0% | 3.5 mL |
Accidental Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate hazards.
For Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as sand, diatomaceous earth, or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.
-
Once absorbed, carefully scoop the material into a compatible, labeled waste container.
-
Decontaminate the spill area with water.
-
Dispose of the contaminated absorbent material as hazardous waste through your institution's EHS office.
For Large Spills:
-
Evacuate the area immediately.
-
Alert your supervisor and contact your institution's EHS or emergency response team.
-
Provide them with the details of the spill, including the chemical identity and approximate quantity.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.
References
Essential Safety and Operational Guide for Handling Potassium Hypochlorite
For laboratory personnel, including researchers, scientists, and drug development professionals, a comprehensive understanding of safety protocols for handling potassium hypochlorite (B82951) is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure safe handling and mitigate risks.
Chemical and Physical Properties
A clear understanding of potassium hypochlorite's properties is the foundation of its safe handling.
| Property | Value |
| Molecular Formula | KClO |
| Molecular Weight | 90.55 g/mol [1][2][3] |
| Appearance | Colorless to pale yellow aqueous solution[4][5] |
| Odor | Pungent, chlorine-like[1][2][4] |
| Boiling Point | 102 °C[1][2] |
| Melting Point | -2 °C[1][2] |
| Density | Approximately 1.160 - 1.17 g/cm³[1][5] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure and ensure personal safety.
| PPE Category | Specifications and Recommendations |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields or a face shield.[6][7] |
| Skin Protection | Wear chemical-resistant gloves (e.g., butyl rubber, neoprene, or nitrile), a lab coat, and an apron. For larger quantities or splash risks, impervious clothing is recommended.[6][7] |
| Respiratory Protection | Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a NIOSH-approved full-face respirator with appropriate cartridges should be used.[6][7] |
Standard Operating Procedure for Handling this compound
Adherence to a strict, step-by-step protocol is crucial for minimizing risks associated with this compound.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.[7]
-
Review Safety Data Sheet (SDS): Before beginning work, thoroughly read and understand the chemical's SDS.
-
Incompatible Materials: Keep away from acids, ammonia, organic materials, and metals, as violent reactions or toxic gas evolution can occur.[4][6][7]
Handling and Use
-
Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above.
-
Dispensing: Carefully pour or dispense the solution to avoid splashing. Use appropriate tools like a burette or a graduated cylinder.
-
Avoid Inhalation: Do not directly smell the chemical. Avoid breathing vapors or mists.[7]
-
Temperature Control: Store in a cool, dry, and well-ventilated place away from direct sunlight and heat to prevent decomposition.[7][8]
Storage
-
Container: Store in the original, tightly closed, and vented container.[7]
-
Segregation: Store separately from incompatible materials, especially acids and organic compounds.[7]
-
Temperature: Avoid high temperatures, as decomposition accelerates with heat.[7]
Spill Response
In the event of a spill, immediate and appropriate action is critical.
-
Evacuation: Evacuate non-essential personnel from the immediate area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the material with inert absorbents like sand or diatomaceous earth.[7]
-
Neutralization: For larger spills, and with appropriate training, the spill may be cautiously neutralized with a reducing agent like sodium bisulfite or sodium thiosulfate.
-
Cleanup: Collect the absorbed material into a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly with water.
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
-
Small Quantities: Small amounts of diluted this compound solution may be further diluted with large quantities of water and flushed down the drain, if local regulations permit.[7]
-
Large Quantities: For larger volumes or concentrated solutions, the waste must be collected in a designated, labeled container.[9]
-
Neutralization Prior to Disposal: Where feasible and safe, neutralize the waste with a suitable reducing agent before disposal.
-
Professional Disposal: Contact a licensed hazardous waste disposal company for the removal and disposal of this compound waste.[9] Never mix with other chemical wastes unless compatibility is confirmed.
Visual Workflow for Spill Response
The following diagram illustrates the logical steps to follow in the event of a this compound spill.
Caption: Workflow for this compound Spill Response.
References
- 1. extramarks.com [extramarks.com]
- 2. This compound Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 3. This compound (7778-66-7) for sale [vulcanchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. echemi.com [echemi.com]
- 7. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 8. hasa.com [hasa.com]
- 9. collectandrecycle.com [collectandrecycle.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
